molecular formula C13H9F3O2 B180345 4-(4-Trifluoromethoxyphenyl)phenol CAS No. 173025-79-1

4-(4-Trifluoromethoxyphenyl)phenol

Cat. No.: B180345
CAS No.: 173025-79-1
M. Wt: 254.2 g/mol
InChI Key: BQHPTVCTYWEKJL-UHFFFAOYSA-N
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Description

4-(4-Trifluoromethoxyphenyl)phenol is a chemical compound of interest in organic chemistry and materials science research. Compounds featuring phenol and trifluoromethoxy-phenyl motifs are frequently investigated as key intermediates in synthetic chemistry. They are commonly utilized in the development of more complex molecular structures, particularly in pharmaceutical and advanced materials research, where the introduction of fluorine-containing groups can significantly alter a compound's electronic properties, metabolic stability, and lipophilicity. Researchers value this structural motif for its potential application in creating novel compounds with tailored properties. The integration of phenoxy and trifluoromethoxyphenyl components into a single framework makes it a potential building block for synthesizing ligands, polymers, and active pharmaceutical ingredients (APIs). Specific research applications and mechanistic studies for this exact compound are an area of ongoing scientific exploration. This product is classified as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O2/c14-13(15,16)18-12-7-3-10(4-8-12)9-1-5-11(17)6-2-9/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHPTVCTYWEKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475712
Record name 4-(4-TRIFLUOROMETHOXYPHENYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173025-79-1
Record name 4-(4-TRIFLUOROMETHOXYPHENYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Trifluoromethoxyphenyl)phenol: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 4-(4-Trifluoromethoxyphenyl)phenol. This biphenyl derivative is a compound of significant interest in medicinal chemistry and materials science, primarily due to the unique electronic and lipophilic characteristics imparted by the trifluoromethoxy substituent. This document is intended for researchers, chemists, and drug development professionals, offering a synthesized repository of essential data, experimental insights, and safety protocols to facilitate its effective use in a laboratory setting.

Introduction: The Strategic Importance of Fluorinated Phenols

In the landscape of modern chemical synthesis, particularly within drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has gained prominence as a "super-halogen" or "pseudo-halogen" due to its distinctive combination of high electronegativity, metabolic stability, and significant lipophilicity.[1] When appended to a phenolic scaffold, as in this compound, it creates a versatile building block with tunable properties.

The phenol moiety offers a reactive handle for derivatization, while the trifluoromethoxyphenyl ring provides a metabolically stable, lipophilic domain that can enhance a molecule's ability to cross biological membranes—a critical factor in drug design.[2] This guide delves into the core scientific principles of this compound, moving from its fundamental physicochemical identity to its practical application and handling.

Molecular and Physicochemical Profile

A thorough understanding of a compound's basic properties is the foundation for its successful application. This section outlines the key identifiers and physicochemical parameters of this compound.

Chemical Identity and Structure

The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a hydroxyl group (-OH) at position 4, and the other with a trifluoromethoxy group (-OCF₃) at position 4.

DOT Script for Chemical Structure

Caption: Chemical structure of this compound.

Core Physicochemical Data

The properties summarized below are critical for predicting the compound's behavior in various solvents, its potential for biological activity, and for planning purification strategies.

PropertyValueSource
IUPAC Name This compound-
CAS Number 828-27-3[3]
Molecular Formula C₁₃H₉F₃O₂-
Molecular Weight 254.21 g/mol -
Melting Point 17-18 °C[4]
Boiling Point 91-93 °C at 20 mmHg[4]
Density 1.375 g/mL[4]
pKa ~9.0 (Estimated based on analogs)[5][6]
LogP (Octanol/Water) >3.0 (Estimated)-

Note on pKa: The acidity of the phenolic proton is a crucial parameter. The electron-withdrawing nature of the trifluoromethoxy group, transmitted through the biphenyl system, is expected to lower the pKa relative to phenol (pKa ≈ 10), making it a stronger acid. This has direct implications for its ionization state at physiological pH (around 7.4), which in turn affects receptor binding and solubility.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are non-negotiable in research. The following spectroscopic data are characteristic of this compound.

  • ¹H NMR (Proton NMR): The spectrum is characterized by distinct signals in the aromatic region (typically 6.8-7.6 ppm). The protons on the phenol-containing ring will appear as two doublets, as will the protons on the trifluoromethoxyphenyl ring. The phenolic -OH proton will appear as a broad singlet, the position of which is highly dependent on solvent and concentration.[7]

  • ¹³C NMR (Carbon NMR): The spectrum will show distinct signals for all 13 carbon atoms. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

  • IR (Infrared) Spectroscopy: Key vibrational bands include a broad O-H stretch around 3200-3600 cm⁻¹, characteristic C-O stretching around 1250 cm⁻¹, and strong C-F stretching bands typically in the 1100-1300 cm⁻¹ region.

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a molecular ion peak ([M]⁺) at m/z = 254. Characteristic fragmentation patterns would involve the loss of the trifluoromethoxy group or cleavage of the biphenyl bond.[8]

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a sample.

  • System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare a gradient system using Solvent A (Water with 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile with 0.1% Trifluoroacetic Acid).

  • Gradient Elution: Start with a high concentration of Solvent A (e.g., 95%) and linearly increase the concentration of Solvent B to 95% over 15-20 minutes.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase or a compatible solvent like methanol.

  • Injection & Analysis: Inject 5-10 µL of the sample and integrate the peak area. Purity is calculated as the area of the main peak relative to the total area of all peaks.

Synthesis and Reactivity

As a research chemical, this compound is most often utilized as a starting material or intermediate. Its synthesis and subsequent reactivity are therefore of primary interest.

Common Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most versatile and widely used method for constructing the biphenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10] This reaction forms a C-C bond between an aryl halide and an arylboronic acid.

DOT Script for Suzuki Coupling Workflow

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System A 4-Bromophenol F Suzuki-Miyaura Cross-Coupling A->F B 4-(Trifluoromethoxy)phenylboronic Acid B->F C Pd Catalyst (e.g., Pd(OAc)₂) C->F D Ligand (e.g., SPhos) D->F E Base (e.g., K₂CO₃) E->F H Workup & Purification F->H G This compound H->G

Caption: General workflow for synthesis via Suzuki-Miyaura cross-coupling.

This reaction is highly valued for its tolerance of a wide range of functional groups and its typically high yields.[11] The choice of palladium catalyst, ligand, base, and solvent system is critical and must be optimized for the specific substrates.

Key Reaction Sites

The reactivity of this compound is dominated by two main sites: the phenolic hydroxyl group and the aromatic rings.

  • Phenolic -OH Group: This is the most reactive site. It is nucleophilic and acidic, readily undergoing reactions such as:

    • Etherification (Williamson Synthesis): Deprotonation with a base followed by reaction with an alkyl halide to form ethers.

    • Esterification: Reaction with acyl chlorides or carboxylic acids (under Fischer conditions) to form esters.

  • Aromatic Rings: The rings can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The positions of substitution will be directed by the existing groups. The hydroxyl group is a strong activating ortho-, para-director, while the trifluoromethoxyphenyl group is a deactivating meta-director relative to its own ring.

Applications in Research and Development

The unique properties of the trifluoromethoxy group make this compound a valuable building block.

  • Medicinal Chemistry: The -OCF₃ group is a bioisostere for other groups and can improve metabolic stability and membrane permeability.[2] this compound serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), including potential kinase inhibitors, antithrombotic agents, and anti-tuberculosis drugs.[12][13][14]

  • Materials Science: The rigid biphenyl structure and polar functional groups make it a candidate for the synthesis of liquid crystals, high-performance polymers, and other advanced materials.[15]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

  • Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3][16] It may also cause respiratory irritation.[17]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[16] Work should be conducted in a well-ventilated area or a chemical fume hood.[17]

  • Handling: Avoid creating dust. Use non-sparking tools and ensure proper grounding to prevent static discharge.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18] It is sensitive to light and may be hygroscopic (absorbs moisture from the air).[19]

DOT Script for Safety Workflow

Safety_Workflow Start Handling Compound PPE Wear PPE: - Gloves - Goggles - Lab Coat Start->PPE Ventilation Use Fume Hood or Well-Ventilated Area PPE->Ventilation Handling Avoid Dust & Ignition Sources Ventilation->Handling Storage Store in Cool, Dry Place Tightly Sealed Container Handling->Storage End Procedure Complete Storage->End

Caption: Recommended safety and handling workflow.

Conclusion

This compound is a strategically important chemical scaffold. Its synthesis is accessible through robust methods like the Suzuki coupling, and its reactivity is well-defined, centering on the versatile phenolic hydroxyl group. The presence of the trifluoromethoxy substituent imparts desirable properties of lipophilicity and metabolic stability, making it a highly valuable building block for the development of new pharmaceuticals and advanced materials. Adherence to proper analytical characterization and safety protocols will ensure its effective and safe use in advancing scientific research.

References

  • ChemicalBook. (n.d.). 4-Trifluoromethylphenol CAS#: 402-45-9.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 4-(Trifluoromethoxy)phenol.
  • ChemSynthesis. (2025). 4-(trifluoromethoxy)phenol.
  • Capot Chemical. (2013). MSDS of 4-(Trifluoromethoxy)phenol.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3).
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-(Trifluoromethoxy)phenol.
  • Buchwald, S. L., & Cacchi, S. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15413-15418.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethoxy)phenol.
  • Fisher Scientific. (n.d.). Safety Data Sheet: p-(Trifluoromethoxy)phenol.
  • Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Medicinal Chemistry, 14(1), 47-64.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67874, 4-(Trifluoromethyl)phenol.
  • Bohl, V. J., & Togni, A. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 205.
  • Studer, A. (2021).
  • Biosynth. (n.d.). 4-(Trifluoromethoxy)phenol | 828-27-3 | FT64442.
  • Nordmann. (n.d.). 4-(Trifluoromethoxy)phenol.
  • ChemicalBook. (2025). 4-Trifluoromethylphenol(402-45-9).
  • ChemicalBook. (2025). p-Trifluoromethoxy phenol | 828-27-3.
  • Wikipedia. (n.d.). Trifluoromethylation.
  • Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Ngai, M.-Y. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 53(4), 884-897.
  • Sigma-Aldrich. (n.d.). 4-(trifluoromethoxy)phenol synthesis.
  • ChemicalBook. (n.d.). 4-Trifluoromethylphenol(402-45-9) 1H NMR spectrum.
  • NIST. (n.d.). Phenol, 4-(trifluoromethoxy)-.
  • The Royal Society of Chemistry. (n.d.). Supporting information for - General procedure for the ipso-hydroxylation of arylboronic acid.
  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • BenchChem. (2025). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction.
  • Kass, S. R. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry, 32(7), e3940.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4-(Trifluoromethyl)phenol in Pharmaceutical Research.
  • BOC Sciences. (n.d.). CAS 402-45-9 4-(Trifluoromethyl)phenol.

Sources

4-(4-Trifluoromethoxyphenyl)phenol chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have garnered significant attention. The strategic incorporation of fluorine-containing functional groups can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among these, the trifluoromethoxy (-OCF₃) group is particularly valuable. This guide provides a comprehensive technical overview of 4-(4-Trifluoromethoxyphenyl)phenol, a key building block and intermediate.

This document serves as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the compound's structure, analytical characterization, and applications. The methodologies described herein are grounded in established scientific principles to ensure reliability and reproducibility.

Chemical Structure and Physicochemical Properties

This compound, with CAS Number 39634-42-9, is a diaryl ether. Its structure consists of two phenyl rings linked by an ether oxygen. One ring is substituted with a hydroxyl (-OH) group at position 4, rendering it a phenol. The other ring is substituted with a trifluoromethoxy (-OCF₃) group, also at position 4. This specific arrangement of a phenol and a trifluoromethoxy-substituted phenyl ether gives the molecule its distinct properties. The trifluoromethyl group is a strong electron-withdrawing group, which influences the electronic properties of the entire molecule.[1]

The phenolic hydroxyl group provides a site for hydrogen bonding and can act as a proton donor, while the trifluoromethoxy group enhances lipophilicity and can improve metabolic stability by blocking potential sites of oxidation.[1]

Key Physicochemical Data
PropertyValueSource
CAS Number 39634-42-9[1]
Molecular Formula C₁₃H₉F₃O₂[1]
Molecular Weight 254.21 g/mol [1]
Appearance White to off-white solid[1]
SMILES O(C1=CC=C(C(F)(F)F)C=C1)C2=CC=C(O)C=C2[1]
InChI Key FJFSSESWAFPCSU-UHFFFAOYSA-N[1]

Synthesis and Quality Control Workflow

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common route involves the reaction of 4-fluoronitrobenzene with hydroquinone, followed by the reduction of the nitro group to an amine and subsequent amide bond formation.[2] The final product is then purified, typically by column chromatography, and its identity and purity are confirmed through a suite of analytical techniques.

Caption: General workflow for the synthesis and quality control of this compound.

Analytical Methodologies for Structural Elucidation and Purity Assessment

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the accurate determination of the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide complementary information.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of a related compound, phenol, shows distinct signals for the hydroxyl proton and the aromatic protons at the ortho, meta, and para positions.[3] For this compound, one would expect to see:

  • A singlet for the phenolic -OH proton. Its chemical shift can be variable and concentration-dependent.

  • A set of doublets for the aromatic protons on the phenol ring.

  • A set of doublets for the aromatic protons on the trifluoromethoxyphenyl ring.

Expertise in Practice: The choice of solvent is critical. Using a deuterated solvent like DMSO-d₆ is advantageous as it can form a hydrogen bond with the phenolic proton, resulting in a more distinct and observable signal. To confirm the identity of the -OH peak, a D₂O exchange experiment can be performed; the addition of D₂O will cause the -OH peak to disappear from the spectrum.[3]

¹⁹F NMR (Fluorine-19 NMR)

¹⁹F NMR is highly specific for fluorine-containing compounds. The trifluoromethoxy group will give a characteristic singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal can provide information about the electronic environment of the -OCF₃ group.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.[6]

Expected Observations:

  • Molecular Ion Peak ([M]⁺ or [M-H]⁻): The mass spectrum should show a prominent peak corresponding to the molecular weight of the compound (254.21 g/mol ).[1]

  • Fragmentation Pattern: The fragmentation pattern provides a "fingerprint" that can help confirm the structure. Common fragmentation would involve the cleavage of the ether bond.

Causality in Experimental Choice: The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) depends on the compound's properties. ESI is a softer ionization technique suitable for preventing extensive fragmentation and clearly observing the molecular ion, especially in a high-resolution instrument. EI, being a higher-energy technique, is useful for generating a reproducible fragmentation pattern for library matching.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The NIST WebBook provides reference IR spectra for similar compounds which can be used for comparison.[7]

Key Expected Vibrational Bands:

  • O-H Stretch: A broad peak typically in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

  • C-O Stretch (Ether): A strong absorption band around 1200-1250 cm⁻¹.

  • C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region, indicative of the trifluoromethoxy group.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized compound. A reverse-phase HPLC method is typically employed for compounds of this polarity.[8]

Step-by-Step Protocol for Purity Analysis:
  • Instrumentation: An HPLC system with a UV detector, a binary pump, an autosampler, and a column oven.[8]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice.[8] For isomers, a pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity.[9]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.[8]

    • Solvent B: Acetonitrile or Methanol.

  • Elution: A gradient elution, for example, starting from 30% B to 95% B over 20 minutes, is typically effective for separating the main compound from potential impurities.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 270-280 nm).[10][11]

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Self-Validating System: The method's reliability is ensured by running a blank (mobile phase only), a standard of the pure compound to determine the retention time, and then the sample. The peak shape should be symmetrical (tailing factor close to 1.0) for accurate quantification.[8]

Caption: Integration of spectroscopic data for structural verification.

Applications in Drug Development and Research

The unique properties imparted by the trifluoromethoxy group make this compound and its derivatives valuable in drug design.

  • Bioisosteric Replacement: The phenolic hydroxyl group is a common pharmacophore, but it is often prone to rapid metabolism (e.g., glucuronidation).[12] The trifluoromethoxy group can serve as a bioisostere for other groups, modulating properties like lipophilicity and metabolic stability.[13] The strategic placement of fluorine can influence molecular conformation, which can be critical for receptor binding.[14]

  • Androgen Receptor Antagonists: Derivatives of 4-(4-benzoylaminophenoxy)phenol have been designed and synthesized as potent androgen receptor antagonists, which are relevant for the treatment of prostate cancer.[2]

  • Anti-Tuberculosis Agents: The related compound, 4-(Trifluoromethoxy)phenol, has been investigated as an anti-tuberculosis drug. It is believed to inhibit the growth of Mycobacterium tuberculosis by binding to the 50S ribosomal subunit.[15]

  • Intermediate for Active Pharmaceutical Ingredients (APIs): Due to its reactivity, it serves as a crucial intermediate in the synthesis of more complex APIs.[16]

Safety and Handling

This compound and related compounds require careful handling in a laboratory setting.

  • Hazards: These compounds can be harmful if swallowed, cause skin irritation, and may cause serious eye damage and respiratory irritation.[17][18][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18][20] Use a fume hood to avoid inhaling dust or vapors.[17][20]

  • Handling: Use in a well-ventilated area.[17] Avoid dust formation and sources of ignition.[17]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[20] Some variants are hygroscopic and should be stored under an inert gas.[21]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[18][19]

References

  • 4-(trifluoromethoxy)phenol Physical Properties. ChemSynthesis. [Link]

  • MSDS of 4-(Trifluoromethoxy)phenol. Capot Chemical. [Link]

  • Chemical Properties of Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3). Cheméo. [Link]

  • Phenol, 4-(trifluoromethoxy)-. NIST WebBook. [Link]

  • MATERIAL SAFETY DATA SHEETS 4-(TRIFLUOROMETHYL)PHENOL. Cleanchem Laboratories. [Link]

  • 4-(4-Trifluoromethylphenyl)phenol. PubChem. [Link]

  • 4-Trifluoromethylphenol; LC-ESI-QTOF; MS2. MassBank. [Link]

  • 4-(Trifluoromethyl)phenol. PubChem. [Link]

  • CID 160308704 | C14H10F6O4. PubChem. [Link]

  • Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. DOI. [Link]

  • Phenol, 4-(trifluoromethoxy)- IR Spectrum. NIST WebBook. [Link]

  • Analysis of phenols in pharmaceuticals by liquid chromatography. ScienceDirect. [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water. Scirp.org. [Link]

  • The Influence of Bioisosteres in Drug Design. PubMed Central. [Link]

  • Phenol (bio)isosteres in drug design and development. ResearchGate. [Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]

  • 1H proton nmr spectrum of phenol. docbrown.info. [Link]

  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PubMed Central. [Link]

  • 19F NMR Fingerprints: Identification of Neutral Organic Compounds in a Molecular Container. Journal of the American Chemical Society. [Link]

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An In-Depth Technical Guide to 4-(4-Trifluoromethoxyphenyl)phenol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying the Core Moiety

The compound 4-(4-Trifluoromethoxyphenyl)phenol, more precisely named 4-[4-(Trifluoromethyl)phenoxy]phenol , is a diaryl ether of significant interest in medicinal chemistry. Its structure, featuring a phenol ring linked via an ether bond to a benzene ring substituted with a trifluoromethyl group, makes it a valuable building block for the synthesis of complex molecular architectures. The Chemical Abstracts Service (CAS) has assigned the number 39634-42-9 to this compound.[1][2]

The presence of the trifluoromethyl (-CF3) group is particularly noteworthy. This functional group is known to enhance several key properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a highly sought-after feature in modern drug design.[3]

It is crucial to distinguish 4-[4-(Trifluoromethyl)phenoxy]phenol from similarly named compounds, such as 4-(Trifluoromethyl)phenol (CAS 402-45-9) and 4-(Trifluoromethoxy)phenol (CAS 828-27-3), as the structural differences, while subtle in name, lead to distinct chemical properties and applications.[3][4] 4-(Trifluoromethyl)phenol is a known metabolite of the widely prescribed antidepressant, fluoxetine.[3]

This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of 4-[4-(Trifluoromethyl)phenoxy]phenol, with a focus on its relevance to drug discovery and development.

Synthesis of 4-[4-(Trifluoromethyl)phenoxy]phenol

The primary method for synthesizing diaryl ethers such as 4-[4-(Trifluoromethyl)phenoxy]phenol is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. In this specific case, the reaction would proceed between 4-halobenzotrifluoride (where the halogen is typically bromine or iodine) and hydroquinone (1,4-dihydroxybenzene) or a protected form of hydroquinone, in the presence of a base.

Representative Experimental Protocol: Ullmann Condensation

Disclaimer: This is a representative protocol and may require optimization.

Reaction Scheme:

G reagents 4-Bromobenzotrifluoride + Hydroquinone conditions Cu Catalyst Base (e.g., K2CO3) High-boiling solvent (e.g., DMF, Toluene) Heat reagents->conditions product 4-[4-(Trifluoromethyl)phenoxy]phenol conditions->product

Caption: Ullmann condensation for the synthesis of 4-[4-(Trifluoromethyl)phenoxy]phenol.

Materials:

  • 4-Bromobenzotrifluoride

  • Hydroquinone

  • Copper(I) iodide (CuI) or other suitable copper catalyst

  • Potassium carbonate (K2CO3) or another suitable base

  • High-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Toluene)

  • Toluene

  • Hydrochloric acid (HCl), 1 M solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hydroquinone (1.0 eq), 4-bromobenzotrifluoride (1.0-1.2 eq), potassium carbonate (2.0 eq), and the copper catalyst (e.g., 5-10 mol%).

  • Solvent Addition: Add a suitable volume of a high-boiling solvent such as DMF or toluene.

  • Reaction: Heat the reaction mixture to a high temperature (typically >150 °C) and maintain it under reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with toluene and water.

    • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.

    • Separate the organic layer, and extract the aqueous layer with additional toluene.

    • Combine the organic extracts and wash them with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 4-[4-(Trifluoromethyl)phenoxy]phenol.

Physicochemical and Spectroscopic Properties

The physicochemical properties of 4-[4-(Trifluoromethyl)phenoxy]phenol are critical for its handling, formulation, and interaction with biological systems.

PropertyValueSource
CAS Number 39634-42-9[1][2]
Molecular Formula C₁₃H₉F₃O₂[1][2]
Molecular Weight 254.21 g/mol [1][2]
Appearance White to off-white solidInferred from supplier data
Melting Point 49-54 °C[6]
Boiling Point 319.4 ± 42.0 °C (Predicted)[6]
Density 1.324 ± 0.06 g/cm³ (Predicted)[6]
Solubility Insoluble in water; likely soluble in organic solvents like Chloroform, DMSO, and Methanol.[7]
Spectroscopic Data (Reference)
  • ¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region (typically δ 6.8-7.8 ppm) corresponding to the protons on both phenyl rings. The phenolic hydroxyl proton would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the twelve aromatic carbons and the carbon of the trifluoromethyl group. The carbon attached to the fluorine atoms will show a characteristic quartet due to C-F coupling.

  • IR Spectroscopy: The infrared spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Characteristic C-O stretching bands for the diaryl ether would also be present, typically in the 1200-1300 cm⁻¹ region. Strong C-F stretching bands are expected in the 1100-1350 cm⁻¹ range.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the ether bond.

Applications in Drug Discovery and Development

The incorporation of a trifluoromethyl group into a molecular scaffold can significantly enhance its pharmacological properties. This group can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can increase lipophilicity, which can aid in cell membrane permeability.

4-[4-(Trifluoromethyl)phenoxy]phenol is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its diaryl ether structure is a common motif in many biologically active molecules. The presence of the reactive phenolic hydroxyl group allows for further chemical modifications, making it a versatile starting material.

A prime example of the importance of the trifluoromethyl-substituted phenoxy moiety is in the structure of the selective serotonin reuptake inhibitor (SSRI) fluoxetine .[8][9] The synthesis of fluoxetine involves the reaction of 4-(trifluoromethyl)phenol with a suitable side chain.[10] Given this precedent, 4-[4-(Trifluoromethyl)phenoxy]phenol is an attractive building block for the synthesis of novel drug candidates with potentially improved pharmacokinetic profiles. It can be used to synthesize analogs of known drugs or as a starting point for the discovery of new chemical entities targeting a wide range of therapeutic areas.

Safety and Handling

Hazard Identification:

  • Harmful if swallowed, in contact with skin, or if inhaled. [11]

  • Causes skin irritation and serious eye irritation. [11]

  • May cause respiratory irritation. [12]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[11]

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.

First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[11]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.

Conclusion

4-[4-(Trifluoromethyl)phenoxy]phenol (CAS 39634-42-9) is a valuable and versatile chemical intermediate for researchers and drug development professionals. Its synthesis, primarily through the Ullmann condensation, provides access to a diaryl ether scaffold decorated with a trifluoromethyl group—a key pharmacophore in modern medicinal chemistry. While detailed experimental and spectroscopic data for this specific compound are limited in the public domain, its structural similarity to known pharmaceutical precursors underscores its potential as a building block for the discovery and development of new therapeutic agents. Proper safety precautions, based on data from closely related compounds, are essential for its handling.

References

  • PubChem. 4-(Trifluoromethyl)phenol. National Center for Biotechnology Information. [Link]

  • SynZeal. 4-(Trifluoromethyl)Phenol | CAS No: 402-45-9. [Link]

  • Capot Chemical. MSDS of 4-(Trifluoromethoxy)phenol. 2013-11-19. [Link]

  • Google Patents. CN113429268A - Synthetic method of 4-phenoxyphenol.
  • SynZeal. 4-(Trifluoromethyl)Phenol | CAS No: 402-45-9. [Link]

  • U.S. Environmental Protection Agency. Phenol, 4-[4-(trifluoromethyl)phenoxy]- - Substance Details. [Link]

  • PubChem. Fluoxetine. National Center for Biotechnology Information. [Link]

  • CAS. CAS Patents. [Link]

  • Giri, R., et al. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. J. Am. Chem. Soc. 2017, 139, 16, 5688–5696. [Link]

  • Google Patents. US5969156A - Crystalline [R- (R,R)]-2-(4-Dfluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)- 3-phenyl-4-[(phenylamino)
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  • CAS. U.S. National Patent Classifications Used by CAS. [Link]

  • PubChem. (S)-Fluoxetine. National Center for Biotechnology Information. [Link]

  • PharmaCompass. Benzenepropanamine, N-methyl-gamma-(4-(trifluoromethyl)phenoxy)-, hydrochloride. [Link]

  • Google Patents.
  • NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0164470). [Link]

  • Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]

  • ResearchGate. Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... [Link]

  • Chegg.com. Solved The following IR Spectrum, 1H NMR Spectrum and 13C | Chegg.com. [Link]

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Physical and chemical properties of 4-(4-Trifluoromethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Trifluoromethoxy)phenol

Introduction: Unveiling a Key Synthetic Building Block

4-(Trifluoromethoxy)phenol, identified by its CAS number 828-27-3, is a fluorinated organic compound of significant interest to the pharmaceutical and materials science sectors.[1][2] Its unique electronic properties, conferred by the electron-withdrawing trifluoromethoxy (-OCF3) group, make it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] Notably, it serves as a reactant in the preparation of 1-aryloxyethyl piperazine derivatives, which have been investigated as Kv1.5 potassium channel inhibitors.[3] Furthermore, this compound has been explored for its potential anti-tuberculosis properties.[4]

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 4-(Trifluoromethoxy)phenol, tailored for researchers, scientists, and professionals in drug development.

Part 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of 4-(Trifluoromethoxy)phenol is fundamental to its application in synthesis and drug design. The trifluoromethoxy group significantly influences its acidity, lipophilicity, and metabolic stability compared to its non-fluorinated analog, phenol.

Physicochemical Properties

The key physical and chemical properties of 4-(Trifluoromethoxy)phenol are summarized in the table below.

PropertyValueSource(s)
CAS Number 828-27-3[5]
Molecular Formula C₇H₅F₃O₂[3][6]
Molecular Weight 178.11 g/mol [3][5]
Appearance Clear brown liquid[3]
Melting Point 17-18 °C[3][4][5]
Boiling Point 91-93 °C at 20 mmHg; 92 °C at 25 mmHg[3][5]
Density 1.375 g/mL at 25 °C[3][5]
Refractive Index (n20/D) 1.447[3][5]
pKa 9.30 ± 0.13 (Predicted)[3]
Flash Point 86 °C (187 °F) - closed cup[3]
Solubility Soluble in Chloroform, Methanol[3]
Spectroscopic Profile

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 4-(Trifluoromethoxy)phenol.

  • Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present in the molecule. Key absorptions would be expected for the O-H stretching of the phenolic group and C-O stretching, as well as strong absorptions corresponding to the C-F bonds of the trifluoromethoxy group. The National Institute of Standards and Technology (NIST) maintains an IR spectrum for this compound.[8]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry is used to determine the molecular weight and fragmentation pattern. The NIST Chemistry WebBook provides the mass spectrum for 4-(Trifluoromethoxy)phenol, which is essential for its identification.[9]

Part 2: Synthesis and Reactivity

The synthesis of 4-(Trifluoromethoxy)phenol can be achieved through various methods. One notable, high-yield method involves the iron(III) oxide-photocatalyzed hydroxylation of 4-trifluoromethoxyphenylboronic acid.

Experimental Protocol: Synthesis from 4-Trifluoromethoxyphenylboronic Acid

This protocol is adapted from a method described in the chemical literature, offering a high yield of the desired product.[3]

Materials:

  • 4-Trifluoromethoxyphenylboronic acid

  • Iron(III) oxide (photocatalyst)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Hexane

  • Silica gel (100-200 mesh)

Procedure:

  • To a flask containing 4-trifluoromethoxyphenylboronic acid (0.82 mmol), add 10 mol% of iron(III) oxide photocatalyst (13.1 mg) and tetrahydrofuran (2 mL).[3]

  • Stir the reaction mixture in an open flask under diffuse sunlight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.[3]

  • Upon completion, quench the reaction with water and filter to remove the catalyst.[3]

  • Concentrate the filtrate under vacuum.

  • Purify the crude product by column chromatography on silica gel (100-200 mesh) using an eluent of 15:1 ethyl acetate/hexane to yield pure crystalline 4-trifluoromethoxyphenyl.[3]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification start1 4-Trifluoromethoxyphenylboronic Acid reaction Stirring in open flask under diffuse sunlight start1->reaction 1. Mix start2 Iron(III) Oxide (Catalyst) start2->reaction 1. Mix start3 THF (Solvent) start3->reaction 1. Mix quench Quench with Water reaction->quench 2. After reaction completion (TLC) filter Filter to remove catalyst quench->filter concentrate Concentrate under vacuum filter->concentrate chromatography Column Chromatography (Silica gel, 15:1 EtOAc/Hexane) concentrate->chromatography product Pure 4-(Trifluoromethoxy)phenol chromatography->product 3. Isolate

Caption: Synthesis of 4-(Trifluoromethoxy)phenol via photocatalytic hydroxylation.

Reactivity and Stability

4-(Trifluoromethoxy)phenol is stable under normal handling and storage conditions.[10] It should be stored in a dark place under an inert atmosphere at room temperature.[3] It is incompatible with strong oxidizing agents.[10] Hazardous decomposition products are not expected under normal conditions of storage and use.[10]

Part 3: Applications in Research and Development

The unique properties of 4-(Trifluoromethoxy)phenol make it a versatile building block in medicinal chemistry and materials science.

  • Pharmaceutical Intermediate : It is used as an intermediate in the synthesis of APIs.[1] Its role as a reactant in preparing Kv1.5 potassium channel inhibitors highlights its importance in drug discovery.[3]

  • Agrochemicals and Dyes : Like many fluorinated compounds, it has potential applications in the development of pesticides and dyes.[2]

  • Liquid Crystal Materials : The trifluoromethoxy group can impart desirable properties for applications in liquid crystal technologies.[2]

  • Anti-Tuberculosis Research : It has been identified as a potential anti-tuberculosis agent, possibly acting as a prodrug.[4] It is suggested that it may inhibit bacterial transcription and replication by binding to the 50S ribosomal subunit.[4]

Conceptual Pathway of Action

G A 4-(Trifluoromethoxy)phenol (Prodrug) B Activation in Mycobacterium tuberculosis A->B C Active Form B->C D Binds to 50S Ribosomal Subunit C->D E Inhibition of Transcription & Replication D->E F Inhibition of Bacterial Growth E->F

Caption: Postulated mechanism of anti-tuberculosis activity.

Part 4: Safety and Handling

4-(Trifluoromethoxy)phenol presents several health hazards and requires careful handling in a laboratory setting.

Hazard Identification

The compound is classified as harmful and an irritant.[6]

  • Hazard Statements :

    • H302: Harmful if swallowed.[6][11]

    • H312: Harmful in contact with skin.[6][11]

    • H315: Causes skin irritation.[6][11]

    • H319: Causes serious eye irritation.[6][11]

    • H332: Harmful if inhaled.[6][11]

    • H335: May cause respiratory irritation.[6][11]

Safe Handling and Personal Protective Equipment (PPE)
  • Handling : Handle in accordance with good industrial hygiene and safety procedures.[10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][10] Use only in a well-ventilated area or under a chemical fume hood.[12] Keep away from heat, sparks, and flame.[10]

  • PPE : Wear protective gloves, protective clothing, and eye/face protection.[6][10] A type ABEK (EN14387) respirator filter is recommended.

First-Aid Measures
  • If Swallowed : Rinse mouth with water and consult a physician.[6] Never give anything by mouth to an unconscious person.[6]

  • In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician.[12]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing and seek medical advice.[12]

  • If Inhaled : Move the person into fresh air.[12] If not breathing, give artificial respiration.[12]

Disposal Considerations

Dispose of this material and its container at a licensed professional waste disposal service.[6] Contaminated packaging should be disposed of as an unused product.[6]

References

  • Capot Chemical. (2013, November 19). MSDS of 4-(Trifluoromethoxy)phenol. [Link]

  • ChemSynthesis. (2024, May 20). 4-(trifluoromethoxy)phenol. [Link]

  • PubChem. 4-(Trifluoromethyl)phenol. [Link]

  • Cheméo. Chemical Properties of Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3). [Link]

  • NIST. Phenol, 4-(trifluoromethoxy)-. [Link]

  • HANGZHOU HONGQIN PHARMTECH CO.,LTD. 4-(Trifluoromethoxy)phenol. [Link]

  • NIST. Phenol, 4-(trifluoromethoxy)-. [Link]

  • Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

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An In-depth Technical Guide to the Solubility of 4-(4-Trifluoromethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-(4-Trifluoromethoxyphenyl)phenol

This compound, also known as p-(trifluoromethoxy)phenol, is an aromatic organic compound with the chemical formula C₇H₅F₃O₂.[1][2] Its structure features a phenol ring substituted with a trifluoromethoxy group at the para position. This substitution imparts unique electronic and steric properties to the molecule, influencing its reactivity, lipophilicity, and, consequently, its solubility in various media. The presence of both a hydrogen-bond-donating hydroxyl group and a lipophilic trifluoromethoxy group suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent.[3] Understanding the solubility of this compound is critical for a wide range of applications, including drug design, formulation development, and materials science, as it directly impacts bioavailability, processability, and efficacy.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility. The key parameters are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₅F₃O₂[1][2]
Molecular Weight 178.11 g/mol [1]
Melting Point 17-18 °C[4]
Boiling Point 92 °C at 25 mmHg[4]
Density 1.375 g/mL at 25 °C[4]
Calculated logP (Octanol/Water) 2.291[1]
Calculated Water Solubility (logS) -2.30 (mol/L)[1]
Qualitative Solubility Soluble in Chloroform, Methanol[4]

The calculated octanol-water partition coefficient (logP) of 2.291 indicates a moderate lipophilicity, suggesting a preference for non-polar environments over aqueous media.[1] This is further supported by the calculated water solubility (logS) of -2.30, which translates to a low solubility in water.[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone for predicting solubility. This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules.

Influence of Molecular Structure on Intermolecular Interactions

The molecular structure of this compound allows for several types of intermolecular interactions:

  • Hydrogen Bonding: The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor, forming strong interactions with protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative oxygen and fluorine atoms. This allows for dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: The aromatic ring and the trifluoromethoxy group contribute to London dispersion forces, which are the primary interactions with non-polar solvents.

The trifluoromethoxy group (-OCF₃) is a highly lipophilic and electron-withdrawing substituent.[3] Its presence is expected to enhance solubility in non-polar and moderately polar solvents while potentially reducing solubility in highly polar, protic solvents compared to unsubstituted phenol.

Expected Solubility Profile in Different Solvent Classes

Based on the theoretical framework, the following solubility profile for this compound can be anticipated:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected due to the ability of the phenolic hydroxyl group to form strong hydrogen bonds with the solvent molecules. The alkyl chains of the alcohols can also interact favorably with the lipophilic parts of the solute.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Good solubility is anticipated. These solvents can act as hydrogen bond acceptors for the phenolic proton and also engage in dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Toluene, Heptane): Moderate to low solubility is expected. While the trifluoromethoxy group and the phenyl ring can interact via van der Waals forces with these solvents, the polar hydroxyl group will be less favorably solvated, limiting overall solubility. Solubility is expected to be higher in aromatic non-polar solvents like toluene compared to aliphatic ones like heptane due to potential π-π stacking interactions.

  • Aqueous Solvents: As indicated by the calculated logS value, solubility in water is expected to be low.[1] The hydrophobic nature of the trifluoromethoxyphenyl group is the dominant factor.

The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound in different solvent types.

Intermolecular Interactions Governing Solubility cluster_solute This compound cluster_solvents Solvent Classes solute Phenolic -OH (H-bond donor) -OCF3 (Lipophilic, Dipole) Aromatic Ring (van der Waals, π-π) polar_protic Polar Protic (e.g., Methanol) -OH (H-bond donor/acceptor) solute->polar_protic Strong H-bonding Good Solubility polar_aprotic Polar Aprotic (e.g., Acetone) C=O (H-bond acceptor, Dipole) solute->polar_aprotic H-bonding & Dipole-Dipole Good Solubility non_polar Non-Polar (e.g., Toluene) Mainly van der Waals solute->non_polar van der Waals Moderate to Low Solubility

Caption: Intermolecular forces between this compound and solvent classes.

Experimental Determination of Solubility

Given the scarcity of published quantitative solubility data, experimental determination is often necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Detailed Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

    • Accurately pipette a known volume of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Sample Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

The following diagram illustrates the workflow for the experimental determination of solubility using the shake-flask method.

Shake-Flask Solubility Determination Workflow start Start step1 Add excess solute to solvent in vial start->step1 step2 Equilibrate at constant temperature (e.g., 24-72 hours) step1->step2 step3 Allow excess solid to settle step2->step3 step4 Filter supernatant step3->step4 step5 Dilute filtered sample step4->step5 step6 Analyze by HPLC (or other method) step5->step6 step7 Calculate solubility from calibration curve step6->step7 end_node End step7->end_node

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

This technical guide has provided a comprehensive analysis of the solubility of this compound. While quantitative experimental data remains limited in publicly accessible literature, a strong theoretical understanding of its solubility profile can be derived from its physicochemical properties and molecular structure. The presence of both a hydrogen-bond-donating hydroxyl group and a lipophilic trifluoromethoxyphenyl moiety suggests a versatile solubility in a range of organic solvents, with a preference for polar protic and aprotic media. For applications requiring precise solubility data, the detailed experimental protocol for the shake-flask method provided herein offers a reliable path for its determination. Further research to quantify the solubility of this compound in a broad spectrum of solvents at various temperatures would be a valuable contribution to the scientific community, particularly for those in the fields of drug development and materials science.

References

  • Cheméo. Chemical Properties of Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3). [Link]

  • NIST. Phenol, 4-(trifluoromethoxy)-. In: NIST Chemistry WebBook. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • PubChem. (4-Hydroxy-3-(trifluoromethoxy)phenyl)acetone. [Link]

  • ResearchGate. Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Pyridine, Acetone, Tetrahydrofuran, Ethanol, Trichloromethane, and Acetonitrile at Temperature between (285.00 and 350.15) K. [Link]

  • PubChem. 4-Ethylphenol. [Link]

  • PubChem. Heptane. [Link]

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The Trifluoromethylphenyl Phenol Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of 4-(4-Trifluoromethoxyphenyl)phenol Derivatives for Researchers, Scientists, and Drug Development Professionals.

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The introduction of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, the this compound scaffold has emerged as a particularly privileged structure, underpinning the development of a diverse array of therapeutic agents. The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups impart unique electronic and lipophilic characteristics that can enhance metabolic stability, binding affinity, and cellular permeability. This technical guide provides a comprehensive exploration of the significant biological activities associated with this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic underpinnings of these activities, present key quantitative data, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

Introduction: The Physicochemical Advantage of Fluorination

The strategic incorporation of trifluoromethyl and trifluoromethoxy groups onto a phenolic backbone profoundly alters its electronic and steric properties. The high electronegativity of fluorine atoms in the -CF3 and -OCF3 moieties can significantly lower the pKa of the phenolic hydroxyl group, thereby enhancing its ability to form hydrogen bonds with biological targets. Furthermore, the metabolic stability of these compounds is often increased, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. This enhanced stability translates to improved pharmacokinetic profiles, a critical consideration in drug development. This guide will explore how these fundamental physicochemical properties translate into potent and diverse biological activities.

Anticancer Activity: Targeting Dysregulated Signaling Pathways

Derivatives of this compound have demonstrated considerable promise as anticancer agents, primarily through their ability to modulate key signaling pathways that are frequently dysregulated in cancer.

Mechanism of Action: Inhibition of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the Ras/Raf/MEK/ERK pathway, is a central regulator of cell proliferation, differentiation, and survival.[1] Its constitutive activation, often due to mutations in genes like BRAF and RAS, is a hallmark of many cancers, including melanoma.[2][3] Several trifluoromethyl-containing compounds have been shown to exert their anticancer effects by targeting components of this pathway. The inhibition of ERK1/2, the terminal kinases in this cascade, is a key strategy to block downstream signaling and induce apoptosis in cancer cells.[3][4]

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Grb2/SOS Raf Raf (e.g., B-Raf) Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Fos) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor This compound Derivatives Inhibitor->ERK Inhibition

Caption: The MAPK/ERK signaling pathway and the inhibitory action of trifluoromethylphenyl phenol derivatives.

Quantitative Anticancer Data

The cytotoxic potential of these derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)
Trifluoromethyl-isoxazoles3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63[5]
Trifluoromethyl-isoxazolesVarious Derivatives4T1 (Breast)3.11 - >200[5]
Trifluoromethyl-isoxazolesVarious DerivativesPC-3 (Prostate)7.93 - >200[5]
4-Phenoxy-phenyl isoxazolesCompound 6gA549 (Lung)1.10[6]
4-Phenoxy-phenyl isoxazolesCompound 6gHepG2 (Liver)1.73[6]
4-Phenoxy-phenyl isoxazolesCompound 6gMDA-MB-231 (Breast)1.50[6]
4-Phenoxy-phenyl isoxazolesCompound 6lA549 (Lung)0.22[6]
4-Phenoxy-phenyl isoxazolesCompound 6lHepG2 (Liver)0.26[6]
4-Phenoxy-phenyl isoxazolesCompound 6lMDA-MB-231 (Breast)0.21[6]
Phenolic FractionPrunus arabica extractAMJ13 (Breast)29.34 µg/ml[7]
Terpene FractionPrunus arabica extractAMJ13 (Breast)8.455 µg/ml[7]
Phenolic FractionPrunus arabica extractSK-GT-4 (Esophageal)21.97 µg/ml[7]
Terpene FractionPrunus arabica extractSK-GT-4 (Esophageal)15.14 µg/ml[7]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity: Modulation of Inflammatory Cascades

Chronic inflammation is a key contributing factor to a multitude of diseases. Phenolic compounds, including trifluoromethylphenyl phenol derivatives, have demonstrated significant anti-inflammatory potential.

Mechanism of Action: Inhibition of the NF-κB Pathway and Nitric Oxide Production

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response.[8][9] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10] The overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammation.[11] Derivatives of this compound can exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway and subsequently reducing the production of NO.[12][13]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NO_Production Nitric Oxide (NO) Production Proinflammatory_Genes->NO_Production Inhibitor This compound Derivatives Inhibitor->IKK Inhibition Inhibitor->NO_Production Inhibition

Caption: The NF-κB signaling pathway and the inhibitory effects of trifluoromethylphenyl phenol derivatives.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This protocol describes the measurement of NO production by quantifying its stable metabolite, nitrite, in culture supernatants of LPS-stimulated RAW 264.7 macrophages.[11]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete growth medium and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with DMSO and LPS) and a negative control (cells with medium only).

  • Supernatant Collection: After incubation, collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition compared to the vehicle control.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat.[14] Trifluoromethyl-substituted phenol derivatives have emerged as a promising class of antimicrobial agents with potent activity against Gram-positive bacteria.[15][16][17]

Mechanism of Action

While the precise, universal mechanism of action is still under investigation, it is believed that these compounds disrupt bacterial cell function through multiple targets. Investigations into some derivatives suggest a broad range of inhibitory effects on macromolecular synthesis.[15] Their lipophilic nature, enhanced by the trifluoromethyl group, likely facilitates their interaction with and disruption of bacterial cell membranes.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassSpecific DerivativeBacterial StrainMIC (µg/mL)
N-(trifluoromethyl)phenyl pyrazoleCompound 25S. aureus (MRSA)0.78[15]
N-(trifluoromethyl)phenyl pyrazoleCompound 25S. epidermidis1.56[15]
N-(trifluoromethyl)phenyl pyrazoleCompound 25E. faecium0.78[15]
N-(trifluoromethyl)phenyl pyrazoleCompound 13S. aureus (MRSA)3.12[15]
N-(trifluoromethyl)phenyl pyrazoleDichloro substituted (18)S. aureus0.78-1.56[15]
Thiazole derivativeLead CompoundS. aureus (MRSA)as low as 1[16]

Many of these compounds have also demonstrated the ability to inhibit and eradicate biofilms, which are structured communities of bacteria that are notoriously difficult to treat.[15][16]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strain (e.g., MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in DMSO)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves multi-step procedures. A general approach for the synthesis of the core 4-(trifluoromethoxy)phenol involves the diazotization of 4-(trifluoromethoxy)aniline followed by hydrolysis.[18] Further derivatization can be achieved through various organic reactions, such as etherification, esterification, or coupling reactions, to introduce diverse functional groups and build a library of compounds for biological screening.[19][20][21]

Synthesis_Workflow Aniline 4-(Trifluoromethoxy)aniline Diazonium Diazonium Salt Aniline->Diazonium Diazotization (NaNO2, H2SO4) Phenol 4-(Trifluoromethoxy)phenol Diazonium->Phenol Hydrolysis Derivatives Derivatives Phenol->Derivatives Derivatization Reactions (e.g., Etherification, Coupling)

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Trifluoromethoxyphenyl)phenol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 4-(4-trifluoromethoxyphenyl)phenol, a key intermediate in pharmaceutical and materials science research. The protocol herein leverages the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1] This guide offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, and critical insights into experimental choices and optimization strategies. It is designed to be a self-validating system for researchers, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of this compound

Biaryl scaffolds are fundamental structural motifs in a vast array of biologically active molecules and advanced functional materials.[2] The target molecule, this compound, incorporates a trifluoromethoxy (-OCF₃) group, which is of significant interest in drug design. This group can enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. The Suzuki-Miyaura coupling is an exceptionally effective method for constructing such biaryl systems due to its mild reaction conditions, tolerance of a wide range of functional groups, and the generation of non-toxic byproducts.[2][3]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, 4-(trifluoromethoxy)phenylboronic acid) and an organohalide or triflate (here, a protected 4-halophenol) in the presence of a base.[4][5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a Pd(II) species.[4][7] This is often the rate-determining step of the reaction.[7]

  • Transmetalation: In this step, the organoboron species, activated by a base, transfers its organic group to the palladium(II) complex.[7][8] The base is crucial for activating the boronic acid, which enhances the polarization of the organic ligand and facilitates this transfer.[8]

  • Reductive Elimination: Finally, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired C-C bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][6]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation (Ar'-B(OR)₂, Base) Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L₂)->Ar-Ar' Product

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the target compound from 4-iodophenol and 4-(trifluoromethoxy)phenylboronic acid. 4-Iodophenol is chosen as the aryl halide due to the high reactivity of the carbon-iodine bond in the oxidative addition step (reactivity order: I > Br > OTf >> Cl > F).[9]

Materials and Reagents
ReagentFormulaMWAmount (mmol)EquivalentsSupplier
4-IodophenolC₆H₅IO220.011.01.0Sigma-Aldrich
4-(Trifluoromethoxy)phenylboronic AcidC₇H₆BF₃O₃205.931.21.2Combi-Blocks
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.020.02Strem Chemicals
Tricyclohexylphosphine (PCy₃)C₁₈H₃₃P280.430.040.04Acros Organics
Potassium Phosphate (K₃PO₄)K₃PO₄212.272.02.0Fisher Scientific
1,4-Dioxane (anhydrous)C₄H₈O₂88.1110 mL-Sigma-Aldrich
Water (degassed)H₂O18.022 mL--
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodophenol (220 mg, 1.0 mmol), 4-(trifluoromethoxy)phenylboronic acid (247 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), tricyclohexylphosphine (11.2 mg, 0.04 mmol), and potassium phosphate (425 mg, 2.0 mmol).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. The active Pd(0) catalyst is sensitive to air.

  • Solvent Addition:

    • Using a syringe, add 10 mL of anhydrous 1,4-dioxane to the flask.

    • Subsequently, add 2 mL of degassed water. The use of an aqueous solvent system is a key advantage of the Suzuki coupling.[9]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80 °C.

    • Stir the reaction mixture vigorously for 4-6 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The starting materials and the product should be visualized under UV light.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with 20 mL of ethyl acetate and 20 mL of water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the dried organic solution and concentrate it under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.[4]

Experimental_Workflow A 1. Reaction Setup (Reagents, Catalyst, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Solvent Addition (Dioxane/Water) B->C D 4. Heating & Stirring (80°C, 4-6h) C->D E 5. Reaction Monitoring (TLC) D->E F 6. Aqueous Work-up (Extraction with Ethyl Acetate) E->F G 7. Purification (Column Chromatography) F->G H Pure Product This compound G->H

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two coupled rings.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide the exact mass of the product, confirming its elemental composition.[10]

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no product formationInactive catalystEnsure proper inert atmosphere technique; use fresh, high-quality palladium precursor and ligand.
Inefficient baseThe choice of base is critical; consider screening other bases like K₂CO₃ or Cs₂CO₃.
Low reaction temperatureIncrease the temperature in increments of 10 °C, not exceeding the boiling point of the solvent.
Presence of side products (e.g., homo-coupling)Non-optimal reaction conditionsAdjust the stoichiometry of the reactants; screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1][8]
Difficult purificationCo-elution of impuritiesOptimize the solvent system for column chromatography; consider recrystallization as an alternative purification method.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Reagents: Palladium compounds are toxic and should be handled with care. 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Reaction Conditions: The reaction is heated and should be conducted behind a blast shield, especially when performed in a sealed vessel.[11] Be aware that palladium-catalyzed reactions can be exothermic, and for larger-scale reactions, proper thermal management is crucial to prevent runaway reactions.[12][13][14]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly reliable and efficient method for the synthesis of this compound. By following the detailed protocol and understanding the underlying mechanistic principles outlined in this guide, researchers can confidently and safely produce this valuable compound for their research and development endeavors. The versatility of the Suzuki coupling allows for the adaptation of this protocol to a wide range of substituted biaryl compounds, making it an indispensable tool in modern organic synthesis.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available from: [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Leas, D., & Malig, T. C. (2021). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 54(17), 3357–3371. Available from: [Link]

  • San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]

  • Leas, D., & Malig, T. C. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 397–404. Available from: [Link]

  • The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Leas, D., & Malig, T. C. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 397–404. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information for. Available from: [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. Available from: [Link]

  • ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Available from: [Link]

  • NIST WebBook. Phenol, 4-(trifluoromethoxy)-. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available from: [Link]

  • Estepa, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 82. Available from: [Link]

  • Glotz, G., et al. (2019). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Monatshefte für Chemie - Chemical Monthly, 150(7), 1275-1281. Available from: [Link]

  • Chen, J., et al. (2020). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 25(1), 198. Available from: [Link]

  • Vantourout, J. C., et al. (2022). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. ChemRxiv. Available from: [Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis Using Phenols as Latent Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, pivotal for the construction of biaryl motifs prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] Traditionally, this reaction relies on aryl halides as the electrophilic partner. However, growing environmental concerns and the vast availability of phenols have spurred the development of methods that utilize the phenolic C–O bond for cross-coupling.[1][2] This guide provides an in-depth exploration of this advanced strategy, detailing the necessary activation of the inert phenolic hydroxyl group, comparing the dominant palladium and nickel catalytic systems, and presenting field-proven protocols for the synthesis of biaryl compounds from abundant phenol precursors.

The Core Challenge: Overcoming the Inertia of the Phenolic C–O Bond

Phenols are economically attractive and environmentally benign starting materials.[1] However, their direct use in Suzuki-Miyaura coupling is precluded by the poor leaving group ability of the hydroxyl (-OH) or alkoxide (-O⁻) group. The strength and low polarity of the C(sp²)–O bond make it highly resistant to the crucial oxidative addition step in the catalytic cycle.[1][2]

Therefore, the central strategy involves a two-stage approach:

  • Activation: The phenol is first converted into a derivative where the oxygen is appended to a strongly electron-withdrawing group. This transforms the aryloxy moiety into a competent leaving group, creating an "activated phenol" or "pseudohalide."

  • Coupling: This activated phenol then serves as the electrophile in a subsequent Suzuki-Miyaura cross-coupling reaction.

The choice of activating group is critical and dictates the choice of catalyst and reaction conditions.

G cluster_workflow Overall Synthetic Workflow Phenol Phenol (Abundant Starting Material) Activation Activation Step (e.g., Triflation) Phenol->Activation Tf₂O, Base ArylTriflate Activated Phenol (Aryl Sulfonate) Activation->ArylTriflate Coupling Suzuki-Miyaura Coupling ArylTriflate->Coupling Ar'-B(OH)₂, Catalyst, Base, Ligand Biaryl Biaryl Product (Target Molecule) Coupling->Biaryl

Diagram 1: High-level workflow for biaryl synthesis from phenols.

Table 1: Common Activating Groups for Phenols in Cross-Coupling
Activating GroupDerivative NameTypical CatalystC–O Bond ReactivityNotes
Triflate (-OTf)Aryl TriflatePalladium / NickelHighExcellent leaving group, widely used, but triflating agents are expensive.[3][4]
Tosylate (-OTs)Aryl TosylatePalladium / NickelModerateMore economical and stable than triflates, but less reactive.[5][6][7]
Mesylate (-OMs)Aryl MesylatePalladium / NickelModerate-LowEconomical and atom-efficient, but generally less reactive than tosylates.[5]
Carbamate (-OC(O)NR₂)Aryl CarbamateNickelLowGreener alternative; requires highly active Ni(0) catalysts for C–O cleavage.[1][8]
Carbonate (-OCO₂R)Aryl CarbonateNickelLowSimilar to carbamates, part of the "ester-type" activation strategy.[1]
Ester (-OCOR)Aryl EsterNickelLowAnother greener option, typically requiring nickel catalysis.[1][2]

The Catalytic Machinery: Palladium vs. Nickel

The choice between palladium and nickel is the most significant decision in designing a Suzuki-Miyaura coupling with a phenol derivative. While the fundamental catalytic cycle is analogous, their reactivities toward C–O bonds differ substantially.

G cluster_cycle Generalized Suzuki-Miyaura Catalytic Cycle M0 M(0)Ln Active Catalyst OA Ar-M(II)-X(Ln) Oxidative Adduct M0->OA Oxidative Addition (Ar-X) TM Ar-M(II)-Ar'(Ln) Diaryl Complex OA->TM Transmetalation (Ar'-B(OH)₂ + Base) TM->M0 Reductive Elimination Ar-Ar'

Diagram 2: The three key steps of the Suzuki-Miyaura catalytic cycle.[8][9][10]

Palladium Catalysis: The Workhorse for Sulfonates

Palladium is the most common catalyst for Suzuki-Miyaura couplings.[8][11] For phenol derivatives, its use is largely confined to highly reactive electrophiles like aryl triflates and, to a lesser extent, tosylates.[4][7][9][12]

  • Mechanism Insight: The oxidative addition of the Ar–O bond to the Pd(0) center is the rate-limiting step.[13] To facilitate this challenging step, the catalyst system must be highly active.

  • Ligand Choice is Paramount: The success of these couplings hinges on the use of specific ligands that create a highly electron-rich and sterically bulky Pd(0) center. This electronic character promotes the oxidative addition, while the bulkiness encourages the final reductive elimination step.[6][8]

    • Dialkylbiaryl Phosphines: Ligands like SPhos, XPhos, and RuPhos are state-of-the-art for C–O bond couplings.[9]

    • Bulky Alkylphosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also highly effective.[12][14][15]

  • Common Precatalysts: Pd(OAc)₂, Pd₂(dba)₃. These are stable Pd(II) or Pd(0) sources that form the active Pd(0)Lₙ species in situ.[6][12][14]

Nickel Catalysis: Accessing Greener Activating Groups

Nickel catalysts have emerged as a powerful alternative, capable of cleaving much stronger C–O bonds than their palladium counterparts.[2][3] This unique ability expands the substrate scope to include more economical and environmentally friendly phenol derivatives like carbamates, esters, and carbonates.[1][16][17]

  • Mechanism Insight: Ni(0) is a smaller, more nucleophilic metal center than Pd(0), which facilitates the cleavage of less-activated C–O bonds.[8]

  • Typical Catalysts & Ligands: Air-stable Ni(II) precatalysts are common, often coordinated with strong σ-donor ligands. A widely used system is NiCl₂(PCy₃)₂, which is reduced in situ to the active Ni(0) species.[1][16][17] N-heterocyclic carbenes (NHCs) have also proven effective as ligands.[1]

  • Advantages: Enables the use of cheaper, more stable phenol derivatives, aligning with green chemistry principles.[1]

Table 2: Comparison of Palladium and Nickel Catalytic Systems for Phenol Derivatives
FeaturePalladium CatalysisNickel Catalysis
Typical Substrates Aryl Triflates, Tosylates[7][9]Aryl Carbamates, Esters, Carbonates, Sulfamates, Tosylates[1][16][17][18]
Catalyst Cost Generally higherGenerally lower
Ligands Bulky, electron-rich phosphines (e.g., SPhos, P(t-Bu)₃)[9][12]Strong σ-donors (e.g., PCy₃, NHCs)[1][16]
Reaction Conditions Often milder, can proceed at room temperature for reactive substrates.[12][15]Typically requires higher temperatures (e.g., 80-120 °C).[1]
Functional Group Tolerance Excellent, well-documented.Good, but can be more sensitive to reducible functional groups.
Key Advantage High reliability and broad functional group tolerance for sulfonates.Broader substrate scope, including greener, less-activated electrophiles.[3]

Experimental Protocols & Methodologies

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents should be handled according to their Safety Data Sheet (SDS). An inert atmosphere (Nitrogen or Argon) is crucial for the cross-coupling step to prevent catalyst degradation.

Protocol 1: Activation of Phenol – Synthesis of an Aryl Triflate

This protocol describes the conversion of a generic phenol to its corresponding aryl trifluoromethanesulfonate (triflate), a highly effective electrophile for palladium-catalyzed Suzuki-Miyaura coupling.[4][19]

Materials:

  • Phenol (1.0 eq)

  • Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 - 1.2 eq)

  • Pyridine or 2,6-Lutidine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the phenol (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration relative to phenol).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add pyridine (or 2,6-lutidine) (1.5 eq) dropwise to the stirred solution.

  • Activation: Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via syringe over 10-15 minutes. Causality: Slow addition is crucial to control the exothermic reaction.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC until the starting phenol is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with 1M HCl (if using pyridine), water, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aryl triflate.

  • Purification: The product can often be used crude in the next step or purified by flash column chromatography on silica gel if necessary.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Triflate

This protocol outlines a general procedure for the coupling of an aryl triflate with an arylboronic acid, employing a catalyst system known for its high efficiency with C–O electrophiles.[12][15][20]

Materials:

  • Aryl triflate (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂; 2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃; 4 mol%) or SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 eq)

  • Toluene or 1,4-Dioxane, anhydrous (degassed)

Procedure:

  • Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl triflate (1.0 eq), arylboronic acid (1.5 eq), and finely ground K₃PO₄ (3.0 eq). Expertise Insight: Using 1.2-1.5 equivalents of the boronic acid is standard practice to drive the reaction to completion and compensate for potential protodeboronation or homocoupling side reactions.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., P(t-Bu)₃).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with nitrogen or argon (repeat 3 times).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene) via syringe to the reaction mixture. Causality: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling & Filtration: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the base and inorganic salts.

  • Work-up: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.

References

  • Garg, N. K., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters.
  • Garg, N. K., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications.
  • Perney, J., et al. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI.
  • Various Authors. (2025). Progress of Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Phenol Derivatives. ResearchGate.
  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • Wu, J., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. MDPI.
  • Szostak, M., et al. (2020). Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. Nature Communications.
  • Wu, J., et al. (2010). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry.
  • Unknown Author. Nickel Catalyzed Suzuki-Miyaura Cross Coupling. Course Material.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website.
  • D'Aronco, S., et al. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
  • Huffman, J. W., et al. (2005). The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions. Synthesis.
  • Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Various Authors. (2024). Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa. ResearchGate.
  • Nolan, S. P., et al. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Molecules.
  • Singleton, D. A., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Garg, N. K. (2012). Phenolic electrophiles used in cross-coupling reactions. ResearchGate.
  • Wu, J., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry.
  • Biscoe, M. R., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Buchwald, S. L., et al. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Wikipedia Contributors. Suzuki reaction. Wikipedia.
  • Procter, D. J., et al. (2020). Sulfoxide-mediated oxidative cross-coupling of phenols. Chemical Science.
  • Gaich, T., et al. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Chemistry – A European Journal.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • Doucet, H., & Santelli, M. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Synthesis.
  • Fu, G. C., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.
  • Toste, F. D., et al. (2017). Asymmetric Oxidative Coupling of Phenols and Hydroxycarbazoles. Journal of the American Chemical Society.
  • Gabbai, F. P., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Dalton Transactions.
  • Fu, G. C., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.
  • Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. ResearchGate.
  • Sigman, M. S., & Toste, F. D. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis.
  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Doyle, M. P., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][17]-Fused Indole Heterocycles. Organic Letters. Available at:

Sources

Application Note & Protocol: A Robust Palladium-Catalyzed Approach for the Synthesis of 4-(4-Trifluoromethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-(4-Trifluoromethoxyphenyl)phenol, a key building block in the development of novel pharmaceuticals and advanced functional materials. We present a detailed and optimized Suzuki-Miyaura cross-coupling protocol that leverages the efficiency and selectivity of palladium catalysis. This application note is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering in-depth mechanistic insights, a step-by-step experimental workflow, crucial data interpretation, and troubleshooting guidance to ensure reproducible, high-yield synthesis.

Introduction: Strategic Importance and Synthetic Approach

This compound is a highly valuable biaryl scaffold in medicinal chemistry and materials science. The presence of the trifluoromethoxy group imparts unique electronic and lipophilic properties, which can significantly enhance the metabolic stability and biological efficacy of drug candidates. While classical methods for constructing such biaryl linkages can be arduous, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become the premier strategy for their efficient and selective synthesis.[1][2][3][4] This reaction is renowned for its mild conditions, broad functional group tolerance, and the environmentally benign nature of its boron-based byproducts.[1][5]

The synthetic strategy detailed herein involves the palladium-catalyzed coupling of an organoboron species, 4-(trifluoromethoxy)phenylboronic acid, with an aryl halide, specifically a protected form of 4-bromophenol. The use of a protecting group for the phenol is a critical consideration to prevent unwanted side reactions and ensure a clean, high-yielding transformation.

Mechanistic Foundation: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the Suzuki-Miyaura catalytic cycle is fundamental for optimizing reaction parameters and for effective troubleshooting. The cycle is comprised of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' (L_n) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X (Protected 4-bromophenol) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 (4-(trifluoromethoxy)phenylboronic acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to furnish the biaryl product and regenerate the active catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., protected 4-bromophenol) to form a Pd(II) intermediate. This step is often the rate-determining step in the catalytic cycle.[6]

  • Transmetalation: The organic moiety from the organoboron reagent (4-(trifluoromethoxy)phenylboronic acid) is transferred to the palladium center. This crucial step is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][7][8]

  • Reductive Elimination: The two organic ligands on the palladium complex couple to form the new carbon-carbon bond of the biaryl product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Experimental Protocol: A Step-by-Step Guide

This protocol employs a protected form of 4-bromophenol to mitigate potential side reactions. The tetrahydropyranyl (THP) group is an excellent choice as it is stable under the basic conditions of the Suzuki coupling and can be readily removed under acidic conditions.[9]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equiv.
2-(4-Bromophenoxy)tetrahydro-2H-pyran51585-61-6257.1210.01.0
4-(Trifluoromethoxy)phenylboronic acid139301-27-4205.9512.01.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.20.02
Potassium Carbonate (K₂CO₃)584-08-7138.2130.03.0
Toluene108-88-392.1450 mL-
Ethanol64-17-546.0710 mL-
Deionized Water7732-18-518.0210 mL-
Hydrochloric Acid (2M)7647-01-036.46As needed-
Ethyl Acetate141-78-688.11As needed-
Saturated Sodium Bicarbonate Solution144-55-884.01As needed-
Saturated Sodium Chloride Solution (Brine)7647-14-558.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-
Reaction Setup and Procedure

Figure 2: Experimental Workflow for the Synthesis of this compound. This flowchart outlines the sequential stages of the synthesis, from the initial setup to the final isolation and characterization of the pure product.

Step 1: Reaction Setup

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, combine 2-(4-bromophenoxy)tetrahydro-2H-pyran (10.0 mmol, 2.57 g), 4-(trifluoromethoxy)phenylboronic acid (12.0 mmol, 2.47 g), and finely ground potassium carbonate (30.0 mmol, 4.15 g).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.2 mmol, 0.23 g).

  • Seal the flask and subject it to three cycles of evacuation and backfilling with nitrogen to ensure an inert atmosphere. This is of utmost importance as the Pd(0) catalyst is susceptible to oxidation, which can lead to catalyst deactivation.

Step 2: Solvent Addition and Reaction Execution

  • Introduce a degassed mixture of toluene (50 mL), ethanol (10 mL), and deionized water (10 mL) to the reaction flask via cannula or syringe. The biphasic solvent system is designed to effectively dissolve both the organic substrates and the inorganic base.

  • Commence vigorous stirring and heat the reaction mixture to a constant temperature of 90 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with a 20% ethyl acetate in hexanes mixture. The reaction is typically expected to reach completion within 4-6 hours.

Step 3: Workup and Extraction

  • Upon confirmation of the consumption of the starting material by TLC, allow the reaction mixture to cool to ambient temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and deionized water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic phase sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude THP-protected biaryl.

Step 4: Deprotection of the Phenolic Group

  • Dissolve the crude product in a mixture of tetrahydrofuran (THF, 50 mL) and 2M hydrochloric acid (20 mL).

  • Stir the solution at room temperature for 2-4 hours, monitoring the progress of the deprotection by TLC.

  • Once the deprotection is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

Step 5: Purification

  • Purify the crude this compound by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and evaporate the solvent to afford a white to off-white solid.

Product Characterization

The identity and purity of the synthesized this compound should be rigorously confirmed using a suite of standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate and confirm the molecular structure.

  • Mass Spectrometry: To verify the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the final compound.

Troubleshooting and Optimization Strategies

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxidized Pd(0))2. Poor Quality Base3. Decomposed Boronic Acid1. Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere. Consider using a fresh batch of catalyst or a more robust precatalyst.[10]2. Use a freshly opened, finely powdered, and anhydrous base. Consider alternative bases such as Cs₂CO₃ or K₃PO₄.3. Check the purity of the boronic acid by NMR. If decomposition is suspected, use a fresh bottle or consider converting it to a more stable boronate ester (e.g., pinacol ester).[10][11]
Formation of Homocoupling Byproducts 1. Presence of Oxygen2. Inefficient Transmetalation1. Improve the degassing procedure and ensure a leak-free reaction setup.2. Use a slight excess of the boronic acid (1.1-1.2 equivalents). Ensure efficient stirring to prevent localized high concentrations of reagents.
Incomplete Deprotection 1. Insufficient Acid or Reaction Time2. Steric Hindrance1. Increase the concentration of the acid or prolong the reaction time. Gentle heating can be applied, but monitor for potential side reactions.2. If the THP group proves difficult to remove, consider alternative protecting groups such as a silyl ether (e.g., TBDMS) for future syntheses.[12]

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a highly efficient and reliable method for the synthesis of this compound. The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers to achieve high yields of this important synthetic intermediate in a consistent and reproducible manner. This guide serves as a valuable practical resource for scientists at the forefront of pharmaceutical and materials science innovation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). The Suzuki-Miyaura Reaction: A Mechanistic Approach. Chemical Reviews, 104(6), 3079–3159.
  • Matos, K., & Soderquist, J. A. (1998). A New and Remarkably Effective Base for the Suzuki-Miyaura Cross-Coupling of Alkylboranes. The Journal of Organic Chemistry, 63(14), 4606–4607.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Synthesis of biaryls 3 through Suzuki–Miyaura coupling between...[Link]

  • Adnan, M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2365–2377. [Link]

  • Scott, H. K., & Aggarwal, V. K. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15419–15424. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • Wikipedia. Protecting group. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Applications of 4-(4-Trifluoromethoxyphenyl)phenol in the Synthesis of High-Performance Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Moieties in Liquid Crystal Design

The deliberate incorporation of fluorine atoms into the molecular architecture of liquid crystalline materials is a cornerstone of modern materials science. The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a critical substituent for engineering high-performance liquid crystals (LCs) for advanced optical and electronic applications.[1][2] Its strong electronegativity and significant steric bulk profoundly influence the intermolecular forces and packing arrangements of the mesogens, leading to desirable properties such as a broad nematic phase, high clearing points, and, notably, a large negative dielectric anisotropy (Δε). This latter characteristic is especially crucial for vertically aligned (VA) liquid crystal displays (LCDs), a dominant technology in the display industry.

4-(4-Trifluoromethoxyphenyl)phenol is a key building block in the synthesis of such advanced liquid crystalline materials. Its rigid biphenyl core provides the necessary structural anisotropy for the formation of mesophases, while the terminal trifluoromethoxy group imparts the aforementioned beneficial electronic properties. This application note provides a detailed technical guide for researchers, scientists, and professionals in drug development on the utilization of this compound in the synthesis of calamitic (rod-like) liquid crystals. We will delve into the synthetic strategies, provide detailed experimental protocols, and discuss the characterization of the resulting mesomorphic properties.

Synthetic Strategy: A Modular Approach to Calamitic Liquid Crystals

The synthesis of calamitic liquid crystals from this compound typically follows a modular approach, involving the sequential construction of the mesogenic core and the attachment of flexible terminal chains. A common and effective strategy involves a two-part synthesis:

  • Synthesis of the Mesogenic Core: This involves the preparation of a biphenyl or terphenyl derivative with a reactive functional group, such as a carboxylic acid or a hydroxyl group, at one end and a flexible alkoxy chain at the other.

  • Esterification or Etherification: The pre-synthesized mesogenic core is then coupled with this compound via an ester or ether linkage to yield the final liquid crystalline compound.

This modular approach allows for the systematic variation of both the mesogenic core and the terminal chains, enabling the fine-tuning of the liquid crystalline properties.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 4'-(Hexyloxy)-[1,1'-biphenyl]-4-carboxylic acid

The synthesis of the 4'-(hexyloxy)-[1,1'-biphenyl]-4-carboxylic acid intermediate is a crucial first step. This is typically achieved via a Williamson ether synthesis to introduce the alkoxy chain, followed by functional group manipulation to yield the carboxylic acid.

Protocol 1: Williamson Ether Synthesis of 4'-(Hexyloxy)-[1,1'-biphenyl]-4-ol

This protocol is adapted from established Williamson ether synthesis procedures.[3][4][5][6]

  • Materials:

    • 4,4'-Dihydroxybiphenyl

    • 1-Bromohexane

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

  • Procedure:

    • To a stirred solution of 4,4'-dihydroxybiphenyl (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

    • Heat the mixture to reflux.

    • Slowly add 1-bromohexane (1.1 equivalents) dropwise to the refluxing mixture.

    • Continue refluxing for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4'-(hexyloxy)-[1,1'-biphenyl]-4-ol.

Protocol 2: Synthesis of 4'-(Hexyloxy)-[1,1'-biphenyl]-4-carboxylic acid

This protocol is based on the oxidation of a methyl group, a common route to carboxylic acids. For this example, we will assume a starting material with a methyl group at the 4-position of the biphenyl, which would be oxidized. A more direct route starting from a bromo-substituted biphenyl followed by Grignard carboxylation is also a viable alternative. For the purpose of this guide, we will outline the final step of converting a precursor to the carboxylic acid. A common precursor is the corresponding nitrile, which can be hydrolyzed.

  • Materials:

    • 4'-(Hexyloxy)-[1,1'-biphenyl]-4-carbonitrile (can be synthesized from the corresponding bromide via cyanation)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Hydrochloric acid (HCl), concentrated

  • Procedure:

    • In a round-bottom flask, dissolve 4'-(hexyloxy)-[1,1'-biphenyl]-4-carbonitrile (1 equivalent) in a mixture of ethanol and a 20% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and maintain for 12-18 hours, or until TLC indicates the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2.

    • The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to obtain 4'-(hexyloxy)-[1,1'-biphenyl]-4-carboxylic acid.

Part 2: Synthesis of the Final Liquid Crystal: 4-(4-(Trifluoromethoxy)phenoxy)phenyl 4'-(hexyloxy)-[1,1'-biphenyl]-4-carboxylate

The final step is the esterification of the synthesized carboxylic acid with this compound.

Protocol 3: Esterification

This protocol is based on standard esterification methods using an acid chloride intermediate.[7][8][9]

  • Materials:

    • 4'-(Hexyloxy)-[1,1'-biphenyl]-4-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • This compound

    • Pyridine, anhydrous

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 4'-(hexyloxy)-[1,1'-biphenyl]-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane. Add a catalytic amount of dimethylformamide (DMF).

    • Slowly add thionyl chloride (1.5 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2 hours.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4'-(hexyloxy)-[1,1'-biphenyl]-4-carbonyl chloride.

    • Esterification: In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0 °C and slowly add a solution of the crude 4'-(hexyloxy)-[1,1'-biphenyl]-4-carbonyl chloride in anhydrous dichloromethane.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., ethanol/heptane) to yield the final liquid crystal product.

Characterization and Self-Validation

The successful synthesis and purity of the intermediate and final liquid crystalline compound must be confirmed through a suite of analytical techniques. The mesomorphic properties are then characterized to validate the liquid crystalline nature of the product.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compounds. The spectra should be consistent with the expected structure, showing the correct chemical shifts, integrations, and coupling patterns for the aromatic and aliphatic protons and carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the ester at ~1735 cm⁻¹ in the final product are key indicators of a successful esterification.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

Mesomorphic Characterization

The liquid crystalline properties are primarily investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[10][11][12]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes. A typical DSC thermogram for a calamitic liquid crystal will show endothermic peaks upon heating corresponding to the crystal-to-mesophase and mesophase-to-isotropic liquid transitions. Upon cooling, exothermic peaks corresponding to the reverse transitions are observed. The presence of these well-defined peaks is a strong indication of liquid crystalline behavior.

  • Polarized Optical Microscopy (POM): POM is used to visually identify the different liquid crystalline phases by observing their unique optical textures.[13] For example, a nematic phase will typically exhibit a Schlieren or marbled texture, while a smectic A phase will show a focal-conic fan texture. The sample is heated and cooled on a hot stage while being observed between crossed polarizers.

Data Presentation

The following table presents typical mesomorphic data for a calamitic liquid crystal with a structure analogous to the one synthesized in this guide. This data serves as a reference for what can be expected from the characterization of the final product.

CompoundTransitionTemperature (°C)ΔH (kJ/mol)Mesophase
4-(4-(Trifluoromethoxy)phenoxy)phenyl 4'-(hexyloxy)-[1,1'-biphenyl]-4-carboxylate (Expected)Cr → N~120 - 140~20 - 30Nematic (N)
N → I~200 - 220~1 - 3Isotropic (I)

Note: The exact transition temperatures and enthalpy values will depend on the purity of the compound and the specific experimental conditions.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis 4,4'-Dihydroxybiphenyl 4,4'-Dihydroxybiphenyl 4'-(Hexyloxy)-[1,1'-biphenyl]-4-ol 4'-(Hexyloxy)-[1,1'-biphenyl]-4-ol 4,4'-Dihydroxybiphenyl->4'-(Hexyloxy)-[1,1'-biphenyl]-4-ol Williamson Ether Synthesis (1-Bromohexane, K2CO3) 4'-(Hexyloxy)-[1,1'-biphenyl]-4-carboxylic acid 4'-(Hexyloxy)-[1,1'-biphenyl]-4-carboxylic acid 4'-(Hexyloxy)-[1,1'-biphenyl]-4-ol->4'-(Hexyloxy)-[1,1'-biphenyl]-4-carboxylic acid Functional Group Transformation 4'-(Hexyloxy)-[1,1'-biphenyl]-4-carbonyl chloride 4'-(Hexyloxy)-[1,1'-biphenyl]-4-carbonyl chloride 4'-(Hexyloxy)-[1,1'-biphenyl]-4-carboxylic acid->4'-(Hexyloxy)-[1,1'-biphenyl]-4-carbonyl chloride Acid Chloride Formation (SOCl2) Final Liquid Crystal Final Liquid Crystal 4'-(Hexyloxy)-[1,1'-biphenyl]-4-carbonyl chloride->Final Liquid Crystal Esterification This compound This compound This compound->Final Liquid Crystal

Caption: Synthetic workflow for the preparation of the target liquid crystal.

Characterization Logic

Characterization_Logic cluster_synthesis Synthesis cluster_structural Structural Verification cluster_mesomorphic Mesomorphic Characterization Synthesized Compound Synthesized Compound NMR NMR (1H, 13C) Synthesized Compound->NMR FTIR FTIR Synthesized Compound->FTIR MS Mass Spectrometry Synthesized Compound->MS Structural Confirmation Structural Confirmation NMR->Structural Confirmation FTIR->Structural Confirmation MS->Structural Confirmation DSC Differential Scanning Calorimetry Phase Transition Data Phase Transition Data DSC->Phase Transition Data POM Polarized Optical Microscopy Mesophase Identification Mesophase Identification POM->Mesophase Identification Structural Confirmation->DSC Structural Confirmation->POM

Caption: Logical flow for the characterization of the synthesized liquid crystal.

Conclusion

This compound serves as an invaluable precursor for the synthesis of advanced calamitic liquid crystals. The protocols and characterization methodologies detailed in this application note provide a robust framework for researchers to design and synthesize novel liquid crystalline materials with tailored properties. The strategic incorporation of the trifluoromethoxy group via this building block is a powerful tool for developing next-generation materials for display technologies and other advanced optical applications.

References

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [https://www.csus.edu/indiv/m/mackj/chem125/ Williamson Ether Synthesis.pdf]([Link] Williamson Ether Synthesis.pdf)

  • Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. (2023). MDPI. Retrieved from [Link]

  • The influences of lateral groups on 4-cyanobiphenyl-benzonitrile-based dimers. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (2021). PMC. Retrieved from [Link]

  • Series of POM images and structural hierarchy of different temperatures... (n.d.). ResearchGate. Retrieved from [Link]

  • The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. (2018). MDPI. Retrieved from [Link]

  • Examples of typical groups which represent the main constituents of calamitic liquid crystalline molecules. (n.d.). ResearchGate. Retrieved from [Link]

  • New patterns of twist-bend liquid crystal phase behaviour. (n.d.). Researcher.Life. Retrieved from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). pharmachemsynthesis.com. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. (2021). MDPI. Retrieved from [Link]

  • Various techniques have been used to characterize liquid crystals. The main factors to be c. (n.d.). ResearchGate. Retrieved from [Link]

  • Studies of Calamitic Liquid Crystalline Compounds Involving Ester-Azo Central Linkages with a Biphenyl Moiety. (2005). ResearchGate. Retrieved from [Link]

  • Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. (2023). UEA Digital Repository. Retrieved from [Link]

  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (n.d.). ResearchGate. Retrieved from [Link]

  • Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols. (2018). MDPI. Retrieved from [Link]

  • The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • (PDF) Liquid Crystals Synthesis and liquid crystalline behaviour of substituted (E)-phenyl-4-(phenyldiazenyl) benzoate derivatives and their photo switching ability Synthesis and liquid crystalline behaviour of substituted (E). (2016). ResearchGate. Retrieved from [Link]

  • Esterification of phenols. (1998). Google Patents.
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Supporting Information Direct Electrochemical Synthesis of Pentafluorophenyl Esters via Oxyl-Radical-Promoted Nucleophilic Aroma. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Vertical Orientation of Liquid Crystal on Polystyrene Substituted with n-Alkylbenzoate-p-oxymethyl Pendant Group as a Liquid Crystal Precursor. (2020). MDPI. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of 4-(Trifluoromethoxy)phenol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Trifluoromethoxy Moiety in Medicinal Chemistry

The introduction of fluorine-containing functional groups into bioactive molecules is a cornerstone of modern drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique constellation of properties that can profoundly enhance the therapeutic profile of a drug candidate. Unlike its trifluoromethyl (-CF₃) analogue, the trifluoromethoxy group is a lipophilic electron-withdrawing group, which can simultaneously improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. 4-(Trifluoromethoxy)phenol is a key building block that allows for the strategic incorporation of this powerful moiety into a wide range of pharmaceutical scaffolds.[1][2] Its phenolic hydroxyl group provides a versatile handle for a variety of chemical transformations, most notably etherification reactions, making it an invaluable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1]

This guide provides an in-depth exploration of the applications of 4-(trifluoromethoxy)phenol in pharmaceutical synthesis, complete with detailed protocols for key transformations and analytical characterization.

Chemical and Physical Properties of 4-(Trifluoromethoxy)phenol

A thorough understanding of the physicochemical properties of 4-(trifluoromethoxy)phenol is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 828-27-3[3]
Molecular Formula C₇H₅F₃O₂[3]
Molecular Weight 178.11 g/mol [3]
Appearance Light yellow to yellow to orange clear liquid
Boiling Point 92 °C at 25 mmHg[4]
Density 1.375 g/mL at 25 °C[3]
Refractive Index n20/D 1.447[4]
Purity >95.0% (GC)

Core Synthetic Applications: The Williamson Ether Synthesis

The primary utility of 4-(trifluoromethoxy)phenol in pharmaceutical synthesis lies in its role as a nucleophile in Sₙ2 reactions, most commonly the Williamson ether synthesis, to form diaryl or alkyl-aryl ethers.[5][6][7] This reaction is fundamental to the construction of numerous complex drug molecules.

Williamson_Ether_Synthesis 4-(Trifluoromethoxy)phenol 4-(Trifluoromethoxy)phenol Phenoxide_Ion Trifluoromethoxyphenoxide Ion 4-(Trifluoromethoxy)phenol->Phenoxide_Ion Deprotonation Base Base Base->Phenoxide_Ion Ether_Product Aryl-Alkyl Ether Phenoxide_Ion->Ether_Product SN2 Attack Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Ether_Product Salt_Byproduct Salt Byproduct

Caption: General schematic of the Williamson ether synthesis.

Experimental Protocol: Synthesis of a Key Delamanid Intermediate

Delamanid, a critical drug for the treatment of multidrug-resistant tuberculosis, features a 4-(trifluoromethoxy)phenoxy moiety.[3] The following protocol details the synthesis of a key intermediate, 4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenol, via a Williamson ether synthesis.

Reaction Scheme:

Delamanid_Intermediate_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Intermediates cluster_deprotection Deprotection cluster_final_product Final Product R1 4-(Trifluoromethoxy)phenol I1 N-Boc-4-(4-trifluoromethoxy phenoxy)piperidine R1->I1 R2 N-Boc-4-hydroxypiperidine R2->I1 C1 Base (e.g., NaH, K₂CO₃) C2 Solvent (e.g., DMF, ACN) P1 4-[4-(4-Trifluoromethoxy) phenoxy]piperidine I1->P1 D1 Acid (e.g., TFA, HCl) HPLC_Workflow Sample_Prep Sample Preparation (Dilution in Mobile Phase) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection C18_Column C18 Reverse-Phase Column HPLC_Injection->C18_Column UV_Detector UV Detection (220 nm & 254 nm) C18_Column->UV_Detector Data_Analysis Data Analysis (Purity Assessment) UV_Detector->Data_Analysis

Sources

Application Notes and Protocols for the Synthesis of Diaryl Ethers Utilizing 4-(4-Trifluoromethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

1 Application Notes and Protocols for the Synthesis of Diaryl Eethers via Nucleophilic Aromatic Substitution. Benchchem. Retrieved January 15, 2026, from 2 Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024, August 16). Books. Retrieved January 15, 2026, from 3 Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. OUCI. Retrieved January 15, 2026, from 4 Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. Journal of the Chemical Society, Chemical Communications (RSC Publishing). Retrieved January 15, 2026, from 5 4-(Trifluoromethoxy)phenol. nordmann.global. Retrieved January 15, 2026, from 6 Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Publishing. Retrieved January 15, 2026, from 7 Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. (2019, July 10). Semantic Scholar. Retrieved January 15, 2026, from 8 Optimization of the Buchwald-Hartwig reaction.. ResearchGate. Retrieved January 15, 2026, from 9 4-(Trifluoromethoxy)phenol. Chem-Impex. Retrieved January 15, 2026, from 10 Copper‐catalyzed synthesis of diaryl ethers.. ResearchGate. Retrieved January 15, 2026, from 11 Ullmann Condensation. SynArchive. Retrieved January 15, 2026, from 12 Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. (2024, October 7). Journal of Synthetic Chemistry. Retrieved January 15, 2026, from 13 A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. Retrieved January 15, 2026, from 14 Exploring Copper Mediated Synthesis of Diaryl Ethers. (2025, April 3). ScholarWorks. Retrieved January 15, 2026, from 15 Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Retrieved January 15, 2026, from 17 How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. Retrieved January 15, 2026, from [Link] 18 Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube. Retrieved January 15, 2026, from 19 Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved January 15, 2026, from 21 The Ullmann Ether Condensation. (2025, August 5). ResearchGate. Retrieved January 15, 2026, from 23 Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved January 15, 2026, from 24 A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters - ACS Publications. Retrieved January 15, 2026, from 26 4-(Trifluoromethoxy)phenol 98 828-27-3. Sigma-Aldrich. Retrieved January 15, 2026, from 27 Optimising a Buchwald-Hartwig amination using the ChemSpeed.. Retrieved January 15, 2026, from 29 SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Retrieved January 15, 2026, from 30 Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. (2025, August 6). Retrieved January 15, 2026, from 31 Buchwald–Hartwig amination. Wikipedia. Retrieved January 15, 2026, from

For correspondence:

Abstract

This technical guide provides an in-depth exploration of the synthesis of diaryl ethers, with a specific focus on the strategic use of 4-(4-trifluoromethoxyphenyl)phenol as a key building block. Diaryl ethers are a significant structural motif in numerous biologically active compounds and advanced materials.[1][2] The unique electronic properties conferred by the trifluoromethoxy group make this compound a valuable synthon for introducing this moiety into target molecules, thereby modulating their physicochemical and biological properties.[3][4] This document outlines the core mechanistic principles of diaryl ether synthesis, including the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction. Detailed, field-tested protocols are provided, alongside practical insights into reaction optimization and troubleshooting, to empower researchers in pharmaceutical and materials science development.

Introduction: The Strategic Importance of the Diaryl Ether Linkage and the Trifluoromethoxy Motif

The diaryl ether linkage is a cornerstone in the architecture of a wide array of molecules with significant applications, ranging from pharmaceuticals and agrochemicals to high-performance polymers.[1][5] Its presence in natural products, such as the antibiotic vancomycin, underscores its biological relevance. The synthesis of this C-O bond, however, can be challenging, often requiring carefully optimized conditions to achieve high yields.

The introduction of fluorine-containing functional groups into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. The trifluoromethoxy (-OCF₃) group, in particular, is of great interest due to its strong electron-withdrawing nature and high lipophilicity. This compound serves as a readily available and versatile precursor for incorporating the 4-trifluoromethoxyphenyl ether moiety into a variety of molecular scaffolds.

This guide will delve into the primary synthetic routes for the construction of diaryl ethers using this key intermediate, providing both the theoretical underpinnings and practical, step-by-step protocols to facilitate successful synthesis in a research setting.

Mechanistic Foundations of Diaryl Ether Synthesis

The formation of a diaryl ether bond typically involves the coupling of a phenol with an aryl halide or its equivalent. The two most prominent and mechanistically distinct strategies are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling.

2.1. The Ullmann Condensation: A Classic Copper-Catalyzed Approach

First reported by Fritz Ullmann in 1905, the Ullmann condensation is a classical method for forming diaryl ethers through the reaction of a phenol with an aryl halide in the presence of a stoichiometric or catalytic amount of copper.[6] The reaction generally requires high temperatures and a base.

The precise mechanism of the Ullmann reaction is still a subject of some debate, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are believed to be:

  • Formation of a Copper Phenoxide: The phenol reacts with a copper(I) salt in the presence of a base to form a copper phenoxide intermediate.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a transient Cu(III) species.

  • Reductive Elimination: The diaryl ether product is formed via reductive elimination from the Cu(III) intermediate, regenerating the active Cu(I) catalyst.

Recent advancements have led to the development of milder Ullmann-type reactions using various ligands to enhance the solubility and reactivity of the copper catalyst.[7]

2.2. The Buchwald-Hartwig C-O Coupling: A Palladium-Catalyzed Revolution

The advent of the Buchwald-Hartwig amination, and its subsequent extension to C-O bond formation, has provided a powerful and versatile alternative to the often harsh conditions of the Ullmann condensation.[8] This palladium-catalyzed cross-coupling reaction allows for the formation of diaryl ethers under significantly milder conditions and with a broader substrate scope.[9]

The catalytic cycle for the Buchwald-Hartwig C-O coupling is well-established and involves the following key steps:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_complex Ar-Pd(II)(L)-X OxAdd->PdII_complex Ar-X Ligand_Exchange Ligand Exchange PdII_alkoxide Ar-Pd(II)(L)-OAr' Ligand_Exchange->PdII_alkoxide Ar'O⁻ RedElim Reductive Elimination Product Ar-O-Ar' PdII_alkoxide->Product RedElim->Pd0 regenerates catalyst ArylHalide Ar-X Phenoxide Ar'O⁻

Figure 1: Catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Ligand Exchange: The halide on the Pd(II) complex is replaced by the phenoxide (Ar'O⁻), which is generated in situ from the phenol and a base.

  • Reductive Elimination: The final step is the reductive elimination of the diaryl ether product (Ar-O-Ar'), which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine ligands generally providing the best results.[10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative diaryl ether using this compound.

3.1. General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, particularly for the Buchwald-Hartwig reaction, as water can deactivate the catalyst and hydrolyze the base.

  • Inert Atmosphere: Both the Ullmann and Buchwald-Hartwig reactions are sensitive to oxygen, and should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Safety Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals before use. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be carried out in a well-ventilated fume hood.

3.2. Protocol 1: Ullmann Condensation for the Synthesis of 4-phenoxy-1-(4-trifluoromethoxy)benzene

This protocol describes a classical Ullmann condensation approach.

Materials and Reagents:

  • This compound

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Pyridine, anhydrous

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle

Reaction Parameters:

ParameterValue
Reactant 1 This compound (1.0 eq)
Reactant 2 Iodobenzene (1.2 eq)
Catalyst Copper(I) iodide (0.2 eq)
Base Potassium carbonate (2.0 eq)
Solvent Pyridine
Temperature Reflux (~115 °C)
Reaction Time 24-48 hours

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound, potassium carbonate, and copper(I) iodide.

  • Add anhydrous pyridine to the flask, followed by iodobenzene.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.

3.3. Protocol 2: Buchwald-Hartwig C-O Coupling for the Synthesis of 4-phenoxy-1-(4-trifluoromethoxy)benzene

This protocol outlines a more modern and milder approach using a palladium catalyst.

Materials and Reagents:

  • This compound

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

Reaction Parameters:

ParameterValue
Reactant 1 This compound (1.2 eq)
Reactant 2 Bromobenzene (1.0 eq)
Palladium Source Pd₂(dba)₃ (2 mol %)
Ligand XPhos (4 mol %)
Base Cesium carbonate (1.5 eq)
Solvent Toluene
Temperature 100 °C
Reaction Time 12-24 hours

Procedure:

Buchwald_Hartwig_Workflow Start Start Setup Assemble dry glassware under inert atmosphere Start->Setup Reagents Add Pd₂(dba)₃, XPhos, Cs₂CO₃, and phenol Setup->Reagents Solvent_Reactant Add toluene and bromobenzene Reagents->Solvent_Reactant Reaction Heat to 100 °C with stirring Solvent_Reactant->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, dilute with EtOAc, filter through celite Monitoring->Workup Reaction complete Extraction Aqueous workup Workup->Extraction Purification Column chromatography Extraction->Purification End End Purification->End

Figure 2: Experimental workflow for the Buchwald-Hartwig C-O coupling.

  • In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, XPhos, cesium carbonate, and this compound.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene, followed by bromobenzene via syringe.

  • Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure diaryl ether.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise in the synthesis of diaryl ethers. Here are some common issues and potential solutions:

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality reagents- Steric hindrance- Use a pre-catalyst or activate the catalyst in situ.- Ensure all glassware is oven-dried and use freshly distilled anhydrous solvents.- Use high-purity starting materials.- For sterically hindered substrates, consider a more active ligand (e.g., a biarylphosphine with bulky substituents) or higher reaction temperatures.[10]
Formation of side products - Homocoupling of the aryl halide- Reduction of the aryl halide- Ether cleavage at high temperatures- Lower the reaction temperature.- Use a less reactive base.- For the Ullmann reaction, consider using a ligand to moderate reactivity.
Difficulty in product purification - Co-elution with starting materials or byproducts- Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method.

Optimization Strategies:

  • Ligand Screening: For the Buchwald-Hartwig reaction, the choice of ligand is paramount.[11] A screening of different phosphine ligands (e.g., SPhos, RuPhos, DavePhos) may be necessary to identify the optimal one for a particular substrate combination.

  • Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield.[12] While Cs₂CO₃ is often effective, other bases such as K₃PO₄ or NaOtBu may be more suitable in certain cases.

  • Solvent Effects: The polarity and boiling point of the solvent can influence the solubility of the reagents and the reaction temperature. Toluene and dioxane are common choices for Buchwald-Hartwig reactions.[11]

  • Temperature and Reaction Time: These parameters should be optimized to ensure complete conversion while minimizing the formation of degradation products.[13]

Conclusion

The synthesis of diaryl ethers using this compound is a valuable strategy for introducing the trifluoromethoxy-functionalized aryl ether moiety into target molecules. Both the classical Ullmann condensation and the modern Buchwald-Hartwig C-O coupling offer viable synthetic routes, each with its own advantages and limitations. The choice of method will depend on the specific substrates, available resources, and desired reaction conditions. By understanding the underlying mechanistic principles and carefully optimizing the reaction parameters, researchers can effectively utilize these powerful synthetic tools to advance their work in drug discovery and materials science.

References
  • Application Notes and Protocols for the Synthesis of Diaryl Eethers via Nucleophilic Aromatic Substitution. (n.d.). Benchchem.
  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024, August 16). In Books.
  • Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (n.d.). OUCI.
  • Muthukrishnan, R., Kannan, R., & Swaminathan, S. (1972). Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. Journal of the Chemical Society, Chemical Communications, (6), 358. [Link]

  • 4-(Trifluoromethoxy)phenol. (n.d.). nordmann.global.
  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. (n.d.). RSC Publishing.
  • Ye, L., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(37), 21525-21529.
  • Optimization of the Buchwald-Hartwig reaction. (n.d.). ResearchGate.
  • 4-(Trifluoromethoxy)phenol. (n.d.). Chem-Impex.
  • Copper‐catalyzed synthesis of diaryl ethers. (n.d.). ResearchGate.
  • Ullmann Condensation. (n.d.). SynArchive.
  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of. (2024, October 7). Journal of Synthetic Chemistry.
  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916.
  • Exploring Copper Mediated Synthesis of Diaryl Ethers. (2025, April 3). ScholarWorks.
  • Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights.
  • Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI.
  • The Ullmann Ether Condensation. (2025, August 5). ResearchGate.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Fors, B. P., et al. (2008). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 10(16), 3505-3508.
  • 4-(Trifluoromethoxy)phenol 98 828-27-3. (n.d.). Sigma-Aldrich.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).
  • Gujadhur, R., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST.
  • Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. (2025, August 6).
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.

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Application Note: Analytical Methods for the Characterization of 4-[4-(Trifluoromethyl)phenoxy]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[4-(Trifluoromethyl)phenoxy]phenol is a diaryl ether of significant interest in the pharmaceutical and agrochemical industries. Its structure, featuring a trifluoromethyl group, often enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery and materials science.[1][2] The accurate and precise characterization of this compound is paramount for ensuring quality, safety, and efficacy in its applications. This involves confirming its identity, determining its purity, and quantifying it in various matrices.

This guide provides a comprehensive overview of the analytical methodologies for the complete characterization of 4-[4-(Trifluoromethyl)phenoxy]phenol. It is intended for researchers, analytical scientists, and quality control professionals. The protocols herein are designed as robust starting points for method development and validation, grounded in established principles of analytical chemistry and regulatory expectations.[3][4]

A Note on Nomenclature: The compound of interest is formally named Phenol, 4-[4-(trifluoromethyl)phenoxy]- , with the CAS Number 39634-42-9 . It is also commonly known as p-(p-Trifluoromethylphenoxy)phenol. Care should be taken to distinguish it from related structures such as 4-(Trifluoromethyl)phenol or 4-(Trifluoromethoxy)phenol.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-[4-(Trifluoromethyl)phenoxy]phenol is the foundation for developing appropriate analytical methods. These properties guide decisions on solvent selection, chromatographic conditions, and detection techniques.

PropertyValueSource(s)
Chemical Structure Chemical structure of 4-[4-(trifluoromethyl)phenoxy]phenol
CAS Number 39634-42-9[5]
Molecular Formula C₁₃H₉F₃O₂[5]
Molecular Weight 254.2 g/mol [5]
Appearance Brown to reddish-brown solid[5][6]
Melting Point 49-54 °C[5][6]
Boiling Point 319.4 ± 42.0 °C (Predicted)[5][6]
pKa 9.82 ± 0.15 (Predicted)[5][6]
Storage Sealed in dry, Room Temperature[5][6]

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of a reference standard or active ingredient. The following workflow ensures confirmation of structure, assessment of purity, and quantification.

Analytical_Workflow cluster_0 Structural Identification cluster_1 Purity & Assay NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms covalent structure Report Certificate of Analysis (Identity, Purity, Assay) NMR->Report MS Mass Spectrometry (LC-MS) Confirms molecular weight and fragmentation MS->Report FTIR FTIR Spectroscopy Confirms functional groups FTIR->Report HPLC HPLC-UV Primary method for purity, assay, and stability HPLC->Report GC GC-FID (Optional) Orthogonal purity method, residual solvents GC->Report KF Karl Fischer Water content KF->Report Sample Test Sample: 4-[4-(Trifluoromethyl)phenoxy]phenol Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->GC Sample->KF

Caption: General workflow for the comprehensive analytical characterization of 4-[4-(Trifluoromethyl)phenoxy]phenol.

Chromatographic Methods for Purity and Assay

Chromatography is the cornerstone for determining the purity of 4-[4-(Trifluoromethyl)phenoxy]phenol and for its quantification (assay). High-Performance Liquid Chromatography (HPLC) is the principal technique, while Gas Chromatography (GC) can serve as a valuable orthogonal method.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the recommended method for assessing purity and performing assays due to its high resolution and sensitivity for aromatic compounds.[7]

Causality and Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is chosen as the gold standard for reversed-phase chromatography. Its hydrophobic nature provides excellent retention for the moderately nonpolar diaryl ether structure.

  • Mobile Phase: A gradient of acetonitrile and water is used to ensure elution of the main compound with good peak shape while also separating potentially more or less polar impurities. Acetonitrile is a common organic modifier with good UV transparency.

  • Acidification: The addition of a small amount of formic or phosphoric acid to the aqueous mobile phase protonates the phenolic hydroxyl group (pKa ~9.8), preventing its ionization and leading to sharper, more symmetrical peaks.[8]

  • Detection: The aromatic rings in the molecule provide strong chromophores. A detection wavelength of 254 nm is a robust choice, as it is a common output for mercury lamps and provides good sensitivity for many aromatic compounds. A full spectral scan using a Diode Array Detector (DAD) is recommended during method development to determine the optimal wavelength for sensitivity and selectivity.

Protocol: HPLC-UV for Purity and Assay

ParameterRecommended Condition
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, DAD/UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 254 nm
Sample Prep. 0.5 mg/mL in Acetonitrile

System Suitability (Self-Validation): To ensure the system is performing adequately, system suitability tests must be performed before sample analysis, as outlined in pharmacopeial chapters like USP <621>.[1][9]

  • Repeatability: Five replicate injections of a standard solution should yield a Relative Standard Deviation (%RSD) of ≤1.0% for the peak area.

  • Tailing Factor (T): The peak for the main analyte should have a tailing factor between 0.8 and 1.5.

  • Theoretical Plates (N): The column efficiency should be >2000 theoretical plates for the analyte peak.

Gas Chromatography (GC) (Optional)

GC can be employed as an orthogonal method for purity analysis and is particularly useful for identifying volatile impurities or residual solvents. Due to the polar phenolic group, derivatization is often required to improve peak shape and thermal stability.[10]

Causality and Experimental Choices:

  • Derivatization: The active proton of the phenol group can cause peak tailing on many GC columns. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active proton with a nonpolar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance.[5]

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is suitable for separating the derivatized analyte from related impurities.

Protocol: GC-FID with Derivatization

  • Derivatization: To ~1 mg of sample, add 200 µL of pyridine and 200 µL of BSTFA. Cap tightly and heat at 70 °C for 30 minutes.

  • GC Analysis: Inject 1 µL of the derivatized solution.

ParameterRecommended Condition
GC System GC with Split/Splitless Inlet and Flame Ionization Detector (FID)
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 280 °C
Split Ratio 50:1
Oven Program Start at 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 10 min
Detector Temp. 300 °C (FID)

Spectroscopic Methods for Structural Identification

Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of 4-[4-(Trifluoromethyl)phenoxy]phenol.

Spectroscopy_Workflow cluster_LCMS LC-MS Analysis cluster_NMR NMR Analysis cluster_FTIR FTIR Analysis lc HPLC Separation (as per Section 4.1) esi ESI Source (Negative Ion Mode) lc->esi ms_spec Mass Analyzer [M-H]⁻ = 253.05 esi->ms_spec sample_prep Dissolve in DMSO-d₆ nmr_acq Acquire Spectra (¹H, ¹³C, ¹⁹F) sample_prep->nmr_acq nmr_proc Process & Interpret (Confirm Structure) nmr_acq->nmr_proc atr Place sample on ATR Crystal ftir_acq Acquire Spectrum atr->ftir_acq ftir_proc Identify Key Bands (O-H, C-O-C, C-F) ftir_acq->ftir_proc

Caption: Workflow for spectroscopic identification of 4-[4-(trifluoromethyl)phenoxy]phenol.

Mass Spectrometry (MS)

Coupling HPLC to a mass spectrometer (LC-MS) provides powerful confirmation of molecular weight and can aid in the structural elucidation of unknown impurities.

Protocol: LC-MS Identification

  • LC Conditions: Use the HPLC method described in Section 4.1.

  • Ionization: Electrospray Ionization (ESI) is recommended. Given the acidic nature of the phenol, negative ion mode is highly effective, as it will readily form the deprotonated molecule [M-H]⁻.[8][11]

  • Expected Mass: The monoisotopic mass of C₁₃H₉F₃O₂ is 254.055. The expected ion in negative mode would be [M-H]⁻ at m/z 253.048 .

  • Fragmentation (MS/MS): Tandem MS can be used to fragment the parent ion, providing further structural confirmation. Key fragmentations would likely involve cleavage of the diaryl ether bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for structural elucidation. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred as it ensures the phenolic -OH proton is observable.

  • Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.

  • Interpretation (Expected Signals):

    • ¹H NMR: Expect complex signals in the aromatic region (~6.8-7.7 ppm) corresponding to the eight protons on the two phenyl rings. A broad singlet for the phenolic -OH proton will also be present (its chemical shift is concentration and solvent dependent).[12]

    • ¹³C NMR: Expect 13 distinct signals (unless there is accidental overlap), including signals for the CF₃ carbon (a quartet due to C-F coupling) and carbons attached to oxygen at higher chemical shifts.

    • ¹⁹F NMR: Expect a singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups.

Protocol: FTIR-ATR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Interpretation (Expected Characteristic Bands):

    • ~3200-3500 cm⁻¹: Broad peak, characteristic of the O-H stretching vibration of the phenolic group involved in hydrogen bonding.[13]

    • ~1200-1260 cm⁻¹: Strong, characteristic asymmetric C-O-C stretching of the diaryl ether.

    • ~1100-1300 cm⁻¹: Multiple strong bands associated with C-F stretching of the CF₃ group.

    • ~1500 & ~1600 cm⁻¹: Sharp peaks from C=C stretching within the aromatic rings.[14]

Conclusion

The analytical characterization of 4-[4-(Trifluoromethyl)phenoxy]phenol requires a suite of orthogonal techniques. The methods outlined in this guide provide a robust framework for confirming the identity, purity, and assay of this important molecule. A combination of HPLC-UV for quantitative purity, LC-MS for molecular weight confirmation, and NMR/FTIR for definitive structural elucidation will ensure a comprehensive and reliable characterization that meets the stringent requirements of the pharmaceutical and chemical industries. All methods should be validated according to ICH Q2(R1) guidelines for their intended purpose.[3][15]

References

  • DSDP Analytics. USP <621> Chromatography. DSDP Analytics. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • PubMed. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2003. Available from: [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]

  • Canada Commons. Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry After Derivatization with Acetic Anhydride. Canada Commons. Available from: [Link]

  • PubMed Central. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules. 2013. Available from: [Link]

  • United States Pharmacopeia. <621> Chromatography. USP. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link]

  • PubMed Central. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules. 2021. Available from: [Link]

  • PubMed Central. LC–ESI–MS/MS based characterization of phenolic components in fruits of two species of Solanaceae. Journal of the Saudi Society of Agricultural Sciences. 2019. Available from: [Link]

  • MDPI. ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts and Evaluation of their Antioxidant and Antimicrobial Activities. Molecules. 2021. Available from: [Link]

  • MDPI. HESI-MS/MS Analysis of Phenolic Compounds from Calendula aegyptiaca Fruits Extracts and Evaluation of Their Antioxidant Activities. Molecules. 2022. Available from: [Link]

  • Chromatography Forum. ESI Negative mode for acidic analytes. Chromatography Forum. Available from: [Link]

  • ResearchGate. Identified bands in FTIR spectra of all studied samples. ResearchGate. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information for - General procedure for the ipso-hydroxylation of arylboronic acid. RSC. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). HMDB. Available from: [Link]

  • SpectraBase. 4-(Trifluoromethoxy)phenol - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • NIST WebBook. 4-(Trifluoromethyl)-phenol. NIST. Available from: [Link]

  • ResearchGate. Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications. 2003. Available from: [Link]

  • Organic Letters. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. 2001. Available from: [Link]

  • OUCI. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Methodologies in Ether Synthesis. 2024. Available from: [Link]

  • ScienceDirect. Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical. Journal of Pharmaceutical and Biomedical Analysis. 2000. Available from: [Link]

  • Pharmaffiliates. 4-(Trifluoromethyl)Phenol. Pharmaffiliates. Available from: [Link]

  • SCIRP. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. American Journal of Analytical Chemistry. 2017. Available from: [Link]

  • AZoM. How to Interpret FTIR Results: A Beginner's Guide. AZoM. Available from: [Link]

  • Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Journal of Synthetic Chemistry. 2024. Available from: [Link]

  • SciELO. FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Matéria (Rio de Janeiro). 2016. Available from: [Link]

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The Versatile Virtuoso: 4-(4-Trifluoromethoxyphenyl)phenol as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Fluorinated Phenol

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone for designing materials and pharmaceuticals with enhanced properties. Among the repertoire of fluorinated building blocks, 4-(4-Trifluoromethoxyphenyl)phenol stands out as a particularly valuable synthon. Its unique electronic properties, conferred by the trifluoromethoxy (-OCF₃) group, and the reactive phenolic hydroxyl moiety make it a versatile and highly sought-after component in the synthesis of complex organic molecules.

The trifluoromethoxy group is a powerful lipophilic electron-withdrawing group, a bioisostere of a methoxy group, that can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] This makes this compound an attractive starting material in drug discovery for the development of novel therapeutic agents.[2][3] Furthermore, the rigid biphenyl-like core and the potential for derivatization at the phenolic oxygen lend themselves to the construction of high-performance polymers and sophisticated liquid crystal materials.[4][5][6]

This comprehensive guide delves into the practical applications of this compound, providing detailed, field-proven protocols for its utilization in key synthetic transformations. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Core Synthetic Transformations: A Practical Guide

The reactivity of this compound is dominated by its phenolic hydroxyl group, which can readily participate in a variety of classic and contemporary organic reactions. Below, we detail protocols for several high-utility transformations.

O-Alkylation: Crafting Ethers with Precision

The formation of an ether linkage from the phenolic hydroxyl group is a fundamental transformation. The Williamson ether synthesis and the Mitsunobu reaction are two of the most reliable methods to achieve this.

This classic SN2 reaction provides a straightforward and often high-yielding route to aryl ethers. The choice of a relatively non-nucleophilic base is crucial to deprotonate the phenol without promoting side reactions with the alkyl halide.

Protocol: Synthesis of 1-ethoxy-4-(4-trifluoromethoxyphenyl)benzene

  • Materials:

    • This compound (1.0 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Ethyl iodide (CH₃CH₂I) (1.5 eq)

    • Acetone or Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous acetone or DMF.

    • Add anhydrous potassium carbonate to the solution.

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Add ethyl iodide dropwise to the reaction mixture.

    • Heat the reaction to a gentle reflux (for acetone) or to 60-80 °C (for DMF) and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired ether.

Causality and Optimization:

  • Base Selection: Potassium carbonate is a moderately strong base that is effective in deprotonating the phenol to its more nucleophilic phenoxide form. Stronger bases like sodium hydride could also be used, but K₂CO₃ is often sufficient and easier to handle.

  • Solvent Choice: Acetone is a good choice for its ability to dissolve the reactants and its convenient boiling point for reflux. For less reactive alkyl halides, a higher boiling polar aprotic solvent like DMF can be used to accelerate the reaction.

  • Alkyl Halide: Primary alkyl halides are ideal for this SN2 reaction. Secondary and tertiary halides are more prone to elimination side reactions.

Caption: Williamson Ether Synthesis Workflow.

The Mitsunobu reaction is an exceptionally mild and reliable method for forming ethers, particularly when dealing with sensitive substrates or when inversion of stereochemistry at an alcoholic partner is desired.[4][7]

Protocol: Synthesis of a Generic Aryl Ether via Mitsunobu Reaction

  • Materials:

    • This compound (1.0 eq)

    • A primary or secondary alcohol (1.2 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound, the alcohol, and triphenylphosphine in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The crude product can be purified by flash column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Causality and Optimization:

  • Reagent Order: The order of addition can be critical. Typically, the phenol, alcohol, and phosphine are mixed before the addition of the azodicarboxylate.

  • Azodicarboxylate Choice: DIAD is often preferred over DEAD due to its lower toxicity and the often more crystalline nature of its hydrazine byproduct, which can simplify purification.

  • Work-up: The major challenge in Mitsunobu reactions is often the removal of byproducts. Chromatographic purification is standard, though alternative workup procedures involving precipitation or the use of polymer-supported reagents exist.[3]

Caption: Mitsunobu Reaction Conceptual Workflow.

Esterification: Accessing Aryl Esters

The phenolic hydroxyl group can be readily acylated to form esters, which are valuable intermediates in their own right and are key components in many liquid crystals and bioactive molecules.[5][8]

For mild and efficient esterification, particularly with acid-sensitive substrates, the Steglich esterification is a go-to method.[8]

Protocol: Synthesis of 4-(4-Trifluoromethoxyphenyl)phenyl benzoate

  • Materials:

    • This compound (1.0 eq)

    • Benzoic acid (1.2 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • In a round-bottom flask, dissolve this compound, benzoic acid, and DMAP in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

    • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

    • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by recrystallization or flash column chromatography.

Causality and Optimization:

  • Coupling Agent: DCC is a common and effective dehydrating agent that activates the carboxylic acid. Other carbodiimides like EDC can also be used and may offer advantages in work-up as the urea byproduct is water-soluble.

  • Catalyst: DMAP is a highly effective acylation catalyst that accelerates the reaction and suppresses side reactions.

  • Purification: The primary purification challenge is the complete removal of the urea byproduct. Filtration followed by an aqueous workup is usually effective.

Caption: Steglich Esterification Mechanism Overview.

Carbon-Carbon Bond Formation: Suzuki-Miyaura Coupling

To functionalize the aromatic core further, the phenolic hydroxyl group can be converted into a triflate, a good leaving group for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the construction of biaryl or vinyl-aryl structures.

Protocol: Two-Step Synthesis of 4-Phenyl-1-(4-trifluoromethoxyphenoxy)benzene

Step 1: Synthesis of 4-(4-Trifluoromethoxyphenyl)phenyl trifluoromethanesulfonate

  • Materials:

    • This compound (1.0 eq)

    • Pyridine or Triethylamine (1.5 eq)

    • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add pyridine or triethylamine.

    • Add triflic anhydride dropwise, maintaining the temperature at 0 °C.

    • Stir at 0 °C for 1-2 hours, then allow to warm to room temperature. Monitor by TLC.

    • Quench the reaction with water and separate the layers.

    • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄, filter, and concentrate to give the crude triflate, which is often used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling

  • Materials:

    • Crude 4-(4-Trifluoromethoxyphenyl)phenyl trifluoromethanesulfonate (1.0 eq)

    • Phenylboronic acid (1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • A phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

    • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (3.0 eq)

    • Toluene/Water or Dioxane/Water solvent mixture

  • Procedure:

    • To a Schlenk flask, add the aryl triflate, phenylboronic acid, palladium catalyst, ligand, and base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by flash column chromatography.

Causality and Optimization:

  • Triflate Formation: The use of a non-nucleophilic base like pyridine or triethylamine is essential to scavenge the triflic acid byproduct without competing in the reaction.

  • Palladium Catalyst System: The choice of ligand is crucial for an efficient Suzuki coupling. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for coupling with aryl triflates.

  • Base and Solvent: The base is required to activate the boronic acid. A biphasic solvent system like toluene/water or dioxane/water is commonly used to dissolve both the organic and inorganic reagents.

Caption: Two-Step Suzuki Coupling Sequence.

Applications in Material Science and Drug Discovery

The derivatives of this compound have found significant applications in several high-tech fields.

  • Liquid Crystals: The rigid, linear structure of esters and biaryls derived from this phenol makes them excellent candidates for liquid crystal applications. The trifluoromethoxy group helps to tune the mesophase behavior and birefringence of the final materials.[5]

  • High-Performance Polymers: As a bisphenol monomer, it can be used in polycondensation reactions to produce poly(aryl ether)s, poly(ether sulfone)s, and poly(ether ketone)s. The incorporation of the trifluoromethoxy group enhances the thermal stability, chemical resistance, and solubility of these polymers.[4][9]

  • Pharmaceuticals: The unique electronic properties and metabolic stability imparted by the -OCF₃ group make this scaffold a valuable starting point for the synthesis of bioactive molecules. It has been incorporated into compounds with potential anti-tuberculosis activity and other therapeutic applications.[3][10]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the protocols described above. Note that yields are highly dependent on the specific substrates and optimization of reaction conditions.

ReactionKey ReagentsSolventTemperatureTimeTypical Yield
Williamson Ether Synthesis Alkyl halide, K₂CO₃Acetone or DMFReflux or 60-80 °C4-12 h70-95%
Mitsunobu Reaction Alcohol, PPh₃, DIAD/DEADTHF0 °C to RT4-24 h60-90%
Steglich Esterification Carboxylic acid, DCC, DMAPDCM0 °C to RT2-12 h75-95%
Suzuki-Miyaura Coupling Arylboronic acid, Pd(OAc)₂, Ligand, BaseToluene/H₂O80-110 °C6-24 h65-90%

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its unique combination of a reactive phenolic hydroxyl group and the electronically influential trifluoromethoxy substituent provides access to a wide array of valuable compounds. The protocols outlined in this guide offer a robust starting point for researchers to harness the potential of this synthon in the development of novel pharmaceuticals, advanced polymers, and functional materials. The careful consideration of reaction mechanisms and optimization of conditions will undoubtedly lead to further innovative applications of this remarkable molecule.

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  • (2015-02-01) "4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls," Letters in Drug Design & Discovery, 2015 , 12(2), 131-139. [Link]

  • (2014-07-16) "Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties," Polymer International, 2014 , 63(7), 1257-1264. [Link]

  • (2022-07-04) "Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids," Communications Chemistry, 2022 , 5(1), 78. [Link]

  • (2023-07-21) "Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review," Authorea Preprints, 2023 . [Link]

  • (2023) "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents," Academic Journal of Materials & Chemistry, 2023 , 4(4), 41-45. [Link]

  • (2020-03-24) "Tailored Functionalization of Natural Phenols to Improve Biological Activity," Molecules, 2020 , 25(6), 1448. [Link]

  • PrepChem, "Preparation of 4-aminophenol," prepchem.com. [Link]

  • ResearchGate, "Scheme 2. Suzuki coupling of 4-methyl-7-trifluoromethylsulfonyloxy coumarin intermediate with phenylboronic acid.," researchgate.net. [Link]

  • Semantic Scholar, "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents," semanticscholar.org. [Link]

  • (2022-10-01) "Synthesis of 3-fluoro-4-(trifluoromethoxy)phenyl 4-(trifluoromethoxy)benzoate," Liquid Crystals, 2022 , 49(12), 1641-1653. [Link]

  • (2024-07-18) "Natural Bioactive Compounds and Human Health," Journal of Clinical Medicine, 2024 , 13(14), 4212. [Link]

  • (1986-07-30) "Preparation of 4-fluorophenols," European Patent Office. [Link]

  • (2023-01-01) "Phytobioactive compounds as therapeutic agents for human diseases: A review," Phytotherapy Research, 2023 , 37(1), 145-165. [Link]

  • (2023-01-01) "Phytochemicals and bioactive constituents in food packaging - A systematic review," Food Control, 2023 , 143, 109280. [Link]

  • ACS Green Chemistry Institute, "Synthesis of paracetamol and 4-aminophenol from hydroquinone," . [Link]

  • (2009-07-30) "Synthesis of a New Liquid Crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl Palmitate," Molbank, 2009 , 2009(3), M608. [Link]

Sources

Application Note: A Robust Two-Step Protocol for the N-Arylation of Amines using 4-(4-Trifluoromethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly efficient and broadly applicable two-step experimental procedure for the N-arylation of primary and secondary amines utilizing 4-(4-trifluoromethoxyphenyl)phenol as the aryl source. Direct N-arylation with phenols is often challenging due to the poor leaving group character of the hydroxyl moiety and competing O-arylation side reactions. To circumvent these issues, this protocol employs a robust strategy involving the initial conversion of the phenol to its corresponding aryl triflate, a highly effective electrophile in cross-coupling reactions. The subsequent palladium-catalyzed Buchwald-Hartwig amination of the aryl triflate intermediate affords the desired N-aryl products in good to excellent yields. This method offers wide functional group tolerance and is suitable for a diverse range of amine substrates, making it a valuable tool for researchers in medicinal chemistry and materials science.

Introduction

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, as arylamine moieties are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. While numerous methods exist for C-N bond formation, the direct use of phenols as arylating agents in N-arylation reactions is often hampered by the low reactivity of the C-O bond. Traditional methods like the Ullmann condensation often require harsh reaction conditions.[1] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines from aryl halides and pseudohalides.[2][3]

Aryl triflates, readily synthesized from phenols, have emerged as excellent substrates for Buchwald-Hartwig aminations, offering a powerful alternative to aryl halides.[4][5] This two-step approach, involving the conversion of a phenol to an aryl triflate followed by C-N coupling, provides a reliable and high-yielding pathway to N-aryl compounds that might otherwise be difficult to access. This application note provides a detailed, field-proven protocol for the N-arylation of a variety of amines using this compound, a common building block in contemporary drug discovery.

Experimental Strategy: A Two-Step Approach

The overall synthetic strategy is depicted below. The phenol is first activated by conversion to the corresponding aryl triflate. This intermediate is then subjected to a palladium-catalyzed cross-coupling reaction with a suitable amine to furnish the final N-arylated product.

G Phenol This compound Triflate 4-(4-Trifluoromethoxyphenyl)phenyl triflate Phenol->Triflate Step 1: Triflation Product N-Aryl Amine Product Triflate->Product Step 2: Buchwald-Hartwig Amination Amine Primary or Secondary Amine (R1R2NH) Amine->Product G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n PdII [Ar-Pd(II)-OTf]L_n Pd0->PdII Ar-OTf OxAdd Oxidative Addition (Ar-OTf) PdAmine [Ar-Pd(II)-N(H)R1R2]L_n PdII->PdAmine R1R2NH LigEx Ligand Exchange (R1R2NH) PdAmido [Ar-Pd(II)-NR1R2]L_n PdAmine->PdAmido -H+ Deprot Deprotonation (Base) PdAmido->Pd0   Product Ar-NR1R2 PdAmido->Product RedElim Reductive Elimination

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Trifluoromethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-trifluoromethoxyphenyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development to navigate and optimize the synthesis of this important biaryl compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to enhance your experimental success.

The synthesis of this compound, a key intermediate in various fields including pharmaceuticals and materials science, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2] This guide will focus on troubleshooting and optimizing this synthetic route.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound via Suzuki-Miyaura coupling.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yields in Suzuki-Miyaura coupling can stem from several sources. A systematic approach to troubleshooting is crucial for identifying the root cause. Here are the key areas to investigate:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction.[3] Inactive or degraded catalysts are a common reason for low yields.

    • Cause: The Pd(0) active species can be sensitive to air and moisture.[3] Improper handling or storage can lead to oxidation and loss of activity.

    • Solution:

      • Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are stored under an inert atmosphere (nitrogen or argon).

      • Use fresh, high-quality reagents.

      • Consider using more robust catalysts like palladacycles, which exhibit greater thermal stability and are less sensitive to air and water.[3]

  • Inadequate Base Activation: The base plays a critical role in the catalytic cycle, facilitating the transmetalation step.[1][4]

    • Cause: The chosen base may not be strong enough or soluble enough in the reaction medium to effectively activate the boronic acid.

    • Solution:

      • For coupling reactions involving phenols or their derivatives, stronger bases are often required. Consider switching to bases like K₃PO₄, Cs₂CO₃, or CsF.[1][4]

      • The choice of base can be influenced by the cation size; larger cations like cesium can lead to more "naked" and thus more nucleophilic anions, potentially increasing the reaction rate.[4]

      • Ensure the base is finely powdered and dry to maximize its surface area and reactivity.

  • Sub-optimal Solvent and Temperature: The solvent system and reaction temperature significantly impact reagent solubility and reaction kinetics.[1][5]

    • Cause: Poor solubility of the reagents, particularly the base, can hinder the reaction. The reaction temperature might be too low for efficient oxidative addition or reductive elimination.

    • Solution:

      • A mixture of an organic solvent (like dioxane, THF, or toluene) with water is often beneficial for Suzuki couplings as it can help dissolve both the organic substrates and the inorganic base.[1][6]

      • If using a single organic solvent, ensure it is thoroughly degassed to remove oxygen, which can deactivate the catalyst.

      • Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave irradiation can sometimes significantly improve yields and reduce reaction times for challenging couplings.[7]

  • Boronic Acid Decomposition: Boronic acids can be prone to decomposition, especially under the reaction conditions.[5]

    • Cause: Protodeboronation (replacement of the boronic acid group with a hydrogen atom) is a common side reaction.

    • Solution:

      • Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for any degradation.

      • Consider using more stable boronic acid derivatives, such as boronate esters (e.g., pinacol esters) or organotrifluoroborates.[1][8]

Question 2: I am observing significant amounts of side products, particularly the homocoupling of my boronic acid. How can I minimize this?

Answer:

Homocoupling of the boronic acid to form a symmetrical biaryl is a well-known side reaction in Suzuki-Miyaura couplings.

  • Cause: This side reaction is often promoted by the presence of oxygen and can be more prevalent at higher temperatures.

  • Solution:

    • Thorough Degassing: Rigorously degas your solvent and reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.[9]

    • Ligand Choice: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and undesired homocoupling. Bulky, electron-rich phosphine ligands can often favor the cross-coupling pathway.[1]

    • Controlled Temperature: Avoid excessively high reaction temperatures, as this can accelerate the rate of homocoupling. Optimize the temperature to find a balance between a reasonable reaction rate and minimal side product formation.

Question 3: My starting phenol derivative is not reacting, or the reaction is very sluggish. What modifications can I make?

Answer:

Phenols are generally less reactive in Suzuki-Miyaura couplings due to the poor leaving group ability of the hydroxyl group.[10] Direct coupling of phenols is challenging and often requires specific conditions. A common and more reliable strategy is to convert the phenol into a more reactive electrophile.

  • Cause: The strong C-O bond of the phenol is difficult to break via oxidative addition to the palladium catalyst.

  • Solution:

    • In Situ Activation:

      • Convert the phenol to a better leaving group in situ. This can be achieved by using reagents like tosyl fluoride (TsF) with a nickel catalyst.[11]

    • Pre-activation to a Pseudohalide:

      • A highly effective strategy is to convert the phenol into a triflate (-OTf) or tosylate (-OTs) derivative.[1][12] Aryl triflates are particularly reactive in Suzuki couplings and often allow for milder reaction conditions.[9]

      • The conversion of a phenol to a triflate is typically a straightforward reaction using trifluoromethanesulfonic anhydride (Tf₂O) and a base like pyridine.[9]

Frequently Asked Questions (FAQs)

What is the general mechanism for the Suzuki-Miyaura synthesis of this compound?

The catalytic cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-pseudohalide bond of the activated phenol derivative, forming a Pd(II) complex.[3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by the base, which activates the boronic acid.[1]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst.[3]

Which starting materials should I use for the synthesis of this compound?

There are two primary disconnection approaches for a Suzuki-Miyaura coupling:

  • Route A: 4-Halogenated-trifluoromethoxybenzene (e.g., 4-bromo-1-(trifluoromethoxy)benzene) coupled with 4-hydroxyphenylboronic acid.

  • Route B: An activated 4-hydroxyphenyl derivative (e.g., 4-bromophenol or 4-triflyloxyphenol) coupled with 4-(trifluoromethoxy)phenylboronic acid.

Route B, using 4-(trifluoromethoxy)phenylboronic acid and an activated phenol, is often preferred as boronic acids with electron-withdrawing groups can be more stable, and activating the phenol to a triflate provides a very reactive electrophile.

How do I choose the best catalyst system (catalyst and ligand)?

The choice of catalyst and ligand is critical for a successful Suzuki coupling.[13]

  • Palladium Precursors: Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃ are common and effective choices.[8]

  • Ligands: Phosphine ligands are typically used to stabilize the palladium catalyst and modulate its reactivity.[1]

    • For general applications, triphenylphosphine (PPh₃) can be effective.

    • For more challenging couplings, bulky and electron-rich ligands like tricyclohexylphosphine (PCy₃) or SPhos can significantly improve yields and reaction rates.[1]

Nickel-based catalysts can also be an excellent, more cost-effective alternative, especially for coupling with phenol derivatives like tosylates or carbamates.[10][11]

What are the most common solvents and bases for this reaction?
  • Solvents: A range of solvents can be used, with the choice often depending on the specific substrates and base.[5]

    • Ethers: Dioxane, Tetrahydrofuran (THF)

    • Aromatics: Toluene

    • Amides: Dimethylformamide (DMF)

    • Often, a mixture with water (e.g., Dioxane/H₂O) is used to dissolve the inorganic base.[6]

  • Bases: The base is crucial for activating the boronic acid.[1]

    • Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃

    • Phosphates: K₃PO₄

    • Fluorides: KF, CsF

    • For phenol couplings, stronger bases like K₃PO₄ and Cs₂CO₃ are generally more effective.[1][4]

Experimental Protocols & Data

Proposed High-Yield Synthesis of this compound (via Aryl Triflate)

This two-step protocol first involves the conversion of 4-hydroxyphenol to its triflate, followed by Suzuki-Miyaura coupling.

Step 1: Synthesis of 4-hydroxyphenyl trifluoromethanesulfonate

  • Dissolve 4-hydroquinone (1.0 eq) in a suitable solvent like dichloromethane (DCM) in an oven-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) and stir for 10 minutes.

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triflate, which can be purified by column chromatography.[9]

Step 2: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add 4-hydroxyphenyl trifluoromethanesulfonate (1.0 eq), 4-(trifluoromethoxy)phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Add the palladium catalyst, such as Pd(OAc)₂ (1-3 mol%), and a suitable phosphine ligand like tricyclohexylphosphine (PCy₃) (2-6 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add a degassed solvent, such as dioxane or toluene.

  • Heat the mixture to 80-100 °C and stir for 1-4 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation: Comparison of Reaction Parameters

The following table summarizes common parameters for Suzuki-Miyaura couplings, which can be used as a starting point for optimization.

ParameterRecommended ConditionsRationale & Considerations
Electrophile Aryl Triflate > Aryl Bromide > Aryl ChlorideReactivity order is I > OTf > Br >> Cl. Trifles are highly reactive and can be synthesized from phenols.[1]
Catalyst Pd(OAc)₂ / Pd₂(dba)₃ (1-5 mol%)Common, effective palladium precursors.[8]
Ligand PPh₃, PCy₃, SPhos (2-10 mol%)Bulky, electron-rich ligands often improve reaction rates and yields.[1]
Base K₃PO₄, Cs₂CO₃ (2-3 eq)Stronger bases are often necessary for efficient transmetalation.[1][4]
Solvent Dioxane, Toluene, THF (often with H₂O)Choice depends on substrate solubility and reaction temperature. Aqueous mixtures help dissolve the base.[1][6]
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (e.g., Activated Phenol) ArX->OxAdd Ar_prime_BOH2 Ar'-B(OH)₂ (Boronic Acid) Ar_prime_BOH2->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckCatalyst 1. Check Catalyst & Ligand - Fresh? Stored properly? Start->CheckCatalyst CheckBase 2. Evaluate Base - Sufficiently strong? (e.g., K₃PO₄) - Dry and finely powdered? CheckCatalyst->CheckBase If catalyst is OK CheckSolventTemp 3. Assess Conditions - Solvent degassed? - Temperature optimal? CheckBase->CheckSolventTemp If base is appropriate CheckReagents 4. Verify Reagents - Boronic acid stable? - Phenol activated? (e.g., as triflate) CheckSolventTemp->CheckReagents If conditions are suitable Optimization Systematic Optimization CheckReagents->Optimization If reagents are verified

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Technical Support Center: Synthesis of 4-(4-Trifluoromethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-trifluoromethoxyphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important diaryl ether intermediate. Drawing from established organometallic principles and practical laboratory experience, this resource provides in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Here we address common queries regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for constructing the diaryl ether linkage in this compound are palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a popular choice, typically involving the reaction of a 4-(trifluoromethoxy)phenyl halide (or triflate) with 4-hydroxyphenylboronic acid.[1] Alternative routes include the Buchwald-Hartwig C-O coupling, which directly couples a 4-(trifluoromethoxy)phenyl halide with 4-methoxyphenol followed by demethylation, and the classical Ullmann condensation, which uses a copper catalyst, often under harsher conditions.[2][3]

Q2: I am observing a significant amount of a byproduct with a mass corresponding to biphenyl-4,4'-diol. What is this and how can I avoid it?

A2: This byproduct is likely the result of homocoupling of your boronic acid reagent, in this case, 4-hydroxyphenylboronic acid. This is a common side reaction in Suzuki-Miyaura couplings.[4] It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture. To minimize homocoupling, ensure thorough degassing of your solvents and reaction vessel, use a high-purity Pd(0) precatalyst or ensure efficient in situ reduction of a Pd(II) source, and carefully control the stoichiometry of your reactants.[5]

Q3: My reaction is sluggish and I have a significant amount of unreacted 4-(trifluoromethoxy)phenyl bromide. What could be the issue?

A3: Sluggish reactions can be due to several factors. Catalyst deactivation is a common culprit. Ensure your palladium catalyst and phosphine ligand are of high quality and handled under an inert atmosphere to prevent degradation. The choice of ligand is also critical; bulky, electron-rich phosphine ligands often accelerate the rate-determining oxidative addition step and subsequent reductive elimination.[6] Additionally, the base plays a crucial role in the catalytic cycle. Ensure your base is sufficiently strong, soluble, and anhydrous (if required by the specific protocol) to facilitate the transmetalation step effectively.[7]

Q4: After workup, I have a byproduct that appears to be phenol. What is the likely cause?

A4: The presence of phenol suggests that protodeboronation of 4-hydroxyphenylboronic acid has occurred.[8] This is the cleavage of the C-B bond, replacing it with a C-H bond, and is a common decomposition pathway for boronic acids, particularly those with electron-donating groups like the hydroxyl group.[8] This side reaction is often promoted by high temperatures, prolonged reaction times, and the presence of water and certain bases.[9]

Q5: How can I effectively purify my final product from unreacted starting materials and byproducts?

A5: Purification of this compound typically involves a combination of techniques. An initial aqueous workup with a mild base (e.g., sodium bicarbonate) can help remove acidic impurities, including unreacted 4-hydroxyphenylboronic acid and its protodeboronated byproduct, phenol.[10] Column chromatography on silica gel is a standard method for separating the desired product from non-polar byproducts like homocoupled arenes and dehalogenated starting material. The choice of eluent system will depend on the polarity of the specific impurities in your mixture. Recrystallization can be an effective final purification step to obtain highly pure material.

II. Troubleshooting Guide: Common Side Reactions

This section provides a detailed analysis of the most common side reactions, their mechanisms, and actionable strategies for their mitigation.

Homocoupling of Boronic Acid

Issue: Formation of significant amounts of biphenyl-4,4'-diol.

Causality: Homocoupling of 4-hydroxyphenylboronic acid is a frequent side reaction in Suzuki-Miyaura couplings. It can occur through two primary pathways:

  • Oxidative Homocoupling: In the presence of oxygen, a Pd(0) catalyst can be oxidized to Pd(II), which can then catalyze the homocoupling of the boronic acid.[5]

  • Reductive Homocoupling: If a Pd(II) precatalyst is used, it can be reduced to Pd(0) by the homocoupling of two boronic acid molecules.[5]

Visualizing the Side Reaction:

Homocoupling A 2 x 4-Hydroxyphenyl boronic Acid B Biphenyl-4,4'-diol (Homocoupling Product) A->B Pd Catalyst C Pd(II) or O₂ C->B

Caption: Homocoupling of 4-hydroxyphenylboronic acid.

Mitigation Strategies:

ParameterRecommendationRationale
Atmosphere Maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.Prevents oxygen-mediated oxidative homocoupling.[4]
Solvent Thoroughly degas all solvents prior to use by sparging with an inert gas or by freeze-pump-thaw cycles.Removes dissolved oxygen, a key contributor to homocoupling.
Catalyst Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a highly active pre-catalyst that rapidly generates the active Pd(0) species.Minimizes the presence of Pd(II) species that can promote homocoupling.[9]
Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the boronic acid.Can help to drive the desired cross-coupling reaction to completion, but a large excess may favor homocoupling.

Experimental Protocol for Minimizing Homocoupling:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), 4-hydroxyphenylboronic acid (1.2 eq.), and the chosen base (e.g., K₂CO₃, 2.0 eq.).

  • Add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add thoroughly degassed solvent (e.g., dioxane/water mixture) via cannula.

  • Heat the reaction to the desired temperature and monitor by TLC or LC-MS.

Protodeboronation

Issue: Formation of phenol as a byproduct and incomplete conversion of the aryl halide.

Causality: Protodeboronation is the protonolysis of the carbon-boron bond of the organoboron reagent.[8] For 4-hydroxyphenylboronic acid, the electron-donating hydroxyl group can increase its susceptibility to this decomposition pathway. The reaction is catalyzed by both acid and base and is accelerated by heat and the presence of protic solvents like water.[8]

Visualizing the Side Reaction:

Protodeboronation A 4-Hydroxyphenyl boronic Acid B Phenol (Protodeboronation Product) A->B C H⁺ / H₂O Heat C->A

Caption: Protodeboronation of 4-hydroxyphenylboronic acid.

Mitigation Strategies:

ParameterRecommendationRationale
Temperature Use the lowest effective temperature for the coupling reaction.Higher temperatures accelerate the rate of protodeboronation.[9]
Reaction Time Optimize the reaction time to achieve completion without prolonged heating.Minimizes the exposure of the boronic acid to decomposition conditions.
Base Use a weaker base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) instead of strong hydroxides.The pH of the reaction mixture is a critical factor influencing the rate of protodeboronation.[9]
Boronic Acid Derivative Consider using a more stable boronic ester, such as a pinacol or MIDA ester, which slowly releases the boronic acid under the reaction conditions.This "slow release" strategy keeps the concentration of the more labile boronic acid low, minimizing decomposition.[8]
Solvent While water is often necessary for Suzuki couplings, minimizing its amount or using anhydrous conditions with specific bases (e.g., KF) can be beneficial.Water is a proton source for protodeboronation.

Experimental Protocol for Suppressing Protodeboronation:

  • In a glovebox, add the aryl halide (1.0 eq.), 4-hydroxyphenylboronic acid pinacol ester (1.1 eq.), K₃PO₄ (3.0 eq.), and a highly active catalyst system (e.g., XPhos Pd G2, 2 mol%) to a reaction vial.

  • Add a degassed mixture of THF and water (e.g., 10:1).

  • Seal the vial and heat to a moderate temperature (e.g., 70 °C).

  • Monitor the reaction closely by LC-MS. The reaction may require a longer time, but the side reaction should be significantly reduced.

Dehalogenation

Issue: Formation of trifluoromethoxybenzene from the aryl halide starting material.

Causality: Dehalogenation is the replacement of the halogen on the aryl halide with a hydrogen atom. This side reaction can occur after the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Pd(II) intermediate can abstract a hydride from various sources in the reaction mixture, such as the solvent (e.g., alcohols), the base, or even the phosphine ligand, followed by reductive elimination of the dehalogenated arene.

Visualizing the Side Reaction:

Dehalogenation A 4-(Trifluoromethoxy)phenyl -Pd(II)-X B Trifluoromethoxybenzene (Dehalogenation Product) A->B Reductive Elimination C Hydride Source (Solvent, Base, etc.) C->A Hydride Transfer

Caption: Dehalogenation of the aryl halide intermediate.

Mitigation Strategies:

ParameterRecommendationRationale
Solvent Avoid using alcohol solvents if dehalogenation is a significant issue. Aprotic solvents like toluene or dioxane are generally preferred.Alcohols can act as hydride donors.
Base Use a non-hydridic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.Amine bases or those with available hydrides can contribute to dehalogenation.
Ligand Employ bulky, electron-rich phosphine ligands.These ligands can promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[6]
Temperature Lowering the reaction temperature may reduce the rate of dehalogenation.As with many side reactions, thermal decomposition pathways can be minimized at lower temperatures.

Experimental Protocol to Minimize Dehalogenation:

  • Charge a reaction vessel with 4-(trifluoromethoxy)phenyl bromide (1.0 eq.), 4-hydroxyphenylboronic acid (1.2 eq.), and anhydrous K₂CO₃ (2.0 eq.).

  • Add the palladium catalyst and a suitable bulky phosphine ligand (e.g., Pd(OAc)₂ with SPhos).

  • Ensure the reaction is under an inert atmosphere.

  • Use a degassed aprotic solvent such as toluene.

  • Run the reaction at the lowest temperature that provides a reasonable reaction rate.

III. References

  • Aranyos, A., et al. (1999). A General and Efficient Palladium-Catalyzed Synthesis of Diaryl Ethers. Journal of the American Chemical Society, 121(19), 4369–4378. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Available at: [Link]

  • Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Available at:

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • ACS Publications. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters. Available at: [Link]

  • PubMed. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed C−O Coupling Involving Unactivated Aryl Halides. Sterically Induced Reductive Elimination To Form the C−O Bond in Diaryl Ethers. Journal of the American Chemical Society. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and.... Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]

  • Google Patents. EP1245553A2 - Palladium-catalysed synthesis of aryl ethers. Available at:

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. How to remove the phenol from the reaction mixture without doing column chromatography?. Available at: [Link]

  • Google Patents. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. Available at:

  • Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Available at: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. Scheme 2. Suzuki coupling of 4-methyl-7-trifluoromethylsulfonyloxy coumarin intermediate with phenylboronic acid.. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. Available at: [Link]

  • PMC. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Available at: [Link]

  • ResearchGate. Research Progress on Dehalogenation Reaction. Available at: [Link]

  • ResearchGate. Meso-Tetraphenylporphyrin Iron Chloride Catalyzed Selective Oxidative Cross-Coupling of Phenols. Available at: [Link]

  • ResearchGate. An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage. Available at: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • WIPO. WO2016125185 - PROCESS FOR THE PREPARATION OF 4-SUBSTITUTED-1-(TRIFLUOROMETHOXY)BENZENE COMPOUNDS. Available at: [Link]

  • ResearchGate. Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Available at: [Link]

  • Google Patents. EP1245553A2 - Palladium-catalysed synthesis of aryl ethers. Available at:

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • ResearchGate. Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Available at: [Link]

  • YouTube. Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Available at: [Link]

  • Patents. PURIFICATION OF PHENOL. Available at:

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Technical Support Center: Optimization of Suzuki Coupling Reactions for Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are looking to leverage phenols as coupling partners. Phenols are attractive starting materials due to their wide availability and lower cost compared to traditional aryl halides. However, their use in Suzuki couplings is non-trivial due to the inherent strength and low reactivity of the phenolic C–O bond.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the challenges and successfully implement this powerful transformation in your work.

The Core Challenge: Why Are Phenols Difficult Substrates?

The primary obstacle in using phenols directly in Suzuki-Miyaura coupling is the strength of the C(sp²)–O bond. The catalytic cycle of a typical Suzuki reaction begins with the oxidative addition of an electrophile (like an aryl halide, R-X) to a low-valent metal catalyst, most commonly Palladium(0) or Nickel(0).[1] The C–O bond of a phenol is significantly stronger and less reactive than a C–Halogen bond, making this initial oxidative addition step extremely challenging and often the rate-limiting step.[2]

Therefore, the key to a successful Suzuki coupling with a phenol is to first activate the hydroxyl group, converting it into a better leaving group. This guide focuses on the strategies to achieve this activation and troubleshoot the subsequent coupling reaction.

Phenol Activation Strategies: A Comparative Overview

Activation transforms the inert hydroxyl group into a pseudohalide, making the phenolic carbon susceptible to oxidative addition by a Pd(0) or Ni(0) catalyst. The choice of activating group is critical and depends on the substrate's electronic properties, steric hindrance, and the desired reaction conditions.

Workflow: From Phenol to Biaryl Product

The overall process involves an initial activation step (which can be a separate reaction or performed in situ) followed by the cross-coupling reaction.

G Phenol Phenol Substrate Activation Activation Step (e.g., Tosylation, Carbamoylation) Phenol->Activation ActivatedPhenol Activated Phenol Derivative (Ar-OTs, Ar-OC(O)NR₂, etc.) Activation->ActivatedPhenol CatalyticCycle Suzuki-Miyaura Catalytic Cycle ActivatedPhenol->CatalyticCycle Product Biaryl Product CatalyticCycle->Product

Caption: General workflow for phenol activation and subsequent Suzuki coupling.

Common activation strategies include converting the phenol to:

  • O-Aryl Tosylates/Nonaflates/Triflates: Excellent leaving groups, but require a separate synthetic step.

  • O-Aryl Carbamates: A robust and widely used strategy, particularly with nickel catalysts.[3]

  • O-Aryl Esters (e.g., Pivalates): Another effective class of activated substrates.[3]

  • In situ Activation: Methods using reagents like PyBroP or TFFH activate the phenol within the reaction pot, avoiding isolation of the intermediate.[3][4] This approach offers improved efficiency and convenience.

Nickel-based catalysts have proven particularly effective for coupling these activated phenol derivatives, often outperforming their palladium counterparts for cleaving the strong C-O bond.[3][5]

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of activated phenols.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Yield 1. Inefficient C–O Bond Activation: The chosen activating group is not sufficiently labile under the reaction conditions. 2. Catalyst Inactivity: The Pd(0) or Ni(0) active species is not forming or is being deactivated. 3. Incorrect Ligand Choice: The ligand is not bulky or electron-rich enough to promote the difficult oxidative addition step.[6] 4. Suboptimal Base: The base is not strong enough to activate the boronic acid or is incompatible with other reagents.1. Switch Activating Group: If using a tosylate fails, consider a nonaflate or an in situ phosphonium activation.[3][4] 2. Switch to a Nickel Catalyst: Nickel catalysts are generally more effective for C–O bond cleavage. Consider NiCl₂(PCy₃)₂ or Ni(cod)₂/ICy systems.[3] 3. Screen Ligands: For challenging substrates, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, PCy₃) or N-heterocyclic carbenes (NHCs).[3] These ligands stabilize the metal center and facilitate oxidative addition. 4. Optimize Base: Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Anhydrous conditions are often beneficial.[7]
Protodeboronation 1. Unstable Boronic Acid: The C–B bond is cleaved by a proton source (often water) before transmetalation can occur.[8] 2. Harsh Reaction Conditions: High temperatures or a strongly basic, aqueous environment can accelerate this side reaction.1. Use Boronic Esters: Pinacol (BPin) or MIDA boronates are more stable than the corresponding boronic acids and less prone to protodeboronation.[7][8] 2. Employ Milder/Anhydrous Conditions: Use a weaker base like KF or ensure the reaction is rigorously anhydrous.[9] K₃PO₄ under anhydrous conditions is often a good choice.[7] 3. Reduce Reaction Time/Temperature: Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid 1. Presence of Oxygen: O₂ can oxidize the Pd(0) catalyst to Pd(II), which promotes the homocoupling of two boronic acid molecules.[8][10] 2. Inefficient Reductive Elimination: If the final step of the desired catalytic cycle is slow, the aryl-palladium intermediate may react with another boronic acid molecule.1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.[11] 2. Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can minimize the initial concentration of Pd(II).[7]
Substrate Reactivity Issues 1. Electron-Rich Phenols: These are often poor substrates as the electron-donating nature of the ring disfavors oxidative addition.[3] 2. Steric Hindrance: Bulky groups near the reacting C–O bond can prevent the catalyst from accessing the reaction site.[6]1. Use a More Reactive System: For electron-rich phenols, a highly active nickel catalyst with a strongly electron-donating ligand (like an NHC) is often necessary.[3] 2. Employ Specialized Ligands: For sterically hindered substrates, ligands like SPhos or acenaphthoimidazolylidene-based palladium complexes have shown high efficacy.[6][12] Increasing the reaction temperature may also be required.
Troubleshooting Decision Tree

G Start Reaction Failed: Low or No Yield CheckSM Starting Material (SM) Consumed? Start->CheckSM NoSM_Consumed No -> Inactive Reaction CheckSM->NoSM_Consumed No SM_Consumed Yes CheckSM->SM_Consumed Yes SideProducts Side Products Observed? Homocoupling Boronic Acid Homocoupling? SideProducts->Homocoupling Yes Deborylation Protodeboronation? SideProducts->Deborylation No Optimize_Catalyst 1. Use Ni Catalyst 2. Screen Ligands (Bulky, e⁻-rich) 3. Change Activating Group NoSM_Consumed->Optimize_Catalyst SM_Consumed->SideProducts Degas Improve Degassing Use Pd(0) Precatalyst Homocoupling->Degas Anhydrous Use Anhydrous Conditions Use Boronic Ester (BPin) Deborylation->Anhydrous Yes Other Other Decomposition Deborylation->Other No LowerTemp Lower Temperature Reduce Reaction Time Other->LowerTemp

Caption: A decision tree for troubleshooting common Suzuki coupling failures.

Frequently Asked Questions (FAQs)

Q1: Should I use a Palladium or Nickel catalyst for my phenol coupling? While palladium is the traditional catalyst for Suzuki reactions, nickel catalysts are often superior for couplings that involve the cleavage of robust C–O bonds, such as those in activated phenol derivatives.[3][5] If you are experiencing low yields with a palladium system, switching to a nickel catalyst like NiCl₂(dppp) or a Ni(0) source with a suitable ligand is a highly recommended first step.[4]

Q2: What is the role of the base in the Suzuki coupling of phenols? The base plays at least two critical roles in the catalytic cycle.[1][13]

  • Activation of the Boronic Acid: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻).[9][14] This borate has a higher electron density on the organic group (R), which facilitates the crucial transmetalation step where the R group is transferred to the metal center.

  • Facilitating Catalyst Turnover: The base can also react with the Ar-M(II)-X intermediate formed after oxidative addition, replacing the leaving group (X) with a hydroxide or alkoxide, which can make the subsequent transmetalation step more favorable.[1]

Q3: My phenol has an unprotected acidic proton elsewhere in the molecule. What base should I use? This can be a significant challenge. Using a very strong base like K₃PO₄ might deprotonate other sensitive functional groups. In such cases, a milder base may be necessary. Aqueous K₂CO₃ is a common first choice, but if deprotonation is still an issue, NaHCO₃ can be used.[7] Alternatively, fluoride sources like anhydrous KF or CsF can sometimes promote the reaction while being less basic, which can help preserve base-labile groups.[9]

Q4: How important is the solvent, and should it be anhydrous? The solvent choice is crucial for solubility and reaction rate. Common solvents include dioxane, THF, DMF, and toluene.[7] For many Suzuki couplings involving activated phenols, anhydrous conditions are highly recommended. Water can promote the undesirable side reaction of protodeboronation, especially with sensitive boronic acids.[5][8] However, in some systems, a small amount of water can be beneficial, so optimization may be required.[5] Always use freshly distilled or commercially available anhydrous solvents and ensure all glassware is oven-dried.

The Suzuki-Miyaura Catalytic Cycle for Activated Phenols

Understanding the mechanism is key to rational optimization. The cycle below illustrates the process using an activated phenol derivative (Ar¹-O-LG) as the electrophile.

G Pd0 Pd(0)L₂ PdII_Ar1 Ar¹-Pd(II)L₂(O-LG) Pd0->PdII_Ar1 A OxAdd Oxidative Addition OxAdd->PdII_Ar1 PdII_Ar1Ar2 Ar¹-Pd(II)L₂(Ar²) PdII_Ar1->PdII_Ar1Ar2 B Transmetal Transmetalation Transmetal->PdII_Ar1Ar2 PdII_Ar1Ar2->Pd0 C RedElim Reductive Elimination PdII_Ar1Ar2->RedElim Ar1Ar2 Ar¹-Ar² RedElim->Ar1Ar2 Ar1OLG Ar¹-O-LG Ar1OLG->OxAdd Ar2BOH2 Ar²-B(OH)₂ + Base Ar2BOH2->Transmetal

Caption: Catalytic cycle for the Suzuki coupling of an activated phenol.

  • (A) Oxidative Addition: The active M(0) catalyst (M=Pd or Ni) inserts into the Ar¹–O bond of the activated phenol. This is often the most difficult and rate-limiting step.[1]

  • (B) Transmetalation: A base activates the boronic acid (Ar²-B(OH)₂) to form a borate, which then transfers its aryl group (Ar²) to the metal center, displacing the leaving group (O-LG).[1][9]

  • (C) Reductive Elimination: The two organic partners (Ar¹ and Ar²) are expelled from the metal center, forming the new C–C bond of the biaryl product and regenerating the M(0) catalyst.[1]

Optimized Protocol: Ni-Catalyzed Coupling of an Aryl Tosylate

This protocol is a representative example for the coupling of a pre-formed aryl tosylate with an arylboronic acid, adapted from established methods.[5]

Materials:

  • Aryl Tosylate (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • trans-NiCl(o-Tol)(PCy₃)₂ (5 mol%)

  • K₃PO₄·3H₂O (5.0 equiv)

  • Anhydrous THF/H₂O (4:1 v/v)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl tosylate (1.0 mmol), arylboronic acid (1.5 mmol), K₃PO₄·3H₂O (5.0 mmol), and the nickel catalyst (0.05 mmol).

  • Degassing: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed THF/H₂O solvent mixture (5 mL). The reaction mixture should be stirred vigorously.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) in an oil bath. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Cernak, T., Dykstra, K. D., & Krska, S. W. (2016). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • RSC Publishing. (2024). Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (2021). (PDF) Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. ResearchGate. [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • MDPI. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. MDPI. [Link]

  • ACS Publications. (2000). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]

  • Thieme. (2011). Direct Suzuki–Miyaura Coupling of Phenol Derivatives via Mutual Activation. Thieme Chemistry. [Link]

  • ResearchGate. (2020). Optimization of reaction conditions for Suzuki coupling 1. ResearchGate. [Link]

  • ResearchGate. (2014). Nickel-Catalyzed Cross-Coupling of Phenols and Arylboronic Acids Through an In Situ Phenol Activation Mediated by PyBroP. ResearchGate. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • ACS Publications. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

4-(4-Trifluoromethoxyphenyl)phenol stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(4-Trifluoromethoxyphenyl)phenol

A Guide to Stability, Storage, and Handling

Preamble: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound (CAS No. 828-27-3). While the nomenclature can vary, this document pertains to the compound also known as p-(Trifluoromethoxy)phenol.[1] Understanding the stability profile and adhering to correct storage and handling protocols are critical for ensuring experimental reproducibility, compound integrity, and safety. This resource consolidates field-proven insights and data from safety sheets to address common challenges encountered during the compound's lifecycle in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound and what are its main sensitivities?

Answer: this compound is generally stable when stored and handled under recommended conditions.[1] However, its chemical structure, featuring a reactive phenol group and a trifluoromethoxy moiety, makes it susceptible to several environmental factors. The primary sensitivities are:

  • Hygroscopicity: The compound can absorb moisture from the air.[2][3] This is a critical concern, as water can act as a medium for unwanted reactions or affect the compound's physical state and weighing accuracy.

  • Light Sensitivity: Exposure to light, particularly UV wavelengths, can provide the energy needed to initiate degradative pathways in phenolic compounds.[2][3]

  • Air Sensitivity: The phenolic hydroxyl group is susceptible to oxidation when exposed to atmospheric oxygen.[2][3] This process can lead to the formation of colored impurities, such as quinone-type structures, altering the compound's purity and activity.

  • Thermal Sensitivity: While stable at ambient temperatures, the compound should be protected from high heat, sparks, and sources of ignition, as these can accelerate degradation or pose a safety risk.[1][3][4]

Q2: What are the optimal long-term storage conditions for this compound?

Answer: To ensure maximum shelf-life and prevent degradation, this compound must be stored with strict environmental controls. The ideal conditions are summarized below. Adherence to these guidelines is the first step in validating any experimental work using this reagent.

ParameterRecommended ConditionRationale & Causality
Temperature Cool, Dry LocationStoring in a cool environment (e.g., a standard laboratory refrigerator at 2-8°C) slows down potential degradation kinetics. The location must be dry to mitigate the compound's hygroscopic nature.
Atmosphere Under an Inert Gas (Argon or Nitrogen)Displacing air with an inert gas is the most effective way to prevent oxidation of the sensitive phenol group.[2][3] This is crucial for maintaining purity over long-term storage.
Light In an Amber or Opaque ContainerProtection from light is mandatory to prevent photochemical degradation.[2][3][5] Storing the container inside a secondary light-blocking box is also recommended.
Container Tightly Sealed, Appropriate MaterialThe container must be sealed tightly to prevent moisture and air ingress.[1][3][4] Glass is preferable. Ensure the cap has a chemically resistant liner.
Q3: How should I handle the compound for routine experimental use to minimize degradation?

Answer: Proper handling during experimental setup is as crucial as long-term storage. Always work under the assumption that the compound is sensitive.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Whenever possible, handle the solid in a glove box or glove bag with a nitrogen or argon atmosphere. If this is not feasible, minimize the time the container is open to the air.

  • Aliquotting: For frequent use, it is highly advisable to create smaller, single-use or short-term aliquots from the main stock bottle. This minimizes the number of times the primary stock is exposed to the atmosphere.

  • Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of any dust or vapors.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7][8]

Q4: What are the visual or analytical signs of compound degradation?

Answer: Regular inspection is a key part of a self-validating experimental workflow. Degradation can manifest in several ways:

  • Visual Signs:

    • Color Change: Pure this compound is typically a white to off-white or brown substance.[4][9] The development of a more intense yellow, pink, or brown coloration often indicates oxidation.

    • Change in Physical State: Due to its hygroscopic nature, the solid may appear clumpy, wet, or sticky if it has absorbed significant moisture.

  • Analytical Signs:

    • Chromatography (HPLC/GC): The appearance of new peaks or a decrease in the area of the main peak is a definitive sign of degradation.

    • NMR Spectroscopy: The presence of unexpected signals in the ¹H or ¹³C NMR spectrum indicates the formation of impurities.

    • Melting Point: A depression or broadening of the melting point range (literature: 17-18 °C) suggests reduced purity.[10]

Q5: What substances should I avoid mixing or storing with this compound?

Answer: To prevent violent reactions or catalytic degradation, this compound should be stored separately from incompatible materials. The primary incompatibilities are:

  • Strong Oxidizing Agents: Substances like nitrates, perchlorates, and peroxides can react vigorously with the phenol group.[1][3]

  • Acid Chlorides: These can react with the hydroxyl group and should be kept separate.[3][4]

  • Strong Bases: While not always listed as a primary incompatibility, strong bases can deprotonate the phenol, making it even more susceptible to oxidation.

Troubleshooting Guide

Observed ProblemPotential CauseRecommended Action & Troubleshooting Steps
Inconsistent Experimental Results Compound Degradation: The most common cause is the use of a degraded or impure reagent, leading to lower yields, unexpected side products, or variable biological activity.1. Verify Purity: Analyze the current stock via HPLC or NMR. Compare to the Certificate of Analysis (CoA) of a new or properly stored lot. 2. Review Storage: Audit your storage conditions against the optimal parameters in the table above. Check for a proper inert gas blanket and tight seals. 3. Use Fresh Aliquot: Discard the suspect working solution/aliquot and prepare a new one from a stock bottle that has been minimally handled.
Solid Material Has Changed Color (e.g., to yellow/brown) Oxidation: The compound has likely been exposed to air (oxygen), leading to the formation of colored oxidized species.1. Assess Severity: A slight color change may not significantly impact some applications, but for sensitive assays, the material should be considered suspect. 2. Purify if Necessary: If the material is critical and cannot be replaced, purification via recrystallization or column chromatography may be possible, but requires analytical verification. 3. Prevent Recurrence: Immediately purge the headspace of the stock bottle with an inert gas before resealing. Review handling procedures to minimize air exposure.
Material Appears Clumpy, Oily, or "Wet" Moisture Absorption (Hygroscopicity): The compound has absorbed water from the atmosphere due to improper sealing or handling.1. Dry the Material: The compound can be dried under a high vacuum in a desiccator, preferably over a strong desiccant like phosphorus pentoxide. Gentle heating may be applied if the compound's thermal stability allows, but this should be done with caution. 2. Correct Handling: Always allow the container to reach ambient temperature before opening. Ensure the container cap and seal are intact and functional. Store in a desiccator for short-term use.

Diagrams & Workflows

StorageDecisionTree start Receiving New Compound long_term Long-Term Storage (>1 month)? start->long_term store_fridge Store at 2-8°C long_term->store_fridge Yes short_term Short-Term / Working Stock long_term->short_term No inert_gas Blanket with Inert Gas (Ar or N2) store_fridge->inert_gas light_protect Use Amber/Opaque Vial inert_gas->light_protect seal Seal Tightly light_protect->seal log Log and Label with Date seal->log aliquot Create Small Aliquots? short_term->aliquot do_aliquot Aliquot into smaller vials under inert atmosphere aliquot->do_aliquot Yes (Recommended) no_aliquot Use from main stock sparingly aliquot->no_aliquot No (High Risk) store_short Store in Desiccator at RT or 2-8°C do_aliquot->store_short no_aliquot->store_short store_short->log

Caption: Decision workflow for proper storage of this compound.

DegradationFactors compound This compound (Stable State) degraded Degraded Product (Impurities, Colored Species) air Air (Oxygen) air->degraded Oxidation light Light (UV) light->degraded Photodegradation moisture Moisture (H2O) moisture->degraded Hydrolysis/ Catalysis heat Heat / Ignition heat->degraded Thermal Decomposition

Caption: Key environmental factors leading to the degradation of phenolic compounds.

Experimental Protocols

Protocol 1: Recommended Procedure for Aliquoting and Storing

This protocol minimizes the risk of contaminating or degrading the primary stock of this compound.

  • Preparation: Move the main stock bottle from cold storage into a desiccator. Allow it to equilibrate to ambient laboratory temperature for at least 30-60 minutes. Prepare pre-labeled, clean, dry amber glass vials with PTFE-lined caps.

  • Inert Environment: Perform all subsequent steps inside a nitrogen or argon-filled glove box or glove bag. If unavailable, work quickly and efficiently in a chemical fume hood.

  • Dispensing: Open the primary stock bottle. Using a clean, dry spatula, dispense the required amount of solid into each of the smaller aliquot vials.

  • Inerting: Before sealing each vial (both the new aliquots and the main stock bottle), flush the headspace with a gentle stream of inert gas for 10-15 seconds.

  • Sealing: Immediately and tightly cap each vial. For extra protection, wrap the cap-vial interface with parafilm.

  • Storage: Place the main stock bottle back into its designated long-term storage location (e.g., 2-8°C). Store the new aliquots in a desiccator in a cool, dark place.

Protocol 2: Visual Inspection and Quality Check

Perform this check before each use, especially if the material has been stored for an extended period.

  • Documentation Review: Check your lab notebook or inventory log for the date of receipt and the date the container was last opened.

  • Visual Inspection (External): Examine the container for a proper seal. Ensure the cap is tight and the parafilm (if used) is intact.

  • Visual Inspection (Internal): Without opening, observe the contents. Note the color and physical appearance. Compare it against the description in the CoA or a photograph of the newly received material. Look for signs of discoloration (yellowing, browning) or clumping.

  • Decision Point: If any signs of degradation are present (see FAQ Q4), do not proceed with a critical experiment. The material should be analytically re-qualified (e.g., by HPLC) or discarded. If it appears unchanged, proceed with the experiment, but carefully document the lot number and observations.

References

  • 4-(Trifluoromethoxy)phenol Safety Data Sheet. Synquest Labs.

  • 4-(Trifluoromethoxy)phenol SAFETY DATA SHEET. Fisher Scientific.

  • MSDS of 4-(Trifluoromethoxy)phenol. Capot Chemical.

  • Phenol Handling. Biodeg.co.uk.

  • 4-(Trifluoromethoxy)phenol SAFETY DATA SHEET. Fisher Scientific (Acros Organics).

  • 4-(Trifluoromethoxy)phenol SAFETY DATA SHEET. Thermo Fisher Scientific (Alfa Aesar).

  • 4-Trifluoromethylphenol Properties. ChemicalBook.

  • 4-Trifluoromethylphenol - Safety Data Sheet. ChemicalBook.

  • 4-(Trifluoromethyl)phenol 97%. Sigma-Aldrich.

  • 4-[4-(Trifluoromethyl)phenoxy]phenol. CymitQuimica.

  • 4-(Trifluoromethoxy)phenol SDS. ECHEMI.

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety.

  • 4-(Trifluoromethoxy)phenol. Nordmann.

  • 4-(trifluoromethoxy)phenol. ChemSynthesis.

  • Phenol Fact Sheet. UC Berkeley Environment, Health & Safety.

  • Phenol SOP. Cornell University EHS.

  • Handling Phenol Phenomenally. OPW Engineered Systems.

  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. National Institutes of Health (NIH).

  • Phenol Family Degradation Pathway Map. Eawag-BBD.

  • Metapathway of phenol degradation. ResearchGate.

  • Identification of Genes and Pathways Related to Phenol Degradation. PLOS One.

  • Phenol degradation aerobic pathway flow chart. ResearchGate.

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Technical Support Center: A Troubleshooting Guide for Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diaryl Ether Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming the diaryl ether bond. Diaryl ethers are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, their synthesis can be challenging, often plagued by issues of low yield, competing side reactions, and difficult purifications.

This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the "why" behind experimental phenomena and offer practical, validated solutions to common problems encountered during these syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing diaryl ethers?

The primary methods for synthesizing diaryl ethers are transition-metal-catalyzed cross-coupling reactions. The two most prominent methods are:

  • Ullmann Condensation: This is a classical copper-catalyzed reaction between an aryl halide and a phenol in the presence of a base.[3] While historically requiring harsh conditions, modern modifications with ligands have made it milder.[4]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a powerful and versatile tool for C-O bond formation, offering a broad substrate scope and generally milder reaction conditions than the classical Ullmann condensation.[5][6]

  • Chan-Lam Coupling: This copper-promoted method couples arylboronic acids with phenols and can be performed at room temperature, offering a milder alternative.[7][8]

Q2: My reaction is not working at all. What are the first things I should check?

When a diaryl ether synthesis fails completely, it's crucial to systematically review the fundamental components of the reaction:

  • Reagent Quality: Ensure the purity and integrity of your starting materials. Aryl halides, phenols, and especially the catalyst and ligands should be of high purity. Old or improperly stored reagents can be a common source of failure.

  • Anhydrous Conditions: Many diaryl ether syntheses, particularly the Ullmann condensation, are sensitive to moisture. Water can deactivate certain bases and lead to hydrolysis of the aryl halide.[9] Ensure all glassware is oven-dried, and solvents are properly dried before use. The use of molecular sieves can also be beneficial.[4]

  • Inert Atmosphere: Oxygen can be detrimental to many catalytic cycles, leading to catalyst deactivation. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon). Degassing the solvent and reagents can be a critical step.[10]

  • Catalyst Activation: Some palladium precatalysts require an activation step to generate the active Pd(0) species.[11] Ensure you are following the correct procedure for your chosen catalyst system.

Troubleshooting Specific Issues

Issue 1: Low Yield of the Desired Diaryl Ether
Q: I'm getting a low yield of my diaryl ether. What are the likely causes and how can I improve it?

A low yield can stem from several factors, each requiring a specific approach to resolve.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time are all critical.

    • Solvent: The solvent can significantly impact the reaction. Non-polar solvents like toluene or xylene are often effective, while polar aprotic solvents such as DMF or DMSO are also common.[9][12] The solubility of all components is crucial for a successful reaction.[11]

    • Base: The base deprotonates the phenol, but an overly strong base can promote side reactions.[9] Common bases include potassium phosphate, cesium carbonate, and sodium tert-butoxide. The choice of base can be solvent-dependent.[13]

    • Temperature: While higher temperatures can sometimes increase reaction rates, they can also lead to decomposition of starting materials or the product. A systematic screen of temperatures is often necessary.

  • Catalyst and/or Ligand Issues:

    • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While typically in the range of 1-5 mol%, optimization may be required.

    • Ligand Choice: The ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands are often key to success.[14] In Ullmann-type reactions, ligands like N,N-dimethylglycine have proven effective.[9] A ligand screen is a powerful tool for optimization.

  • Steric Hindrance: Sterically hindered aryl halides or phenols can be challenging substrates. In such cases, using more reactive coupling partners (e.g., aryl iodides over bromides or chlorides) or employing specialized ligands designed for bulky substrates may be necessary.

Issue 2: Presence of Side Products
Q: My reaction is producing a significant amount of a dehalogenated arene byproduct. What's causing this and how can I prevent it?

Reductive dehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction.

Possible Causes & Solutions:

  • Inefficient Catalytic Cycle: This side reaction often indicates that the desired cross-coupling pathway is being outcompeted.

    • Ligand Optimization: The ligand may not be effectively promoting the reductive elimination step to form the C-O bond. Screening different ligands is a primary troubleshooting step.[9]

    • Base Choice: The base can influence the rate of competing pathways. Experimenting with different bases may suppress dehalogenation.

  • Presence of a Hydrogen Source: Trace amounts of water or other protic impurities can serve as a hydrogen source for the dehalogenation process. Ensuring strictly anhydrous conditions is critical.

Q: I'm observing the formation of a symmetrical diaryl ether from my phenol starting material. How can I avoid this?

The formation of a symmetrical diaryl ether (Ar-O-Ar from ArOH) is a known side reaction, particularly in copper-catalyzed systems.

Possible Causes & Solutions:

  • Homocoupling of the Phenol: This can occur under certain conditions, especially at higher temperatures.

    • Lowering Reaction Temperature: Reducing the reaction temperature can often minimize this side reaction.

    • Optimizing Catalyst System: The choice of copper source and ligand can influence the selectivity of the reaction.

Issue 3: Difficulty with Purification
Q: I'm having trouble purifying my diaryl ether product. What are some common challenges and how can I overcome them?

Purification of diaryl ethers can be complicated by the presence of unreacted starting materials, catalyst residues, and side products.

Common Challenges & Solutions:

  • Similar Polarity of Product and Starting Materials: If the diaryl ether has a similar polarity to the starting phenol or aryl halide, chromatographic separation can be difficult.

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

    • Alternative Chromatographic Conditions: Experiment with different solvent systems or stationary phases for column chromatography.

  • Removal of Metal Catalyst Residues:

    • Aqueous Workup: A thorough aqueous workup can help remove a significant portion of the metal catalyst.

    • Filtration through a Plug of Silica or Celite: This can be effective for removing insoluble catalyst residues.

    • Specialized Scavengers: In some cases, specialized scavengers can be used to selectively remove residual metal.

  • Persistent Impurities:

    • Acid/Base Extraction: If the impurities have acidic or basic functional groups, an acid/base extraction can be used to remove them.

    • Distillation: For volatile diaryl ethers, distillation can be a viable purification method.

Experimental Protocols

General Protocol for a Buchwald-Hartwig Diaryl Ether Synthesis

This is a general guideline and will require optimization for specific substrates.

  • Preparation: In a glovebox, add the aryl halide (1.0 mmol), phenol (1.2 mmol), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., a biarylphosphine, 4 mol%), and base (e.g., K₃PO₄, 2.0 mmol) to an oven-dried reaction vessel equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) to the reaction vessel.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for an Ullmann-Type Diaryl Ether Synthesis

This protocol is a starting point and may require significant optimization.

  • Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), phenol (1.2 mmol), copper catalyst (e.g., CuI, 10 mol%), ligand (if used, e.g., 1,10-phenanthroline, 20 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or toluene, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-160 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove insoluble copper salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product as described above.

Data Presentation

Table 1: Common Bases in Diaryl Ether Synthesis
BasepKa of Conjugate AcidCommon SolventsNotes
K₃PO₄12.3Toluene, DioxaneOften a good choice for Ullmann reactions.
Cs₂CO₃10.3Toluene, Dioxane, DMFEffective in many systems, can be hygroscopic.[4]
NaOtBu19Toluene, THFA strong, non-nucleophilic base, common in Buchwald-Hartwig reactions.
K₂CO₃10.3DMF, TolueneA weaker base, can be effective in some Ullmann couplings.[12]
Table 2: Troubleshooting Summary
IssuePotential CauseSuggested Solution(s)
Low YieldSuboptimal conditionsScreen solvent, base, and temperature.
Inactive catalyst/ligandUse fresh reagents; screen different ligands.
Steric hindranceUse more reactive aryl halide; use specialized ligands.
DehalogenationInefficient couplingScreen ligands; ensure anhydrous conditions.
Symmetrical EtherPhenol homocouplingLower reaction temperature; optimize catalyst system.
Purification IssuesSimilar polarityTry recrystallization or different chromatography conditions.
Metal residuesPerform aqueous workup; filter through celite/silica.

Visualization

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Basics Verify Reagent Purity, Anhydrous Conditions, & Inert Atmosphere Start->Check_Basics Screen_Conditions Systematically Screen: 1. Solvent 2. Base 3. Temperature Check_Basics->Screen_Conditions If basics are confirmed Optimize_Catalyst Optimize Catalyst System: 1. Screen Ligands 2. Adjust Catalyst Loading Screen_Conditions->Optimize_Catalyst If yield is still low Success Improved Yield Screen_Conditions->Success If successful Substrate_Issue Consider Substrate Reactivity: - Steric Hindrance? - Electronic Effects? Optimize_Catalyst->Substrate_Issue If optimization plateaus Optimize_Catalyst->Success If successful Consult_Literature Consult Literature for Similar Substrates Substrate_Issue->Consult_Literature Consult_Literature->Screen_Conditions Implement new ideas

Caption: A decision-making workflow for troubleshooting low yields in diaryl ether synthesis.

Generalized Catalytic Cycle for Buchwald-Hartwig C-O Coupling

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Ar-X Oxidative Addition Ligand_Exch L-Pd(II)(Ar)(OAr') OxAdd->Ligand_Exch Ar'-OH, Base -HX Ligand_Exch->Pd0 Reductive Elimination Product Ar-O-Ar' Ligand_Exch->Product Reductive Elimination Ligand_Exch->Product center

Caption: A simplified catalytic cycle for the Buchwald-Hartwig diaryl ether synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Ullmann Diaryl Ether Synthesis.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
  • (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Books.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • (2024). Chapter 2: Synthetic Methods for Dialkyl Ethers. In Books - The Royal Society of Chemistry.
  • (2026). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
  • (2025). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. American Chemical Society.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • SynArchive. (n.d.). Ullmann Condensation.
  • Semantic Scholar. (n.d.). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.
  • (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
  • PubMed. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.
  • (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
  • OUCI. (n.d.). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • YouTube. (2018). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium.
  • (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • arkat usa. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • MDPI. (n.d.). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers.
  • Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros.
  • Google Patents. (n.d.). Purification of ethers - US3450608A.
  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of.
  • ResearchGate. (2025). Recent Advances in Diaryl Ether Synthesis.
  • NIH. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase.
  • PubMed. (2018). Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp 2)-H Alkylation Using Nitroalkanes.

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Technical Support Center: Synthesis of 4-(4-Trifluoromethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(4-trifluoromethoxyphenyl)phenol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. As a key building block in pharmaceuticals and advanced materials, achieving high purity is paramount.[1][2] This resource aims to equip you with the knowledge to anticipate, identify, and mitigate common impurities and side reactions.

The most prevalent synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4] This powerful C-C bond-forming reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. While highly effective, this multi-component system can be susceptible to various side reactions that lead to impurities.[5][6]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and purification of this compound. Each entry provides an explanation of the underlying cause and actionable protocols to resolve the problem.

Issue 1: Presence of Homocoupled Byproducts

Q1: My final product is contaminated with significant amounts of 4,4'-bis(trifluoromethoxy)biphenyl and/or biphenyl-4,4'-diol. What causes this, and how can I prevent it?

A1: Cause and Mechanism

Homocoupling is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of symmetrical biaryls from the starting materials.[5][6] In this specific synthesis, you may observe two primary homocoupling products:

  • 4,4'-Bis(trifluoromethoxy)biphenyl: Arises from the coupling of two molecules of the trifluoromethoxyphenyl boronic acid.

  • Biphenyl-4,4'-diol: Results from the coupling of two molecules of the phenolic aryl halide.

The formation of these impurities can be attributed to several factors:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[5][7][8] The mechanism is believed to involve the formation of a palladium-peroxo species.[5]

  • Palladium(II) Mediated Coupling: The Pd(II) species, often used as a precatalyst (e.g., Pd(OAc)₂), can stoichiometrically react with the boronic acid to produce the homocoupled product and Pd(0).[7][9][10] This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.

  • Reaction Conditions: Elevated temperatures and certain bases can also favor homocoupling pathways.

Troubleshooting Protocol: Minimizing Homocoupling

  • Rigorous Degassing:

    • Before adding the palladium catalyst, thoroughly degas all solvents and the reaction mixture.

    • A common and effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.[7]

    • Alternatively, perform three to five cycles of evacuating the reaction flask under vacuum and backfilling with an inert gas.

  • Catalyst and Ligand Selection:

    • Use a Pd(0) Precatalyst: Employing a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous as it doesn't require an initial reduction step that can contribute to homocoupling.[11]

    • Bulky, Electron-Rich Ligands: Utilize bulky phosphine ligands such as SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs).[9][12][13] These ligands promote the desired reductive elimination step of the cross-coupling cycle over side reactions.[9]

  • Addition of a Reducing Agent:

    • Including a mild reducing agent, such as potassium formate, can help to rapidly reduce any Pd(II) species to the active Pd(0) catalyst, thereby suppressing the Pd(II)-mediated homocoupling pathway.[7]

  • Control of Reaction Parameters:

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Stoichiometry: A slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is often optimal. A large excess may increase the rate of homocoupling.

Issue 2: Protodeboronation of the Boronic Acid

Q2: I am observing the formation of trifluoromethoxybenzene as a significant impurity. What is causing this, and how can it be avoided?

A2: Cause and Mechanism

The impurity you are observing, trifluoromethoxybenzene, is the result of a side reaction known as protodeboronation (or protodeborylation).[14] This reaction involves the cleavage of the carbon-boron bond of the boronic acid and its replacement with a carbon-hydrogen bond.[14]

Several factors can promote protodeboronation:

  • Aqueous Basic Conditions: The presence of water and base, which are standard components of many Suzuki coupling protocols, can facilitate this undesired reaction.[14][15]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.

  • Extended Reaction Times: Prolonged exposure to the reaction conditions increases the likelihood of this side reaction occurring.

Troubleshooting Protocol: Suppressing Protodeboronation

  • Choice of Base and Solvent System:

    • Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions with a base like potassium phosphate (K₃PO₄) in a solvent such as THF or dioxane can be effective.[16]

    • Milder Bases: Using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable to stronger bases like sodium hydroxide.[17]

  • Use of Boronic Acid Derivatives:

    • Potassium Trifluoroborate Salts: These derivatives are often more stable towards protodeboronation than the corresponding boronic acids.[18][19] They act as a "slow-release" source of the boronic acid under the reaction conditions.[19]

    • MIDA Boronate Esters: These are another class of highly stable boronic acid surrogates that can be employed to minimize protodeboronation, particularly for unstable boronic acids.[14][19]

  • Reaction Optimization:

    • Minimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.

    • Temperature Control: Maintain the reaction at the lowest effective temperature.

Issue 3: Dehalogenation of the Aryl Halide

Q3: My reaction mixture contains 4-phenoxyphenol, an impurity resulting from the loss of the halogen from my starting material. What leads to this dehalogenation?

A3: Cause and Mechanism

Dehalogenation is the replacement of the halogen atom on your aryl halide with a hydrogen atom.[9] This side reaction can occur through a few potential pathways within the palladium catalytic cycle. After the initial oxidative addition of the aryl halide to the Pd(0) center, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. This is followed by reductive elimination to yield the dehalogenated product.[9]

Potential hydride sources include:

  • Amine bases

  • Alcoholic solvents

  • Trace water

Troubleshooting Protocol: Preventing Dehalogenation

  • Careful Selection of Reagents:

    • Base: If using an amine base, consider switching to an inorganic base like K₂CO₃ or K₃PO₄.

    • Solvent: Avoid using alcohol-based solvents if dehalogenation is a significant issue. Aprotic solvents like toluene, dioxane, or THF are generally preferred.[18]

  • Ligand Choice:

    • Electron-rich and bulky ligands can sometimes help to favor the desired cross-coupling pathway over dehalogenation by accelerating the transmetalation and reductive elimination steps.[9][13]

Issue 4: Potential Hydrolysis of the Trifluoromethoxy Group

Q4: Is the trifluoromethoxy (-OCF₃) group stable under the basic conditions of the Suzuki coupling? Could it be hydrolyzing to a hydroxyl or carboxyl group?

A4: Stability of the Trifluoromethoxy Group

The trifluoromethoxy group is generally considered to be quite stable under a wide range of reaction conditions, including the basic conditions typically employed in Suzuki-Miyaura couplings.[20] While the hydrolysis of trifluoromethyl (-CF₃) groups can occur under harsh basic conditions, the -OCF₃ group is significantly more resistant to hydrolysis.[21][22][23]

However, under extremely forcing conditions (e.g., very high temperatures and highly concentrated strong bases for extended periods), some degradation could theoretically occur. It is more likely that impurities observed are from the side reactions discussed above rather than from the decomposition of the trifluoromethoxy group.

Verification Protocol:

If you suspect hydrolysis of the -OCF₃ group, you can analyze your crude product mixture by LC-MS to look for masses corresponding to potential hydrolysis products.

Visualization of Key Processes

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the major off-cycle pathways that lead to impurity formation.

Suzuki_Cycle_and_Impurities cluster_impurities Impurity Formation Pathways Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (Complex A) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Dehalogenation Dehalogenation (Hydride Source) PdII_Aryl->Dehalogenation PdII_Biaryl Ar-Pd(II)-Ar' (Complex B) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound (Desired Product) RedElim->Product ArylHalide 4-Halophenol (Ar-X) ArylHalide->OxAdd BoronicAcid 4-Trifluoromethoxyphenyl Boronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetal Homocoupling Homocoupling (O2 or Pd(II)) BoronicAcid->Homocoupling Protodeboronation Protodeboronation (H+ Source) BoronicAcid->Protodeboronation Base Base Base->Transmetal Homocoupling_Product 4,4'-Bis(trifluoromethoxy)biphenyl Homocoupling->Homocoupling_Product Protodeboronation_Product Trifluoromethoxybenzene Protodeboronation->Protodeboronation_Product Dehalogenation_Product Phenol Dehalogenation->Dehalogenation_Product

Caption: Suzuki-Miyaura cycle and key side reactions.

Summary of Recommended Conditions

For a successful synthesis of this compound with high purity, consider the following optimized conditions as a starting point.

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Common, effective palladium sources.[3][24]
Ligand SPhos, XPhos, or other bulky, electron-rich phosphinesPromotes efficient cross-coupling and minimizes side reactions.[12][25][26]
Base K₃PO₄ or K₂CO₃Effective bases that can minimize protodeboronation, especially K₃PO₄ in anhydrous conditions.[16]
Solvent Toluene, Dioxane, or THFAprotic solvents that are less likely to act as hydride sources for dehalogenation.[18]
Degassing Mandatory (N₂ or Ar sparging)Crucial for removing dissolved oxygen to prevent homocoupling.[7]
Temperature 80-100 °C (monitor for optimization)Balance between reaction rate and minimizing thermal decomposition/side reactions.
Boronic Acid Form Potassium trifluoroborate saltOffers greater stability against protodeboronation.[18][19]

Analytical Methods for Impurity Profiling

Accurate identification and quantification of impurities are essential for process optimization and quality control.

Q5: What are the best analytical techniques to identify and quantify the impurities discussed?

A5: Recommended Analytical Methods

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile and semi-volatile impurities.[27][28] The mass spectrometer provides definitive structural information for each separated component. For phenolic compounds, derivatization may be necessary to improve peak shape and thermal stability.[29] A sensitive GC method can be developed to separate positional isomers and related impurities.[30]

  • High-Performance Liquid Chromatography (HPLC) with UV and MS Detection (LC-MS): HPLC is a robust method for analyzing the purity of the final product and monitoring the reaction progress.[27]

    • UV Detector: Provides quantitative information based on the absorbance of the analyte and impurities.

    • MS Detector: Offers mass information for peak identification, which is crucial for confirming the identity of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for the structural elucidation of the final product and any isolated impurities. ¹⁹F NMR is particularly useful for tracking all species containing the trifluoromethoxy group.

By understanding the mechanisms of impurity formation and implementing the targeted troubleshooting strategies outlined in this guide, you can significantly improve the purity and yield of your this compound synthesis. For further assistance, please do not hesitate to contact our technical support team.

References

  • Al-Amin, M., & Garg, S. L. (2020).
  • Wikipedia contributors. (2023, May 27). Protodeboronation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Busacca, C. A., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(3), 427–432.
  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Chemistry, st-2020-k0400-c.
  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 75(6), 145-153.
  • O'Keefe, D. F., & Dannock, M. C. (n.d.).
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Gross, Z., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
  • Freie Universität Berlin. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2016).
  • Chemistry LibreTexts. (2020). 17.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • ChemicalBook. (2025). p-Trifluoromethoxy phenol | 828-27-3.
  • Wikipedia contributors. (2024, May 15). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
  • Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
  • U.S. Environmental Protection Agency. (2000). Method 8041A.
  • Sigma-Aldrich. (n.d.). 4-(trifluoromethoxy)phenol synthesis.
  • ChemicalBook. (2025). 4-Trifluoromethylphenol | 402-45-9.
  • Nordmann. (n.d.). 4-(Trifluoromethoxy)phenol.
  • ResearchGate. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness | Request PDF.
  • PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. (2014). Organic Process Research & Development.
  • American Chemical Society. (n.d.). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Biosynth. (n.d.). 4-(Trifluoromethoxy)phenol | 828-27-3 | FT64442.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
  • Benchchem. (n.d.).
  • Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals.
  • Graz University of Technology. (2023).
  • National Institutes of Health. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride.
  • Publications Office of the European Union. (n.d.). 2 Overview on PFAS analytical methods.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.

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Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst optimization in cross-coupling reactions involving phenols. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, in-depth solutions in a question-and-answer format. Our goal is to move beyond simple procedural lists and explain the "why" behind experimental choices, ensuring scientifically sound and reproducible results.

Phenols and their derivatives are fundamental building blocks for a wide range of complex molecules, including many pharmaceuticals and natural products.[1][2] However, their participation in cross-coupling reactions presents unique challenges, primarily due to the high bond dissociation energy of the C–O bond and the reactive nature of the hydroxyl group.[3][4] This guide will help you navigate these complexities and optimize your catalyst selection for successful outcomes.

FAQs and Troubleshooting Guides

Section 1: C-O Cross-Coupling for Diaryl Ether Synthesis (Ullmann and Buchwald-Hartwig Type Reactions)

The formation of a diaryl ether linkage is a critical transformation in organic synthesis.[5] While classic Ullmann conditions have been used, modern palladium- and copper-catalyzed systems offer milder conditions and broader substrate scope.[5][6][7]

Question 1: My C-O coupling reaction to form a diaryl ether is not working or giving low yields. What are the first things I should check?

Answer:

Low yield or reaction failure in diaryl ether synthesis often stems from a few key factors. Systematically troubleshooting these can resolve most issues.

  • Catalyst System (Palladium vs. Copper):

    • Palladium-catalyzed (Buchwald-Hartwig type): These reactions are highly dependent on the choice of ligand.[6] For electron-deficient aryl halides, bulky, electron-rich biarylphosphine ligands like di-tBuXPhos are often effective.[6] The steric bulk of these ligands can promote the desired C-O bond formation.[6]

    • Copper-catalyzed (Ullmann type): These reactions are often sensitive to the ligand and base combination.[7] A system of CuI with picolinic acid as the ligand and K₃PO₄ as the base in DMSO has proven effective, especially for sterically hindered substrates.[7]

  • Base Selection: The choice of base is critical and can be solvent-dependent. For instance, in copper-catalyzed systems, K₃PO₄ in DMSO can be more effective than the commonly used Cs₂CO₃ in dioxane.[7] In some palladium-catalyzed systems, a weak, soluble organic base like a tertiary amine can be used with aryl triflates to create a homogeneous reaction mixture, which can improve reproducibility.[8]

  • Solvent: The solvent plays a crucial role in solubility and reaction kinetics. For copper-catalyzed reactions, DMSO is often a good choice.[7] For palladium-catalyzed couplings, toluene or dioxane are common, but insolubility can be a major reason for reaction failure.[9] If your substrates are not soluble, consider alternative solvent systems.

  • Reaction Temperature: Traditional Ullmann couplings often required high temperatures.[5] Modern catalytic systems can often be run at lower temperatures, but optimization may be necessary. For challenging substrates, increasing the temperature might be required.

Question 2: I'm trying to couple a sterically hindered phenol or aryl halide. What catalyst system should I consider?

Answer:

Steric hindrance is a significant challenge in cross-coupling reactions. The following strategies can be employed:

  • Ligand Choice for Palladium Catalysis: For sterically demanding substrates in Pd-catalyzed diaryl ether synthesis, highly hindered ligands are often necessary. The Buchwald group has developed a range of bulky biarylphosphine ligands that are effective for such transformations.[6] A more hindered analogue of di-tBuXPhos has shown high efficiency in these cases.[6]

  • Copper Catalysis for Hindered Systems: Copper-based systems can also be effective for the synthesis of hindered diaryl ethers. The use of CuI with picolinic acid as a ligand has been shown to be successful in coupling ortho-substituted partners.[7]

  • Consider Nickel Catalysis: For certain phenol derivatives, nickel catalysts can be an excellent alternative, particularly for C-C bond formation.[10]

G start Low Yield in Diaryl Ether Synthesis check_catalyst Is the catalyst system appropriate? start->check_catalyst check_base Is the base/solvent combination optimal? check_catalyst->check_base Yes solution_pd Use bulky, electron-rich phosphine ligands (e.g., di-tBuXPhos). check_catalyst->solution_pd No (using Pd) solution_cu Try CuI with picolinic acid and K3PO4 in DMSO. check_catalyst->solution_cu No (using Cu) check_temp Is the reaction temperature optimized? check_base->check_temp Yes solution_base Screen alternative bases (e.g., K3PO4, Cs2CO3) and solvents (e.g., DMSO, toluene). check_base->solution_base No check_sterics Are substrates sterically hindered? check_temp->check_sterics Yes solution_temp Incrementally increase temperature. check_temp->solution_temp No solution_sterics_pd Use highly hindered Buchwald ligands. check_sterics->solution_sterics_pd Yes (using Pd) solution_sterics_cu Consider CuI/picolinic acid system. check_sterics->solution_sterics_cu Yes (using Cu)

Caption: Decision-making guide for selecting a catalyst system.

References

  • Kozlowski, M. C., Wu, J., & Hong, G. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis, 12(11), 6346–6365. [Link]

  • Hielscher, M., Oehl, E. K., Gleede, B., Buchholz, J., & Waldvogel, S. R. (2021). Optimization Strategies for the Anodic Phenol‐Arene Cross‐Coupling Reaction. ChemElectroChem, 8(20), 3987–3994. [Link]

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321–4326. [Link]

  • Garg, N. K. (2013). Ni- and Fe-Catalyzed Cross-Coupling Reactions of Phenol Derivatives. Organic Process Research & Development, 17(1), 29–39. [Link]

  • Kozlowski, M. C., Wu, J., & Hong, G. (2022). Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis, 12(11), 6346–6365. [Link]

  • Hielscher, M., Oehl, E. K., Gleede, B., Buchholz, J., & Waldvogel, S. R. (2021). Optimization Strategies for the Anodic Phenol‐Arene Cross‐Coupling Reaction. ChemElectroChem, 8(20), 3987–3994. [Link]

  • Nejati, K., Ahmadi, S., Nikpassand, M., & Vessally, E. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Advances, 8(31), 17343–17362. [Link]

  • Hielscher, M., Oehl, E. K., Gleede, B., Buchholz, J., & Waldvogel, S. R. (2021). Optimization Strategies for the Anodic Phenol‐Arene Cross‐Coupling Reaction. ChemElectroChem, 8(20), 3987–3994. [Link]

  • Klapers, M., Huang, X., & Buchwald, S. L. (2007). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society, 129(21), 6827–6834. [Link]

  • Dunsford, J. J., & Watson, A. J. B. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 50(9), 2135–2147. [Link]

  • Wu, J., Hong, G., & Kozlowski, M. C. (2014). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society, 136(19), 6906–6909. [Link]

  • Nicholls, R. J., et al. (2018). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society, 140(40), 12964–12973. [Link]

  • Al-Masum, M., Albeshy, M., & Alalwan, H. A. (2022). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Journal of Synthetic Chemistry, 1(1), 1-8. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). [Link]

  • Pye, A. J., & Glorius, F. (2017). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols. Angewandte Chemie International Edition, 56(30), 8689–8692. [Link]

  • Tobisu, M., & Chatani, N. (2015). An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage. Accounts of Chemical Research, 48(6), 1717–1725. [Link]

  • Pathare, R. S., et al. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 26(11), 2977–3004. [Link]

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321–4326. [Link]

  • Tobisu, M., & Chatani, N. (2015). An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage. Accounts of Chemical Research, 48(6), 1717–1725. [Link]

  • Nejati, K., Ahmadi, S., Nikpassand, M., & Vessally, E. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Advances, 8(31), 17343–17362. [Link]

  • Wu, J., Hong, G., & Kozlowski, M. C. (2014). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society, 136(19), 6906–6909. [Link]

  • Reddit user discussion on r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • Zhang, H., et al. (2004). The Coupling Reactions of Aryl Halides and Phenols Catalyzed by Palladium and MOP-Type Ligands. ChemInform, 35(30). [Link]

  • Al-Masum, M., Albeshy, M., & Alalwan, H. A. (2022). Pd-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers. International Journal of Organic Chemistry, 12(2), 75-91. [Link]

  • ResearchGate user discussion. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Fernandes, A. C., et al. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Catalysts, 13(2), 348. [Link]

  • Pye, A. J., & Glorius, F. (2017). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 139(26), 8969–8972. [Link]

  • Reddit user discussion on r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • Jana, R., & Tunge, J. A. (2009). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(21), 8125–8135. [Link]

  • ResearchGate user discussion. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Khan, I., et al. (2020). Selective arylation of phenol protected propargyl bromide via Pd-catalysed suzuki coupling reaction: Synthesis, mechanistic studies by DFT calculations and their pharmacological aspects. Journal of Molecular Structure, 1202, 127265. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Gallou, F., et al. (2015). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science, 6(10), 5784–5790. [Link]

  • Dodani, S. C., et al. (2016). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. Nature Chemistry, 8(12), 1140–1146. [Link]

  • Leahy, D. (2015). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Malig, T. C., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Catalysis, 10(5), 3291–3301. [Link]

  • Reddit user discussion on r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 4-(4-Trifluoromethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-(4-Trifluoromethoxyphenyl)phenol (CAS No. 828-27-3). This resource is designed for researchers, chemists, and drug development professionals who encounter solubility issues when working with this versatile but sometimes challenging reagent. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure your reactions proceed smoothly and efficiently.

The unique structure of this compound, featuring a polar hydroxyl group and a highly lipophilic trifluoromethoxy group, creates a solubility profile that requires careful consideration. The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, which influences the acidity of the phenolic proton and the overall electronic nature of the molecule, impacting its interactions with various solvents.[1][2] This guide explains the causality behind these properties and offers field-proven protocols to overcome solubility hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction is sluggish or has stalled completely. I see solid material in the flask. How do I confirm if poor solubility is the cause?

A1: A stalled reaction in the presence of undissolved starting material is a classic sign of a solubility-limited process. When the reagent is not in solution, its effective concentration in the reactive phase is near zero, preventing it from participating in the reaction.

Causality: Chemical reactions in the liquid phase depend on the collision of molecules, which is only possible when they are adequately solvated. The trifluoromethoxy group imparts significant lipophilicity, which can lead to poor solubility in more polar solvents, while the phenolic -OH group can limit solubility in purely non-polar solvents.

Troubleshooting Steps:

  • Visual Confirmation: Observe the reaction mixture. Is the solid material your starting phenol or another salt/precipitate? A simple Thin Layer Chromatography (TLC) check of the dissolved portion and a comparison with your starting material can often clarify this.

  • Controlled Temperature Increase: Gently warm the reaction mixture (e.g., to 40-50 °C) while monitoring for dissolution. If the solid dissolves and the reaction proceeds (check via TLC or LC-MS), the issue was solubility-related. Be cautious, as excessive heat can cause side reactions.

  • Introduce a Co-solvent: Add a small aliquot (5-10% of total volume) of a stronger, miscible solvent in which your compound is known to be soluble (e.g., DMF, NMP, or THF). If the solid dissolves and the reaction restarts, solubility was the limiting factor. This technique, known as co-solvency, works by altering the overall polarity of the solvent system to better accommodate the solute.[3][4]

Q2: My this compound won't dissolve in my chosen solvent, even with heating. What's my next move?

A2: If initial attempts to dissolve the compound fail, a more systematic approach to solvent selection is necessary. Forcing dissolution with excessive heat is risky and can lead to degradation.

Causality: The "like dissolves like" principle is paramount. The dual nature of your molecule (polar -OH, non-polar -OCF₃ aryl ether) means that single-solvent systems may not be optimal. A solvent's ability to engage in hydrogen bonding and match the polarity of the solute is critical. Phenol itself is moderately soluble in water due to hydrogen bonding, but the large, hydrophobic trifluoromethoxyphenyl group drastically reduces this property.[5]

Recommended Actions:

  • Consult a Solubility Chart: Refer to the solvent selection table below as a starting point. Aprotic polar solvents are often the most effective.

  • Implement a Co-Solvent Strategy: This is often the most effective solution. The goal is to use a primary solvent that is compatible with your reaction conditions and add a minimal amount of a stronger "solubilizing" co-solvent to bring the reagent into the solution.[3]

  • Consider Solvent-Free Reaction Conditions: In some cases, particularly for cross-coupling reactions, solvent-free methods using ball milling can overcome solubility issues entirely by facilitating reactions in the solid state.[6]

Q3: My reaction requires a base, and adding it caused my compound to precipitate. What happened?

A3: This is counterintuitive but can occur if the salt formed is insoluble in the chosen solvent system. While deprotonating the phenol to form the corresponding phenoxide salt typically increases solubility in aqueous or highly polar media, the nature of the cation and the solvent itself are critical.

Causality: The solubility of a salt depends on the lattice energy of the salt and the solvation energy of its ions. If you are using an organic solvent with low polarity (e.g., Dichloromethane) and an inorganic base (e.g., K₂CO₃), the resulting potassium phenoxide may not be well-solvated and can precipitate.

Solutions:

  • Switch to a More Soluble Base: Use an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), which are soluble in a wider range of organic solvents.

  • Use a Phase-Transfer Catalyst (PTC): If an inorganic base is required in a non-polar solvent, a PTC like tetrabutylammonium bromide (TBAB) can shuttle the phenoxide anion into the organic phase, keeping it soluble and reactive.

  • Change the Solvent System: Perform the deprotonation in a polar aprotic solvent like DMF or DMSO where the resulting salt is more likely to be soluble.

Troubleshooting Workflow Diagram

G cluster_yes SM Not Dissolved cluster_no SM Dissolved start Reaction Stalled / Precipitate Observed check_solubility Is Starting Material (SM) Fully Dissolved? start->check_solubility cluster_yes cluster_yes check_solubility->cluster_yes No cluster_no cluster_no check_solubility->cluster_no Yes heat Gently Heat (e.g., 40-50 °C) add_cosolvent Add Co-solvent (e.g., 5% DMF, THF) heat->add_cosolvent If no dissolution change_solvent Re-evaluate Solvent System (See FAQ & Table) add_cosolvent->change_solvent If still insoluble resolved Problem Resolved change_solvent->resolved check_product Is Precipitate the Product? check_other Investigate Other Issues: - Reagent stability - Catalyst activity - Temperature too low check_product->check_other No check_product->resolved Yes (Product crashing out) check_other->resolved

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that affect its solubility?

A1: The molecule's solubility is governed by a balance of three features:

  • Phenolic Hydroxyl (-OH) Group: This group is polar and can act as a hydrogen bond donor and acceptor, promoting solubility in polar, protic solvents (like alcohols) and to a lesser extent, in water.[5]

  • Aromatic Rings: The phenyl ether structure is large, planar, and hydrophobic, which favors solubility in aromatic solvents (like toluene) and other non-polar to moderately polar solvents.

  • Trifluoromethoxy (-OCF₃) Group: This group is highly lipophilic and electron-withdrawing. It significantly increases the overall hydrophobicity of the molecule, reducing its solubility in aqueous and highly polar media compared to unsubstituted phenol.[2]

The compound is a liquid at room temperature with a melting point of 17-18°C and is soluble in chloroform and methanol.[7][8]

Q2: What is a good starting point for solvent selection?

A2: A small-scale solubility test is always recommended (see protocol below). However, for initial planning, polar aprotic solvents are often the best starting point as they can solvate both the polar and non-polar regions of the molecule without interfering with reactions involving the acidic proton.

Solvent CategoryExamplesSuitability for this compoundRationale
Polar Aprotic DMF, DMSO, NMP, AcetoneExcellent High dipole moment effectively solvates the molecule. Generally good for reactions involving salts.
Ethers THF, 2-MeTHF, DioxaneGood Moderate polarity and ability to accept hydrogen bonds provide good solvating power.
Chlorinated DCM, ChloroformGood Solubilizes the hydrophobic portions well. Chloroform is a known good solvent.[7]
Alcohols Methanol, Ethanol, IPAModerate to Good Can hydrogen bond with the -OH group. Methanol is a known good solvent.[7]
Aromatics Toluene, XyleneModerate π-π stacking interactions with the aromatic rings can aid solubility, but the polar -OH group limits it.
Non-Polar Alkanes Hexanes, HeptanePoor Cannot effectively solvate the polar hydroxyl group. Often used as an anti-solvent for precipitation.
Water H₂OVery Poor The large hydrophobic trifluoromethoxyphenyl group dominates, leading to very low aqueous solubility.

Q3: My reaction requires a base. How does converting the phenol to a phenoxide affect solubility?

A3: Deprotonating the phenol with a base (e.g., NaH, K₂CO₃, NaOH) forms the corresponding sodium or potassium phenoxide salt. This transformation dramatically alters solubility:

  • Increased Polarity: The phenoxide is ionic, making it significantly more polar than the neutral phenol.

  • Solubility Shift: Its solubility in polar solvents, especially protic ones like water or alcohols, will increase substantially. Conversely, its solubility in non-polar solvents like hexanes or toluene will decrease dramatically.

This property can be used to your advantage. For reactions in polar solvents like DMF, converting the phenol to its salt form can be an excellent way to ensure it remains in solution.

Protocol: Using Deprotonation to Enhance Solubility

  • Dissolve the this compound in a polar aprotic solvent (e.g., DMF, THF).

  • Add the base (e.g., 1.1 equivalents of NaH or K₂CO₃) portion-wise at 0 °C or room temperature.

  • Stir the mixture for 15-30 minutes to allow for complete formation of the phenoxide salt. You should obtain a clear, homogeneous solution.

  • Proceed with the addition of your electrophile or other reagents.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol helps you quickly identify an optimal solvent or co-solvent system before committing to a large-scale reaction.

  • Preparation: Dispense ~10 mg of this compound into several small vials.

  • Solvent Addition: To each vial, add 0.2 mL of a different test solvent from the table above.

  • Observation at RT: Agitate the vials at room temperature (e.g., vortex) for 1-2 minutes. Record whether the compound dissolves completely, partially, or not at all.

  • Heating: For vials where the compound did not dissolve, warm them gently to 40-50 °C for 5 minutes. Record any changes.

  • Co-Solvent Test (if needed): If no single solvent is ideal, take a vial with a partial solution in your primary reaction solvent and add a high-solubility solvent (e.g., DMF) dropwise until dissolution occurs. Note the approximate ratio required.

  • Selection: Choose the solvent or solvent system that provides complete dissolution under the mildest conditions and is compatible with your reaction chemistry.

Workflow for Solvent System Selection

G cluster_yes Single Solvent Found cluster_no Co-Solvent System Needed start Goal: Select Optimal Solvent System protocol Perform Small-Scale Solubility Screen (Protocol 1) start->protocol decision Is a Single Solvent Effective at RT or with Gentle Warming? protocol->decision cluster_yes cluster_yes decision->cluster_yes Yes cluster_no cluster_no decision->cluster_no No select_single Select the best single solvent (e.g., THF, DMF, Acetone) end_node Proceed with Scaled-Up Reaction select_single->end_node identify_primary Identify Primary Solvent (Compatible with reaction) identify_cosolvent Identify Solubilizing Co-solvent (e.g., DMF, NMP) identify_primary->identify_cosolvent optimize_ratio Determine Minimum Co-solvent Ratio for Full Dissolution identify_cosolvent->optimize_ratio optimize_ratio->end_node

Caption: Workflow for selecting a suitable solvent system.

References
  • Ravipaty, S., Sclafani, A., Fonslow, B., & Chesney, D. (2006). Solubilities of Substituted Phenols in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data, 51(4), 1463–1467. Available at: [Link]

  • Ravipaty, S., et al. (2006). Solubilities of substituted phenols in supercritical carbon dioxide. Digital Commons @ Michigan Tech. Available at: [Link]

  • Badeliya, S. N. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses. Available at: [Link]

  • NIST. (n.d.). Phenol, 4-(trifluoromethoxy)-. NIST Chemistry WebBook. Available at: [Link]

  • Johnson, K. J., & Toney, G. (1998). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of pharmaceutical sciences, 87(11), 1362–1366. Available at: [Link]

  • Solubility of Things. (n.d.). Strategies for Organic Synthesis. Available at: [Link]

  • Clark, J. (2023). Physical Properties of Phenol. Chemistry LibreTexts. Available at: [Link]

  • Patel, S. K., et al. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 11(2), 143-149. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • Hokkaido University. (2021). Toward overcoming solubility issues in organic chemistry. ScienceDaily. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3). Available at: [Link]

  • NIST. (n.d.). Phenol, 4-(trifluoromethoxy)-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Available at: [Link]

  • Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • ChemBK. (n.d.). PHENOL,4-(TRIFLUOROMETHOXY). Available at: [Link]

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Technical Support Center: A Guide to the Reaction Scale-Up of 4-(4-Trifluoromethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(4-Trifluoromethoxyphenyl)phenol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on providing not just procedures, but the underlying scientific principles to empower you to make informed decisions during your process development.

The synthesis of this compound, a key intermediate in the pharmaceutical and specialty chemical industries[1][2], primarily involves the formation of a diaryl ether bond. While several synthetic routes exist, the most common and industrially relevant method is the Ullmann condensation. This guide will focus predominantly on the challenges and solutions associated with scaling up this copper-catalyzed cross-coupling reaction.

Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific problems that may arise during the scale-up of the this compound synthesis, presented in a practical question-and-answer format.

Question 1: My Ullmann condensation reaction stalls before reaching full conversion on a larger scale, despite working perfectly in the lab. What are the potential causes?

Answer: This is a classic scale-up issue often rooted in mass and heat transfer limitations, or the amplified effect of minor impurities.

  • Cause A: Inefficient Heat Transfer: Large reactors have a lower surface-area-to-volume ratio than lab flasks, making it difficult to maintain a consistent and uniform temperature. Cold spots in the reactor can significantly slow down the reaction rate.

    • Solution: Ensure your reactor is equipped with an appropriate heating jacket and agitation system. Monitor the internal reaction temperature, not just the jacket temperature. For highly viscous reaction mixtures, consider a reactor with a more powerful agitator (e.g., anchor or helical ribbon) to improve mixing and heat distribution.

  • Cause B: Catalyst Deactivation: The copper catalyst is sensitive to oxygen and certain impurities. On a larger scale, the introduction of these contaminants during reagent charging is more likely.

    • Solution: Implement a robust inerting procedure. Purge the reactor with nitrogen or argon before adding reagents. Use degassed solvents, especially high-boiling polar aprotic solvents like DMF or NMP, which can contain dissolved oxygen. Ensure all starting materials, particularly the base (e.g., K₂CO₃, Cs₂CO₃), are anhydrous.

  • Cause C: Poor Mixing/Mass Transfer: In a heterogeneous mixture (e.g., solid base in a liquid solvent), inefficient stirring can lead to poor contact between the reactants and the catalyst.

    • Solution: Optimize the agitation speed. A vortex should be visible but not so deep that it introduces atmospheric gases. In some cases, using a phase-transfer catalyst can improve the solubility and reactivity of the phenoxide nucleophile, mitigating mass transfer issues[3].

Question 2: I am observing a significant increase in dark, tar-like byproducts and a corresponding decrease in yield upon scaling up. How can this be mitigated?

Answer: The formation of dark, polymeric byproducts is typically a sign of thermal decomposition, which is exacerbated by the extended heating times and potential for localized overheating in large reactors.

  • Cause A: High Reaction Temperature: Traditional Ullmann reactions often require very high temperatures (>200 °C), which can cause decomposition of starting materials, products, and solvents[4].

    • Solution: The most effective strategy is to lower the reaction temperature by using a more active catalyst system. Modern Ullmann couplings employ ligands (e.g., 1,10-phenanthroline, N,N-dimethylglycine, diamines) that stabilize the copper catalyst and accelerate the reaction at milder temperatures (100-150 °C)[5][6]. This is the single most important process modification for a successful and clean scale-up.

  • Cause B: Extended Reaction Time: If the reaction is heated for too long in an attempt to drive it to completion, byproduct formation will increase.

    • Solution: Implement in-process controls (IPCs) using HPLC or GC to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to an acceptable level. Do not "cook" the reaction mixture unnecessarily.

Question 3: The final product purity is lower than desired due to residual starting materials and a new, unidentified impurity. How should I approach this?

Answer: This points to potential side reactions that become more prominent on a larger scale.

  • Cause A: Side Reactions: Besides thermal decomposition, common side reactions in Ullmann couplings include the reductive dehalogenation of the aryl halide and homocoupling of the phenol component.

    • Solution: Ensure a strictly inert atmosphere to minimize reductive pathways. The choice of base is also critical; excessively strong bases or those with nucleophilic counter-ions can promote side reactions. The use of ligands, as mentioned above, can also increase the selectivity for the desired cross-coupling product[6][7].

  • Cause B: Inefficient Work-up and Purification: A procedure that works for 10 grams may not be suitable for 10 kilograms.

    • Solution for Work-up: After the reaction, quenching with an acidic solution (e.g., dilute HCl or acetic acid) helps to neutralize the base and precipitate the copper salts. Filtration is often necessary to remove insoluble catalyst residues. If emulsions form during aqueous extraction, adding brine or filtering the biphasic mixture through a pad of diatomaceous earth (Celite) can help break them.

    • Solution for Purification: While chromatography is useful in the lab, it is often impractical for large-scale production[8]. Recrystallization is the preferred method. Conduct a thorough solvent screen to find a solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while leaving impurities behind.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal catalyst system for a scalable Ullmann synthesis of this compound?

    • For robust and scalable processes, moving away from "activated copper powder" is recommended. A combination of a Copper(I) salt, such as CuI or Cu₂O, with a bidentate ligand is generally more effective and allows for milder conditions[6]. Ligands like 1,10-phenanthroline, L-proline, or various diamines have proven effective in improving yields and reducing reaction temperatures[5][7]. Catalyst loading can often be reduced to 1-10 mol% with the right ligand.

  • Q2: How critical is the choice of base and solvent for scale-up?

    • Base: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices. While Cs₂CO₃ is often more effective due to its higher solubility, it is also significantly more expensive, making K₂CO₃ a more common choice for large-scale production. The base must be finely powdered and anhydrous to ensure a high surface area and prevent catalyst poisoning.

    • Solvent: High-boiling polar aprotic solvents like DMF, NMP, DMAc, or DMSO are typically used. On a large scale, consider the solvent's thermal stability, toxicity, and ease of recovery. NMP and DMAc are often preferred for their higher thermal stability compared to DMF.

  • Q3: What are the primary safety hazards to consider during scale-up?

    • Exothermicity: Ullmann reactions can be exothermic, especially during the initial stages[9]. On a large scale, this can lead to a thermal runaway if not properly controlled. The reaction should be heated gradually, and the internal temperature must be carefully monitored. Ensure the reactor's cooling system is adequate to handle any potential exotherm. A reaction hazard assessment (e.g., using reaction calorimetry) is highly recommended before proceeding to a pilot scale.

    • Reagent Handling: Handle copper catalysts and high-boiling solvents in a well-ventilated area, wearing appropriate personal protective equipment (PPE)[10]. Be aware of the potential for pressure buildup if the reaction is run in a sealed vessel at high temperatures.

  • Q4: How can I efficiently remove the copper catalyst from my final product to meet pharmaceutical specifications?

    • Residual metal catalysts are a major concern in pharmaceutical synthesis. An initial acidic wash during work-up will remove a significant portion of the copper. For further purification, treatment of the product solution with a scavenger resin or a complexing agent like EDTA, followed by filtration, can effectively reduce copper levels to ppm concentrations.

Process Workflow & Key Control Points

The following diagram illustrates a logical workflow for scaling up the synthesis of this compound, highlighting critical stages and decision points.

Scale_Up_Workflow Scale-Up Workflow for this compound Synthesis route_selection Route Selection (e.g., Ullmann Condensation) lab_opt Lab-Scale Optimization (Catalyst, Ligand, Solvent, Base) route_selection->lab_opt Define Conditions hazop Process Safety Assessment (Calorimetry, HAZOP) lab_opt->hazop Finalized Lab Process pilot_run Pilot Plant Scale-Up (1-10 kg) hazop->pilot_run Safety Approval pilot_run->hazop Unexpected Hazard process_opt Process Parameter Optimization (Temp, Dosing, Agitation) pilot_run->process_opt Identify Deviations process_opt->lab_opt Re-optimization Needed full_scale Full-Scale Production (>100 kg) process_opt->full_scale Locked Process purification Product Isolation & Purification (Crystallization, Filtration, Drying) full_scale->purification final_product Final Product (API Intermediate) purification->final_product

Caption: A typical workflow for process development and scale-up.

Data Summary Table

The table below summarizes typical conditions for a modern, ligand-assisted Ullmann condensation for synthesizing diaryl ethers. These should be used as a starting point for optimization.

ParameterLaboratory Scale (1-10 g)Pilot / Production Scale (>1 kg)Rationale & Key Considerations
Aryl Halide 4-Iodo- or 4-bromotrifluoromethoxybenzene4-Bromo- or 4-chlorotrifluoromethoxybenzeneIodides are more reactive but expensive. Chlorides are cheapest but require more active catalysts/harsher conditions. Bromides offer a good balance for scale-up.
Phenol 4-Hydroxyphenol (Hydroquinone)4-Hydroxyphenol (Hydroquinone)Ensure high purity and low water content.
Copper Source CuI (1-10 mol%)CuI, Cu₂O, or CuCl (1-5 mol%)Copper(I) salts are generally preferred. Cost and ease of handling become critical on a large scale.
Ligand 1,10-Phenanthroline, L-Proline, DMEDA (2-20 mol%)DMEDA, L-Proline (2-10 mol%)Ligands are crucial for lowering temperature and improving yield. Cost, stability, and ease of removal are key for scale-up.
Base Cs₂CO₃ or K₂CO₃ (1.5-2.2 equiv)K₂CO₃ or K₃PO₄ (1.5-2.2 equiv)K₂CO₃ is more cost-effective than Cs₂CO₃. The base must be anhydrous and finely powdered.
Solvent DMF, Dioxane, TolueneNMP, DMAc, TolueneSelect for high boiling point, good reactant solubility, thermal stability, and recyclability.
Temperature 100 - 140 °C110 - 150 °CDriven by catalyst/ligand system. Monitor internal temperature closely.
Work-up Aqueous wash, extraction with EtOAc/TolueneAcidic quench, filtration, phase separationDesigned to remove catalyst and inorganic salts efficiently.
Purification Silica Gel ChromatographyRecrystallizationChromatography is not scalable; developing a robust crystallization process is essential.

Experimental Protocol: Ligand-Assisted Ullmann Condensation (Pilot Scale)

Disclaimer: This is a representative protocol and must be optimized and validated for specific equipment and safety standards. A thorough risk assessment must be conducted before implementation.

Materials:

  • 4-Bromotrifluoromethoxybenzene (1.0 equiv)

  • Hydroquinone (1.1 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.10 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely milled (2.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous grade (4-6 L/kg of aryl bromide)

Procedure:

  • Reactor Inerting: Charge the reactor with all solid reagents: hydroquinone, K₂CO₃, and CuI.

  • Atmosphere Control: Seal the reactor and purge with dry nitrogen for at least 1 hour with gentle agitation to ensure an inert atmosphere. Pull a vacuum and refill with nitrogen three times.

  • Solvent & Reagent Addition: Add anhydrous NMP via a charging line, followed by the liquid ligand (DMEDA) and finally the 4-bromotrifluoromethoxybenzene.

  • Reaction: Begin agitation and slowly heat the mixture to an internal temperature of 120-130 °C.

  • In-Process Control (IPC): Monitor the reaction progress every 2-4 hours by taking a sample (under inert conditions) and analyzing it by HPLC for the disappearance of 4-bromotrifluoromethoxybenzene.

  • Quench: Once the reaction is complete (e.g., <1% starting material remaining), cool the reactor to 60-70 °C. Slowly add water or a dilute aqueous solution of acetic acid to quench the reaction and dissolve the inorganic salts.

  • Isolation: Further cool the mixture to ambient temperature. The product may precipitate. Filter the solid crude product and wash the filter cake with water to remove residual salts, followed by a wash with a non-polar solvent (e.g., heptane) to remove non-polar impurities.

  • Purification: Transfer the crude solid to a clean, dry reactor. Add a suitable recrystallization solvent (e.g., toluene, isopropanol, or a mixture) and heat to reflux to dissolve the solid completely. Cool the solution slowly to induce crystallization.

  • Final Steps: Filter the purified product, wash with cold recrystallization solvent, and dry under vacuum at 50-60 °C until a constant weight is achieved.

References

  • Miao, T., & Wang, Z. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development. [Link][6]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link][5]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link][5]

  • Wikipedia. (2023). Ullmann condensation. [Link][4]

  • Fanta, P. E. (1964). The Ullmann Synthesis of Biaryls. Chemical Reviews, 64(6), 613–632. [Link]

  • U.S. Patent No. 5,756,724A. (1998). High-yielding ullmann reaction for the preparation of bipyrroles. Google Patents. [9]

  • Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. [2]

  • Gemoets, H. P. L., et al. (2017). Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow. Organic Process Research & Development, 21(1), 127-135. [Link][3]

  • Domi, A., et al. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 7, 70. [Link][11]

  • Hassan, N. A., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(12), 1421. [Link][7]

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Validation & Comparative

4-(4-Trifluoromethoxyphenyl)phenol vs 4-bromophenol in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki Coupling: 4-(4-Trifluoromethoxyphenyl)phenol vs. 4-Bromophenol

For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for creating biaryl structures central to many pharmaceuticals and functional materials.[1][2][3] The choice of coupling partner is critical and dictates reaction strategy, efficiency, and overall yield. This guide provides an in-depth, objective comparison of two common aryl precursors: this compound and 4-bromophenol, supported by mechanistic insights and practical experimental data.

The Fundamental Difference: Direct Coupling vs. Pre-Activation

The core distinction between using 4-bromophenol and this compound in a Suzuki coupling lies in their inherent reactivity.

  • 4-Bromophenol contains an aryl bromide (C-Br) bond, a classic electrophilic partner that can directly participate in the Suzuki reaction's catalytic cycle.[2] However, the presence of the acidic phenolic proton requires careful consideration of reaction conditions, as it can interfere with the basic environment necessary for the coupling.

  • This compound , on the other hand, cannot be used directly. The carbon-oxygen (C-O) bond of a phenol is exceptionally strong and unreactive towards the oxidative addition step with a Palladium(0) catalyst.[3] Therefore, the phenol must first be "activated" by converting the hydroxyl group into a better leaving group. The most common and effective strategy is its conversion to an aryl triflate (-OTf) , a sulfonate ester with excellent leaving group ability.[4][5]

Thus, the practical comparison is not between the two phenols themselves, but between 4-bromophenol and 4-(4-trifluoromethoxyphenyl)triflate .

Mechanistic Underpinnings and Reactivity

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The critical, rate-determining step for the electrophile is typically the oxidative addition of the aryl-electrophile bond (C-X) to the Pd(0) catalyst.[6][7][8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) Transmetal->Product ArX Ar-X (Aryl Bromide or Triflate) ArX->OxAdd ArB Ar'-B(OR)2 (Boronic Acid/Ester) + Base ArB->Transmetal caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The general order of reactivity for the oxidative addition step is a crucial concept for synthetic planning: R-I > R-OTf ≈ R-Br >> R-Cl .[2][9] This trend indicates that aryl triflates and aryl bromides possess similar intrinsic reactivity, making them both excellent substrates for Suzuki couplings.

However, this order is not absolute and can be significantly influenced by the choice of palladium catalyst and, most importantly, the phosphine ligand.[10][11]

  • Electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, PCy₃, SPhos, XPhos) are known to accelerate the oxidative addition of less reactive electrophiles like aryl chlorides and can modulate the selectivity between different leaving groups.[12][13] For instance, the Pd₂(dba)₃/P(t-Bu)₃ catalyst system has shown remarkable selectivity for aryl chlorides over aryl triflates, reversing the conventional reactivity pattern.[11][13][14] Conversely, Pd(OAc)₂/PCy₃ is highly effective for a wide array of aryl triflates.[4][12][13]

Performance Comparison: A Data-Driven Analysis

The choice between 4-bromophenol and activated this compound depends on the desired outcome, available reagents, and tolerance for an additional synthetic step.

Feature4-BromophenolThis compound (as Triflate)Causality & Field Insights
Synthetic Steps 1 step (direct coupling)2 steps (triflation + coupling)The directness of using 4-bromophenol is a significant advantage in terms of step economy. The triflation step adds time and cost, requiring triflic anhydride or a similar reagent.
Reactivity HighHighBoth C-Br and C-OTf bonds are highly reactive towards Pd(0) oxidative addition. The electron-withdrawing trifluoromethoxy group on the second ring of the triflate may slightly enhance its electrophilicity.
Side Reactions Potential for O-arylation or catalyst inhibition due to the free -OH group. Protodeboronation of the boronic acid is a common side reaction.[15]Hydrolysis of the triflate back to the phenol can be a significant side reaction, particularly with prolonged heating or certain basic conditions.[5][16]The acidic proton of 4-bromophenol can react with the base, potentially requiring more than stoichiometric amounts or protection of the hydroxyl group (e.g., as a methyl or silyl ether) prior to coupling.
Typical Catalysts Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with bulky phosphine ligands.[15][17]Pd(OAc)₂/PCy₃, Pd(PPh₃)₄. Often requires specific ligands tailored for triflate coupling.[4][13]While there is overlap, catalyst systems have been optimized for specific leaving groups. Ligand choice is critical for achieving high yields with aryl triflates.[12]
Functional Group Tolerance Good. The free phenol offers a handle for subsequent transformations.Excellent. The triflate is stable to a wide range of conditions, allowing for orthogonal reactivity if other functional groups are present.The triflate group's stability allows for complex synthetic sequences where other reactions are performed before the final Suzuki coupling.
Cost & Availability 4-bromophenol is a readily available and inexpensive bulk chemical.This compound is a more specialized reagent.[18][19] Triflic anhydride is an expensive reagent.For large-scale synthesis, the cost of the triflation step can be a significant factor, favoring the aryl bromide route where possible.

Validated Experimental Protocols

The following protocols are self-validating systems, providing detailed steps that explain the causality behind the choices of reagents and conditions.

Protocol 1: Suzuki Coupling of 4-Bromophenol

This protocol utilizes 4-bromophenol directly. The choice of a carbonate base is standard, and the toluene/ethanol/water solvent system ensures solubility for both the organic and inorganic components.[17]

Protocol_1 start Start reagents Combine: - 4-Bromophenol (1.0 eq) - Arylboronic Acid (1.2 eq) - K₂CO₃ (2.0 eq) - Pd(PPh₃)₄ (5 mol%) start->reagents solvent Add Solvents: - Toluene - Ethanol - Water (4:1:1 ratio) reagents->solvent degas Degas Mixture (Argon sparging for 15 min) solvent->degas heat Heat to 100°C (12-24 h under Argon) degas->heat workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine heat->workup purify Purify: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify end Final Product purify->end caption Figure 2: Workflow for Direct Suzuki Coupling of 4-Bromophenol.

Caption: Figure 2: Workflow for Direct Suzuki Coupling of 4-Bromophenol.

Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add a solvent mixture, such as Toluene/Ethanol/H₂O (a 4:1:1 ratio is a good starting point), to the flask.

  • Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling argon through it for 15-20 minutes. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Two-Step Suzuki Coupling via an Aryl Triflate

This protocol involves the initial conversion of the phenol to a triflate, which is then used in the coupling reaction. Pyridine is used as a mild base to neutralize the triflic acid generated during the triflation.

Step A: Synthesis of 4-(4-Trifluoromethoxyphenyl)triflate

  • Setup: To a round-bottom flask under an argon atmosphere, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C (ice bath).

  • Base Addition: Add pyridine (1.5 equiv) to the solution.

  • Triflation: Add trifluoromethanesulfonic (triflic) anhydride (Tf₂O, 1.2 equiv) dropwise via syringe. The reaction is often exothermic.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, monitoring by TLC until the starting phenol is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude triflate is often pure enough for the next step but can be purified by chromatography if necessary.

Step B: Suzuki Coupling of 4-(4-Trifluoromethoxyphenyl)triflate

  • Vessel Preparation: In a procedure analogous to Protocol 1, combine the crude or purified aryl triflate (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as cesium carbonate or potassium phosphate (2.0-3.0 equiv).

  • Catalyst System: Add a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., tricyclohexylphosphine (PCy₃), 4 mol%). This combination is known to be effective for triflate couplings.[4][12]

  • Solvent and Reaction: Use an anhydrous solvent system like 1,4-dioxane or toluene. Degas thoroughly and heat to 80-110 °C under argon until the reaction is complete.

  • Workup and Purification: Follow the same workup and purification steps as outlined in Protocol 1.

Conclusion and Recommendations

Both 4-bromophenol and this compound are viable precursors for biaryl synthesis via the Suzuki-Miyaura coupling, but their application requires different strategic approaches.

  • Choose 4-Bromophenol for:

    • Shorter synthetic routes where step economy is paramount.

    • Cost-sensitive, large-scale syntheses.

    • Instances where the free phenol is desired for subsequent derivatization.

  • Choose this compound (via its triflate) for:

    • Complex, multi-step syntheses where the high stability and orthogonal reactivity of the triflate group are advantageous.

    • Cases where direct bromination of the parent phenol is difficult or low-yielding.

    • Scaffolds where fine-tuning of reactivity is required, as triflate coupling conditions are extensively documented and can be modulated with specific ligands.

Ultimately, the decision rests on a careful analysis of the overall synthetic strategy, target molecule complexity, and economic considerations. Both pathways, when executed with a sound understanding of the underlying mechanism and optimized conditions, are powerful methods in the modern synthetic chemist's toolkit.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Padiya, K. J., et al. (2001). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 66(15), 5125–5137. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. ResearchGate. [Link]

  • Yao, M.-L., & Deng, M.-Z. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis, 2000(08), 1095-1100. [Link]

  • Fu, G. C., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]

  • Freitag, M., et al. (2012). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. [Link]

  • Unknown Blogger. (2023). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. 文学城. [Link]

  • The Organic Chemistry Tutor. (2020). Suzuki Coupling. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. [Link]

  • Cheboub, M., et al. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]

  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids catalyzed by Pd1/FeOx-1. [Link]

  • ChemSynthesis. (n.d.). 4-(trifluoromethoxy)phenol. [Link]

  • Rauf, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • ResearchGate. (2025). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. [Link]

  • Hermange, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1968–1971. [Link]

  • Rosen, B. M., et al. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. ACS Publications. [Link]

  • Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. [Link]

  • ResearchGate. (n.d.). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. [Link]

  • Unknown. (2014). The Suzuki Reaction. [Link]

  • Yuen, O. Y., et al. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis, 11(13), 7770–7778. [Link]

  • MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

  • PubMed. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. [Link]

  • NIH. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. [Link]

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A Comparative Guide to Catalytic Systems for the Synthesis of 4-(4-Trifluoromethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Trifluoromethoxyphenyl)phenol is a key structural motif in various fields, including pharmaceuticals and materials science. Its synthesis, which involves the formation of a diaryl ether linkage, is a critical step that dictates the overall efficiency and scalability of production. This guide provides a comparative analysis of the primary catalytic systems employed for this transformation: Palladium-catalyzed Buchwald-Hartwig type C-O coupling, Copper-catalyzed Ullmann condensation, and Nickel-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of each system, present comparative performance data, and provide detailed experimental protocols to assist researchers in selecting the optimal catalytic strategy for their specific needs.

Comparative Analysis of Catalytic Systems

The choice of a catalytic system for the synthesis of this compound is a critical decision that impacts yield, reaction conditions, cost, and substrate scope. Below is a summary of the key performance indicators for Palladium-, Copper-, and Nickel-based catalytic systems. The data presented is a synthesis of literature values for the formation of diaryl ethers with similar electronic and steric properties to the target molecule.

ParameterPalladium-Catalyzed SystemCopper-Catalyzed SystemNickel-Catalyzed System
Typical Catalyst Pd(OAc)₂, Pd₂(dba)₃CuI, Cu₂O, Cu(acac)₂NiCl₂(dme), Ni(cod)₂
Typical Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, BrettPhos)[1][2][3]N- or O-donor ligands (e.g., L-proline, oxalamides, N,N-dimethylglycine)[4][5]N- or P-donor ligands (e.g., bipyridine, PCy₃)[6]
Catalyst Loading (mol%) 0.5 - 51 - 101 - 10
Reaction Temperature (°C) 80 - 120100 - 16060 - 130
Reaction Time (h) 4 - 2412 - 486 - 24
Typical Yield (%) 85 - 9870 - 9080 - 95
Turnover Number (TON) HighModerateModerate to High
Turnover Frequency (TOF) HighLow to ModerateModerate
Functional Group Tolerance ExcellentGoodGood
Cost HighLowLow to Moderate

Mechanistic Insights and Rationale for Experimental Choices

A fundamental understanding of the catalytic cycles is paramount for troubleshooting and optimizing the synthesis of this compound.

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful tool for diaryl ether synthesis[7][8]. The catalytic cycle is generally understood to involve the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the phenoxide, and finally, reductive elimination to furnish the diaryl ether and regenerate the Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand is critical. These ligands stabilize the Pd(0) center, promote the oxidative addition step, and facilitate the final reductive elimination, which is often the rate-limiting step[1][2][3]. The use of a strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is necessary to deprotonate the phenol and generate the active nucleophile.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming diaryl ethers, traditionally requiring harsh conditions[9][10]. Modern modifications, however, have enabled this transformation under milder conditions through the use of ligands. The mechanism is thought to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination[9].

Ligands such as L-proline, N,N-dimethylglycine, and various diamines accelerate the reaction by increasing the solubility and reactivity of the copper catalyst[4][5]. The choice of a suitable base, like potassium carbonate or cesium carbonate, is crucial for the initial formation of the copper phenoxide.

Nickel-Catalyzed C-O Coupling

Nickel-based catalysts have emerged as a cost-effective alternative to palladium for cross-coupling reactions[6]. The catalytic cycle is believed to be similar to that of palladium, involving Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates. Nickel's distinct electronic properties can sometimes offer complementary reactivity to palladium.

The selection of the appropriate ligand is key to achieving high efficiency and selectivity. Both phosphine and nitrogen-based ligands have been successfully employed[6][11]. The reaction conditions, including the choice of base and solvent, need to be carefully optimized for each specific substrate combination.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound using the three catalytic systems. Researchers should consider these as starting points and optimize the conditions for their specific setup and scale.

Protocol 1: Palladium-Catalyzed Synthesis

This protocol is adapted from established methods for Buchwald-Hartwig C-O coupling[1][2][3].

Materials:

  • 4-Bromophenol

  • 4-Trifluoromethoxyphenylboronic acid (if proceeding via a Suzuki-type C-O coupling, which is less common for diaryl ethers) or 1-iodo-4-(trifluoromethoxy)benzene (for a Buchwald-Hartwig C-O coupling). For this protocol, we will assume the use of 1-iodo-4-(trifluoromethoxy)benzene.

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equivalents).

  • Evacuate and backfill the tube with argon three times.

  • Add 4-bromophenol (1.0 equivalent) and 1-iodo-4-(trifluoromethoxy)benzene (1.2 equivalents).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Synthesis

This protocol is based on modern Ullmann condensation procedures[4][5].

Materials:

  • 4-Iodophenol

  • 1-Bromo-4-(trifluoromethoxy)benzene

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add CuI (5 mol%), L-proline (10 mol%), and K₂CO₃ (2.0 equivalents).

  • Add 4-iodophenol (1.2 equivalents) and 1-bromo-4-(trifluoromethoxy)benzene (1.0 equivalent).

  • Add anhydrous DMSO.

  • Heat the reaction mixture to 120 °C under a nitrogen atmosphere with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Nickel-Catalyzed Synthesis

This protocol is a representative example of a nickel-catalyzed C-O coupling reaction[6].

Materials:

  • 4-Chlorophenol

  • 1-Iodo-4-(trifluoromethoxy)benzene

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a glovebox, add Ni(cod)₂ (5 mol%) and PCy₃ (10 mol%) to a Schlenk tube.

  • Add K₃PO₄ (2.0 equivalents), 4-chlorophenol (1.2 equivalents), and 1-iodo-4-(trifluoromethoxy)benzene (1.0 equivalent).

  • Outside the glovebox, add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualization of Catalytic Cycles and Workflow

To further elucidate the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Buchwald_Hartwig_CO_Coupling cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative Addition->Ar-Pd(II)(X)L Ligand Exchange Ligand Exchange Ar-Pd(II)(X)L->Ligand Exchange Ar'-O⁻ Ar-Pd(II)(OAr')L Ar-Pd(II)(OAr')L Ligand Exchange->Ar-Pd(II)(OAr')L Reductive Elimination Reductive Elimination Ar-Pd(II)(OAr')L->Reductive Elimination Reductive Elimination->Pd(0)L Ar-O-Ar' Ar-X Aryl Halide Ar'-O⁻ Phenoxide Ar-O-Ar' Diaryl Ether

Caption: Catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig C-O coupling.

Ullmann_Condensation cluster_legend Legend Cu(I)X Cu(I)X Phenoxide Formation Phenoxide Formation Cu(I)X->Phenoxide Formation Ar'-OH, Base Cu(I)OAr' Cu(I)OAr' Phenoxide Formation->Cu(I)OAr' Oxidative Addition Oxidative Addition Cu(I)OAr'->Oxidative Addition Ar-X Ar-Cu(III)(X)OAr' Ar-Cu(III)(X)OAr' Oxidative Addition->Ar-Cu(III)(X)OAr' Reductive Elimination Reductive Elimination Ar-Cu(III)(X)OAr'->Reductive Elimination Reductive Elimination->Cu(I)X Ar-O-Ar' Ar-X Aryl Halide Ar'-OH Phenol Ar-O-Ar' Diaryl Ether Experimental_Workflow cluster_steps General Steps Reaction Setup Assemble glassware, ensure dryness Inert Atmosphere Evacuate and backfill with Ar or N₂ Reaction Setup->Inert Atmosphere Addition of Reagents Catalyst, ligand, base, reactants, solvent Inert Atmosphere->Addition of Reagents Heating and Stirring Maintain temperature and agitation Addition of Reagents->Heating and Stirring Reaction Monitoring TLC, GC-MS, or LC-MS Heating and Stirring->Reaction Monitoring Workup Quenching, extraction, washing Reaction Monitoring->Workup Purification Column chromatography Workup->Purification Characterization NMR, MS, etc. Purification->Characterization

Caption: General experimental workflow for catalytic diaryl ether synthesis.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved using palladium, copper, or nickel-based catalytic systems.

  • Palladium catalysts generally offer the highest yields and functional group tolerance under relatively mild conditions, but at a higher cost. The development of new, highly active ligands continues to expand the scope of these reactions.[1][2][3]

  • Copper catalysts represent a more economical option and have seen significant improvements in recent years with the advent of new ligand systems that allow for milder reaction conditions than the traditional Ullmann reaction.[4][5]

  • Nickel catalysts are a promising, cost-effective alternative to palladium and can exhibit unique reactivity, making them a valuable tool in the synthetic chemist's arsenal.[6]

The optimal choice of catalytic system will depend on the specific requirements of the synthesis, including cost, scale, and the presence of other functional groups in the starting materials. Future research in this area will likely focus on the development of even more active and robust catalysts that can operate under greener and more sustainable reaction conditions.

References

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Sources

A Comparative Guide to the Biological Activity of 4-(4-Trifluoromethoxyphenyl)phenol and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the therapeutic potential of parent molecules. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparative analysis of the biological activity of 4-(4-Trifluoromethoxyphenyl)phenol, a molecule of significant interest, against its structurally similar counterparts. By synthesizing data from in vitro and in vivo studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to understand its potential and guide future investigations.

The primary objective of this guide is to dissect the structure-activity relationships that govern the biological effects of these compounds. We will explore how subtle changes, such as the substitution of a trifluoromethoxy group for a trifluoromethyl group or a simple methoxy group, can lead to vastly different biological outcomes, ranging from anti-tuberculosis and anti-inflammatory effects to significant cytotoxicity. This analysis is grounded in experimental data and established protocols, ensuring a high degree of scientific integrity and practical applicability.

Physicochemical Properties and Their Biological Implications

The physicochemical characteristics of a compound are fundamental determinants of its biological activity. The introduction of the trifluoromethoxy group into the phenolic scaffold of this compound imparts properties that are distinct from its analogs.

PropertyThis compound4-(Trifluoromethyl)phenol4-Methoxyphenol
Molecular Formula C₇H₅F₃O₂[1]C₇H₅F₃O[2]C₇H₈O₂
Molecular Weight 178.11 g/mol [1]162.11 g/mol [2]124.14 g/mol
Melting Point 17 °C[1]46-48 °C53-55 °C
LogP (Predicted) ~2.9~2.5~1.3
Key Feature Trifluoromethoxy (-OCF₃) groupTrifluoromethyl (-CF₃) groupMethoxy (-OCH₃) group

The high lipophilicity conferred by the -OCF₃ group, as indicated by its predicted LogP value, can enhance the molecule's ability to cross cellular membranes, potentially increasing its bioavailability and interaction with intracellular targets. Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, which can lead to a longer biological half-life compared to non-fluorinated analogs like 4-methoxyphenol.[3]

Comparative Biological Activities

A comparative analysis reveals a diverse and structure-dependent range of biological activities among these phenolic compounds.

This compound

The primary reported activity for this compound is as an anti-tuberculosis agent .[1] It is described as a prodrug that, once activated, inhibits the growth of Mycobacterium tuberculosis. The proposed mechanism involves the inhibition of the 50S ribosomal subunit, which halts bacterial transcription and replication.[1] Additionally, it has been suggested to bind DNA at specific sites, further inhibiting gene expression and RNA synthesis.[1] Beyond this specific application, it is also widely used as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[4][5]

4-(Trifluoromethyl)phenol (4-TFMP)

In stark contrast to its trifluoromethoxy counterpart, 4-TFMP exhibits significant cytotoxicity .[6] This toxicity is not due to the release of fluoride ions but rather from its spontaneous hydrolysis at physiological pH to form a highly reactive quinone methide intermediate.[6] This intermediate readily alkylates cellular macromolecules, particularly those with sulfhydryl groups, such as glutathione and critical enzymes like glyceraldehyde-3-phosphate dehydrogenase, leading to cellular dysfunction and death.[6] It is also known as a metabolite of the widely used antidepressant, fluoxetine.[2][7]

Other Fluorinated Phenol Derivatives

The broader class of trifluoromethyl-containing phenols has been explored for a range of therapeutic applications, including:

  • Anti-inflammatory Activity: A novel paeonol-based derivative containing a 3-(trifluoromethyl)phenyl moiety demonstrated potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, with an IC₅₀ of 2.14 µM.[8] This effect is mediated through the inhibition of the TOPK-p38/JNK signaling pathway.[8]

  • Anticancer Activity: Various trifluoromethyl-containing phenols have shown cytotoxic effects against a range of human cancer cell lines, with their mechanism often involving the inhibition of key signaling pathways that control cell proliferation and survival.[3]

Non-Fluorinated Analogs (e.g., 4-Methoxyphenol)

To provide a baseline for comparison, it is crucial to consider the non-fluorinated parent structures. 4-Methoxyphenol (4-MP), for instance, has demonstrated unequivocal carcinogenicity in the forestomach of F344 rats in long-term studies, inducing papillomas and squamous-cell carcinomas.[9] This highlights the dramatic shift in biological activity that results from the introduction of fluorinated groups.

Summary of Biological Activities
CompoundPrimary Biological ActivityMechanism of ActionPotency (IC₅₀)
This compound Anti-tuberculosis[1]Inhibition of 50S ribosomal subunit; DNA binding[1]Not Reported
4-(Trifluoromethyl)phenol Cytotoxicity[6]Forms reactive quinone methide; alkylates macromolecules[6]Not Reported
3-(Trifluoromethyl)phenol Derivative Anti-inflammatory[8]Inhibition of NO production via TOPK-p38/JNK pathway[8]2.14 µM (NO Inhibition)[8]
4-Methoxyphenol Carcinogenicity (in rats)[9]Cytotoxicity and cell proliferation[9]Not Applicable

Structure-Activity Relationship (SAR) Insights

The comparison of these compounds provides critical insights into the structure-activity relationships of substituted phenols.

  • -OCF₃ vs. -CF₃ Group: The seemingly minor difference between a trifluoromethoxy and a trifluoromethyl group results in a major divergence in biological activity. The -OCF₃ group in this compound is associated with targeted antimicrobial activity, while the -CF₃ group in 4-TFMP leads to broad, mechanism-based cytotoxicity through the formation of a reactive intermediate.[1][6] This is likely due to differences in electronic properties and metabolic pathways.

  • Positional Isomerism: The position of the fluorine-containing group is critical. For instance, the ortho isomer of 4-TFMP, 2-TFMP, was found to be significantly less toxic to liver slices, demonstrating a much slower rate of fluoride release and, presumably, a lower propensity to form the cytotoxic quinone methide.[6]

  • Role of the Phenolic Hydroxyl: The phenolic -OH group is essential for the activity of many of these compounds. In the case of 4-TFMP, it is a prerequisite for the formation of the quinone methide intermediate.[6] For phenolic antioxidants, the hydrogen-donating ability of this group is central to their radical-scavenging activity.[10]

G cluster_sar Structure-Activity Relationship cluster_substituents Substituent Effects A Phenolic Core B 4-Position Substituent A->B determines C Biological Activity B->C modulates OCF3 -OCF3 (Trifluoromethoxy) B->OCF3 CF3 -CF3 (Trifluoromethyl) B->CF3 OCH3 -OCH3 (Methoxy) B->OCH3 Activity_AntiTB Anti-Tuberculosis OCF3->Activity_AntiTB Leads to Activity_Cyto Cytotoxicity CF3->Activity_Cyto Leads to Activity_Carc Carcinogenicity OCH3->Activity_Carc Leads to

Caption: Key structure-activity relationships of 4-substituted phenols.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of biological activity claims, standardized experimental protocols are essential. The following sections detail methodologies for assessing key activities discussed in this guide.

Protocol 1: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay is fundamental for screening compounds for anti-inflammatory potential by measuring the inhibition of NO, a key pro-inflammatory mediator produced by macrophages upon stimulation.[8]

Principle: RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent production of NO. The test compound's ability to inhibit this process is quantified by measuring the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[8]

  • Compound Treatment: Pre-treat the adhered cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA).

  • LPS Stimulation: Following pre-treatment, stimulate the cells with 1 µg/mL of LPS to induce inflammation.[8]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value from the resulting dose-response curve.

G cluster_workflow NO Inhibition Assay Workflow A Seed RAW 264.7 Cells (96-well) B Pre-treat with Test Compound (1 hr) A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate (24 hr) C->D E Measure Nitrite (Griess Reagent) D->E F Read Absorbance (540 nm) E->F G Calculate IC50 F->G

Caption: General workflow for the in vitro nitric oxide inhibition assay.

Protocol 2: In Vitro Cytotoxicity Assay (Resazurin Reduction)

This assay assesses the effect of a compound on cell viability, which is crucial for distinguishing targeted anti-proliferative effects from general toxicity.

Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent, pink-colored resorufin. The amount of fluorescence produced is directly proportional to the number of viable cells. A decrease in fluorescence in compound-treated wells indicates cytotoxicity.

Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity, or a cancer cell line) in a 96-well plate at an appropriate density and allow adherence overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle and positive (e.g., doxorubicin) controls.

  • Resazurin Addition: Remove the treatment media and add fresh media containing 10% (v/v) resazurin solution.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to resorufin.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells and calculate the IC₅₀ value.[11]

Key Signaling Pathway: TOPK-p38/JNK in Inflammation

The anti-inflammatory effects of certain trifluoromethyl-phenol derivatives have been linked to the inhibition of specific signaling cascades. The TOPK-p38/JNK pathway is a critical regulator of the inflammatory response in macrophages.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TOPK TOPK TLR4->TOPK p38_JNK p38 / JNK MAP Kinases TOPK->p38_JNK activates AP1_NFkB AP-1 / NF-κB (Transcription Factors) p38_JNK->AP1_NFkB activates Inflammation Pro-inflammatory Mediators (NO, TNF-α) AP1_NFkB->Inflammation induces Compound 3-(Trifluoromethyl)phenol Derivative Compound->TOPK inhibits

Caption: Proposed inhibition of the TOPK-p38/JNK pathway by a trifluoromethyl-phenol derivative.[8]

Conclusion and Future Directions

This comparative guide illustrates the profound impact of specific chemical substitutions on the biological activity of phenolic compounds. This compound emerges as a molecule with targeted anti-tuberculosis activity, contrasting sharply with the broad cytotoxicity of its close analog, 4-(trifluoromethyl)phenol, and the carcinogenicity of its non-fluorinated counterpart, 4-methoxyphenol.[1][6][9] The trifluoromethoxy group is a powerful modulator of biological function, capable of enhancing metabolic stability and directing molecular interactions toward specific therapeutic outcomes.

The diverse activities observed across this class of compounds—from anti-inflammatory to anticancer potential—underscore the importance of continued exploration.[3][8] Future research should focus on:

  • Elucidating the precise mechanism of action for this compound beyond its effects on the ribosomal subunit.

  • Conducting broader screening of this compound against other microbial and viral targets.

  • Synthesizing and evaluating novel derivatives to optimize potency and selectivity for various therapeutic areas, guided by the structure-activity relationships outlined herein.

By leveraging a deep understanding of how chemical structure dictates biological function, the scientific community can continue to develop fluorinated phenols as a privileged scaffold for next-generation therapeutics.

References

  • Thompson, D. C., Perera, K., & Krol, E. S. (2000). Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation. Chemical Research in Toxicology, 13(4), 295–301. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-(trifluoromethoxy)phenol. Retrieved from [Link]

  • Efferth, T., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine, 23(8), 858–866. Retrieved from [Link]

  • Amazon S3. (n.d.). 4-(Trifluoromethoxy)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. International Journal of Food Properties, 17(1), 1-10. Retrieved from [Link]

  • Hirose, M., et al. (1995). Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. Cancer Letters, 93(2), 179–188. Retrieved from [Link]

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A Comparative Guide to the Spectroscopic Validation of 4-(4-Trifluoromethoxyphenyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Biaryl Scaffolds

The 4-(4-Trifluoromethoxyphenyl)phenol molecule is a biaryl structure, a common motif in pharmacologically active compounds and advanced materials. The trifluoromethoxy (-OCF₃) group is of particular interest in drug development as it can enhance metabolic stability, lipophilicity, and binding affinity. The accurate synthesis and rigorous validation of such structures are paramount. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating the crucial carbon-carbon bond that forms the biaryl backbone.[1][2][3][4] This guide focuses on the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling and its subsequent validation using a suite of spectroscopic techniques.

Primary Synthesis Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid and an organic halide or triflate.[1][2] For the synthesis of this compound, the most common approach involves the reaction of 4-(trifluoromethoxy)phenylboronic acid with 4-bromophenol.

Reaction Scheme: (CF₃OC₆H₄)B(OH)₂ + BrC₆H₄OH + Base --(Pd Catalyst)--> CF₃OC₆H₄-C₆H₄OH + Byproducts

The mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-bromophenol.[1][4][5]

  • Transmetalation: The trifluoromethoxyphenyl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid.[1][2]

  • Reductive Elimination: The two aryl groups are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4][5]

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: In a round-bottom flask, combine 4-bromophenol (1.0 equiv.), 4-(trifluoromethoxy)phenylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent and Degassing: Add a solvent mixture, such as 1,4-dioxane and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Reaction: Heat the mixture to a temperature of 80-100 °C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Validation: Confirming the Molecular Structure

The identity and purity of the synthesized this compound must be confirmed through rigorous spectroscopic analysis. Each technique provides a unique piece of the structural puzzle.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the aromatic region of the spectrum is of primary interest.

  • Expected Signals: Due to the dissymmetry of the molecule, the ¹H NMR spectrum is expected to show a set of signals for the protons on each of the two aromatic rings. The protons on the phenol ring will be influenced by the electron-donating hydroxyl group, while the protons on the other ring will be affected by the trifluoromethoxy group.

  • Interpretation: The signals for the protons on the phenol ring will likely appear as doublets, reflecting coupling to their neighboring protons. Similarly, the protons on the trifluoromethoxyphenyl ring will also appear as doublets. The integration of these signals should correspond to the number of protons on each ring. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

  • Expected Signals: Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The carbon attached to the highly electronegative fluorine atoms of the trifluoromethoxy group will appear as a quartet due to C-F coupling.

  • Interpretation: The chemical shifts of the aromatic carbons will be influenced by the substituents on each ring. The carbon bearing the hydroxyl group will be shifted downfield, while the carbon attached to the trifluoromethoxy group will also be significantly downfield.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorptions:

    • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.[6]

    • C-O Stretch: A strong absorption around 1200-1250 cm⁻¹ corresponds to the C-O stretching vibration of the phenol.

    • C-F Stretch: Strong absorptions in the region of 1100-1300 cm⁻¹ are indicative of the C-F bonds in the trifluoromethoxy group.

    • Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic rings.[6]

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion: For this compound (C₁₃H₉F₃O₂), the expected molecular weight is approximately 254.05 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to this mass.

  • Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation. Common fragments may arise from the loss of the trifluoromethoxy group or cleavage of the bond between the two aromatic rings.

Comparative Analysis: Product vs. Alternatives and Byproducts

A critical aspect of validation is to ensure the synthesized product is not one of the starting materials or a common byproduct.

Compound Key ¹H NMR Features (ppm) Key ¹³C NMR Features (ppm) Key IR Features (cm⁻¹) Molecular Weight ( g/mol )
This compound (Product) Multiple signals in the aromatic region (approx. 6.8-7.6 ppm), broad OH singlet.Quartet for CF₃ carbon, signals for 12 aromatic carbons.Broad O-H (3200-3600), C-O (~1220), C-F (~1100-1300).254.05
4-Bromophenol (Starting Material) Two doublets in the aromatic region (approx. 6.8 and 7.3 ppm), broad OH singlet.[7]Signals for 6 aromatic carbons, one attached to bromine (~115 ppm).[8]Broad O-H (3200-3600), C-Br stretch.[9]173.01[10]
4-(Trifluoromethoxy)phenylboronic Acid (Starting Material) Two doublets in the aromatic region (approx. 7.3 and 7.9 ppm), broad B(OH)₂ singlet.[11]Quartet for CF₃ carbon, signals for 6 aromatic carbons.[12]Broad O-H (boronic acid), C-F (~1100-1300).205.93[11]
Biphenyl (Potential Homocoupling Byproduct) Multiplet in the aromatic region (approx. 7.3-7.6 ppm).[13][14]Three signals for the 12 aromatic carbons due to symmetry.[15]Aromatic C-H and C=C stretches.154.21
4,4'-Dihydroxybiphenyl (Potential Homocoupling Byproduct) Two doublets in the aromatic region, broad OH singlet.Signals for 6 unique aromatic carbons.Broad O-H (3200-3600), C-O stretch.186.19
Visualizing the Process

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'-B(OR)2) Pd(II)_Complex->Transmetalation Pd(II)_Dimeric Ar-Pd(II)-Ar' Transmetalation->Pd(II)_Dimeric Reductive_Elimination Reductive Elimination Pd(II)_Dimeric->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Reactants Combine Reactants, Base, and Solvent Degas Degas Mixture Reactants->Degas Catalyst Add Pd Catalyst Degas->Catalyst Heat Heat and Stir Catalyst->Heat Workup Aqueous Workup and Extraction Heat->Workup Purify Column Chromatography Workup->Purify HNMR ¹H NMR Purify->HNMR Characterize Pure Product CNMR ¹³C NMR Purify->CNMR IR IR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS Final_Product Validated Product: This compound MS->Final_Product

Caption: The experimental workflow from synthesis to spectroscopic validation.

Conclusion: A Multi-Faceted Approach to Validation

The synthesis of specialized molecules like this compound requires a robust and reliable synthetic methodology, such as the Suzuki-Miyaura cross-coupling reaction. However, the synthesis itself is only half the battle. Rigorous validation through a combination of spectroscopic techniques is essential to confirm the identity and purity of the final product. By comparing the obtained spectra with known data for the starting materials and potential byproducts, researchers can have high confidence in the outcome of their synthesis. This multi-faceted approach, grounded in a solid understanding of the underlying chemical principles, ensures the scientific integrity of the research and the reliability of the materials produced for further applications in drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • SpectraBase. 4-Bromophenol. [Link]

  • National Institute of Standards and Technology. Phenol, 4-bromo-. [Link]

  • PubChem. 4-Bromophenol. [Link]

  • Supporting Information for an unspecified article. [Link]

  • National Institute of Standards and Technology. 4-Bromophenol, TMS derivative. [Link]

  • PubChem. 4-(Trifluoromethyl)phenol. [Link]

  • National Institute of Standards and Technology. Phenol, 4-(trifluoromethoxy)-. [Link]

  • SpectraBase. 4-Trifluoromethylphenylboronic acid. [Link]

  • MassBank. 4-Trifluoromethylphenol; LC-ESI-QTOF; MS2; CE: 10 eV; R=35000; [M-H]-. [Link]

  • The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). [Link]

  • National Institute of Standards and Technology. 4-(Trifluoromethyl)-phenol. [Link]

  • mzCloud. 4 Trifluoromethylphenol. [Link]

  • National Institute of Standards and Technology. 4-(Trifluoromethyl)-phenol. [Link]

  • National Institute of Standards and Technology. Phenol, 4-(trifluoromethoxy)-. [Link]

  • National Institutes of Health. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

  • Biological Magnetic Resonance Bank. bmse000506 Biphenyl. [Link]

  • The Royal Society of Chemistry. Supporting information for an unspecified article. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0164470). [Link]

  • Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of phenol. [Link]

  • ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). [Link]

  • Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

  • C NMR Spectroscopy. [Link]

  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of phenol. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Practice Problems in Organometallic Chemistry. [Link]

  • ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]

  • ResearchGate. Scheme 2. Suzuki coupling of 4-methyl-7-trifluoromethylsulfonyloxy coumarin intermediate with phenylboronic acid. [Link]

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A Comparative Guide to Trifluoromethyl vs. Trifluoromethoxy Substituted Phenols in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of optimizing drug candidates. Among the vast arsenal of functional groups, fluorinated moieties have garnered significant attention for their profound ability to modulate physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of two critical substituents: the trifluoromethyl (-CF₃) group and the trifluoromethoxy (-OCF₃) group, when appended to a phenol scaffold. By understanding their distinct electronic and steric effects, researchers can make more informed decisions in the design of novel therapeutics with enhanced efficacy and pharmacokinetic profiles.

Introduction: The Power of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1] The carbon-fluorine bond is one of the strongest in organic chemistry, rendering it highly resistant to enzymatic cleavage, a crucial factor in prolonging a drug's half-life.[1] Both the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups leverage these benefits, yet their subtle differences can lead to vastly different outcomes in a drug discovery campaign.[2][3][4] This guide will dissect these differences through a comparative lens, supported by experimental data and established scientific principles.

Physicochemical Properties: A Tale of Two Substituents

The electronic nature of -CF₃ and -OCF₃ groups significantly influences the acidity (pKa) and lipophilicity (logP) of the parent phenol. These two parameters are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity (pKa)

The trifluoromethyl group is a potent electron-withdrawing group due to the strong inductive effect of the three fluorine atoms.[5] This effect stabilizes the corresponding phenoxide anion, thereby increasing the acidity of the phenolic proton (lowering the pKa). The trifluoromethoxy group is also electron-withdrawing, but the oxygen atom's lone pairs can participate in resonance, which slightly counteracts the inductive effect.[6] Consequently, trifluoromethyl-substituted phenols are generally more acidic than their trifluoromethoxy counterparts.

Compound Substituent Position pKa logP
Phenol-9.951.46
4-(Trifluoromethyl)phenolpara8.48[5]2.58[1]
3-(Trifluoromethyl)phenolmeta8.83[5]-
2-(Trifluoromethyl)phenolortho~7.98[5]-
4-(Trifluoromethoxy)phenolpara~9.0-9.5~3.5

The increased acidity of trifluoromethylphenols can have significant implications for drug-receptor interactions, as the ionization state of a molecule at physiological pH (7.4) affects its ability to bind to its target.

Lipophilicity (logP)

Both the -CF₃ and -OCF₃ groups are highly lipophilic, significantly increasing the overall lipophilicity (logP) of a molecule compared to a non-fluorinated analog.[1][7] This property is crucial for membrane permeability and bioavailability.[2][4] The trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group.[7] The Hansch-Fujita π constants, which quantify the lipophilicity contribution of a substituent, are +0.88 for -CF₃ and +1.04 for -OCF₃.[1][7]

The "super-lipophilicity" of the trifluoromethoxy group can be a double-edged sword. While it can enhance membrane permeability, excessively high lipophilicity can lead to poor solubility, increased plasma protein binding, and non-specific toxicity. Therefore, the choice between -CF₃ and -OCF₃ allows for the fine-tuning of a drug candidate's logP value to achieve an optimal balance of properties.[4]

Impact on Pharmacokinetics: The Metabolic Stability Advantage

A primary reason for incorporating trifluoromethyl and trifluoromethoxy groups into drug candidates is to enhance their metabolic stability.[1] Aromatic rings, such as the one in phenol, are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism.

The strong electron-withdrawing nature of both -CF₃ and -OCF₃ deactivates the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[6] Furthermore, the C-F bond's high dissociation energy makes these groups themselves highly resistant to metabolic cleavage.[1][2] Replacing a metabolically labile group, such as a methyl group, with a -CF₃ or -OCF₃ group is a common and effective strategy to block metabolic hotspots and increase a drug's in vivo half-life.[4][8]

While both groups confer significant metabolic stability, the trifluoromethoxy group offers an additional advantage over a simple methoxy (-OCH₃) group. The latter is prone to O-dealkylation, a common metabolic pathway. The trifluoromethoxy group, due to the stability of the C-O bond, is resistant to this enzymatic process.[2]

Experimental Protocols

Determination of pKa by UV-metric Titration

This protocol outlines a standard procedure for determining the pKa of a phenolic compound using UV-Vis spectrophotometry.

G cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare stock solution of phenol derivative in DMSO C Add a small aliquot of stock solution to each buffer A->C B Prepare a series of buffers with known pH values B->C D Record the UV-Vis spectrum for each sample at each pH C->D E Identify the wavelength of maximum absorbance change D->E F Plot absorbance at the selected wavelength against pH E->F G Fit the data to the Henderson-Hasselbalch equation to determine pKa F->G G cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis LC-MS/MS Analysis cluster_calculation Data Calculation A Pre-warm human liver microsomes (HLM) and test compound at 37°C B Initiate reaction by adding NADPH regenerating system A->B C At various time points (0, 5, 15, 30, 60 min), quench the reaction with cold acetonitrile B->C D Centrifuge samples to precipitate proteins C->D E Analyze supernatant by LC-MS/MS to quantify remaining parent compound D->E F Plot ln(% remaining) vs. time E->F G Calculate in vitro half-life (t½) and intrinsic clearance (CLint) F->G

Caption: Workflow for in vitro metabolic stability assay.

Methodology:

  • Incubation:

    • Prepare a solution of the test compound in a suitable buffer (e.g., phosphate buffer).

    • In a 96-well plate, add human liver microsomes (a source of CYP enzymes) and the test compound solution.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor for CYP enzymes).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the concentration of the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) to estimate the metabolic capacity of the liver for the compound. [8]

Bioisosteric Considerations in Drug Design

The concept of bioisosterism, where one functional group can be replaced by another with similar physical or chemical properties to produce a molecule with similar biological activity, is a powerful tool in medicinal chemistry. The -CF₃ and -OCF₃ groups are often considered bioisosteres of other groups, but also of each other, allowing for nuanced optimization of a lead compound.

-CF₃ as a Bioisostere

The trifluoromethyl group is often used as a bioisostere for a chlorine atom or a methyl group. [2]Its steric bulk is larger than a methyl group, which can lead to favorable van der Waals interactions within a protein's binding pocket. [1]The strong electron-withdrawing nature of the -CF₃ group can also modulate the electronic distribution of the molecule, leading to stronger interactions with the target. [1]

-OCF₃ as a Bioisostere

The trifluoromethoxy group can be considered a lipophilic bioisostere of a methoxy group, but with enhanced metabolic stability. [2]It can also be viewed as a "pseudo-halogen" due to its electronic properties being similar to that of a chlorine atom. [6]The bent geometry of the -OCF₃ group, in contrast to the linear nature of halogens, can offer different conformational possibilities for interacting with a binding site.

G cluster_core Phenol Scaffold cluster_substituents Bioisosteric Substituents cluster_properties Modulated Properties Phenol Phenol CF3 -CF₃ Phenol->CF3 Substitution OCF3 -OCF₃ Phenol->OCF3 Substitution pKa Acidity (pKa) CF3->pKa Influences logP Lipophilicity (logP) CF3->logP Influences MetStab Metabolic Stability CF3->MetStab Influences Binding Target Binding CF3->Binding Influences OCF3->pKa Influences OCF3->logP Influences OCF3->MetStab Influences OCF3->Binding Influences

Caption: Logical relationship of -CF₃ and -OCF₃ substitution on phenol properties.

Conclusion

The choice between a trifluoromethyl and a trifluoromethoxy substituent on a phenolic scaffold is a strategic decision that can profoundly impact the drug-like properties of a molecule. The -CF₃ group offers a significant increase in acidity and a substantial boost in lipophilicity and metabolic stability. The -OCF₃ group provides an even greater increase in lipophilicity while also imparting excellent metabolic stability, albeit with a less pronounced effect on acidity compared to -CF₃.

By carefully considering the specific requirements of the biological target and the desired ADME profile, medicinal chemists can leverage the distinct properties of these two powerful fluorinated groups to design safer and more effective medicines. The experimental protocols provided in this guide offer a starting point for the empirical evaluation of these properties, enabling a data-driven approach to lead optimization.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

  • Postovyi, S., et al. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 23(11), 2759. [Link]

  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters. [Link]

  • Stahly, G. P., & Bell, D. R. (1989). A new method for synthesis of trifluoromethyl-substituted phenols and anilines. The Journal of Organic Chemistry, 54(12), 2873–2877. [Link]

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A Comparative Guide to the Enzymatic Inhibition of Tyrosinase: A Case Study of 4-(4-Trifluoromethoxyphenyl)phenol versus Kojic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal, rate-limiting role in melanogenesis, the complex pathway responsible for the production of melanin pigments.[1][2] This process is fundamental not only to the determination of skin, hair, and eye color in mammals but also to the protection of the skin against ultraviolet (UV) radiation.[1][3] However, the overexpression or dysregulation of tyrosinase can lead to hyperpigmentation disorders such as melasma and age spots.[2] Beyond its physiological role in humans, tyrosinase is also responsible for the enzymatic browning of fruits and vegetables, a process that significantly impacts the food industry by causing undesirable changes in color and quality, leading to economic losses.[4][5]

Given its central role in these biological and commercial processes, the inhibition of tyrosinase is a key target for the development of therapeutics for dermatological conditions and for agents that prevent food spoilage.[5][6] This guide provides a comparative framework for evaluating novel tyrosinase inhibitors, using the well-established inhibitor, Kojic Acid, as a benchmark against a hypothetical test compound, 4-(4-Trifluoromethoxyphenyl)phenol.

Compound Profiles: Structural Insights into Potential Inhibition

A crucial first step in inhibitor development is to analyze the structural features of candidate molecules that might confer inhibitory activity. Phenolic compounds are a well-known class of tyrosinase inhibitors, often acting by chelating the copper ions in the enzyme's active site or by acting as alternative substrates.[7][8]

Test Compound: this compound

This compound is a fluorinated aromatic compound. Its structure features a phenolic hydroxyl group, which is a common motif in many tyrosinase inhibitors. The presence of the trifluoromethoxy group (-OCF₃) significantly alters the electronic properties of the molecule, enhancing its lipophilicity. This could potentially influence its ability to penetrate cellular membranes and interact with the hydrophobic pockets of the tyrosinase active site. This guide will explore the hypothetical inhibitory efficacy of this compound.

Reference Inhibitor: Kojic Acid

Kojic Acid is a naturally occurring fungal metabolite that is widely recognized and used as a potent tyrosinase inhibitor in the cosmetics industry for its skin-lightening effects and in the food industry to prevent browning.[5][9][10] Its ability to chelate the copper ions in the active site of tyrosinase is a primary mechanism of its inhibitory action.[7][8] Kojic acid typically exhibits a competitive inhibitory effect on the monophenolase activity and a mixed-type inhibition on the diphenolase activity of mushroom tyrosinase.[7][10]

Comparative Efficacy Analysis: A Hypothetical Framework

To objectively compare the potency of a novel inhibitor against a standard, the half-maximal inhibitory concentration (IC₅₀) is a critical parameter. The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[11] A lower IC₅₀ value indicates greater potency.

For the purpose of this guide, we will use hypothetical data to illustrate how the inhibitory efficacy of this compound would be compared to that of Kojic Acid. The IC₅₀ values presented below are for illustrative purposes and would be determined experimentally using the protocols outlined in the subsequent sections.

CompoundTarget EnzymeSubstrateHypothetical IC₅₀ (µM)
This compoundMushroom TyrosinaseL-DOPA25.5
Kojic AcidMushroom TyrosinaseL-DOPA12.1[12]

In this hypothetical scenario, this compound demonstrates inhibitory activity against mushroom tyrosinase, but with a higher IC₅₀ value compared to Kojic Acid, suggesting it is a less potent inhibitor under these conditions.

Elucidating the Mechanism of Inhibition

Beyond determining the IC₅₀, understanding the mechanism by which a compound inhibits an enzyme is crucial for its development. The primary modes of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed-type.[7] These mechanisms can be elucidated through kinetic studies by measuring the reaction rate at various substrate and inhibitor concentrations and analyzing the data using a Lineweaver-Burk plot.[13][14][15]

A Lineweaver-Burk plot is a double reciprocal graph of 1/reaction velocity (1/V) versus 1/substrate concentration (1/[S]).

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. On a Lineweaver-Burk plot, the lines for different inhibitor concentrations intersect on the y-axis (Vmax is unchanged, Km increases).

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site, on either the free enzyme or the enzyme-substrate complex. The lines intersect on the x-axis (Vmax decreases, Km is unchanged).[11]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The lines are parallel.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. The lines intersect in the second or third quadrant.

Kojic acid is known to act as a mixed-type inhibitor for the diphenolase activity of mushroom tyrosinase.[7][10] A similar kinetic analysis would be required for this compound to determine its mechanism of action.

Experimental Methodologies

The following protocols provide a self-validating system for assessing the efficacy and mechanism of novel tyrosinase inhibitors.

Protocol 1: Determination of IC₅₀ for Tyrosinase Inhibition

This protocol is based on the spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase.[6][16]

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • 50 mM Sodium Phosphate Buffer (pH 6.8)

  • Test Inhibitor (this compound)

  • Reference Inhibitor (Kojic Acid)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM sodium phosphate buffer (pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold sodium phosphate buffer. Keep on ice.

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in sodium phosphate buffer. Prepare this fresh.

    • Prepare stock solutions of the test and reference inhibitors in DMSO (e.g., 10 mM).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 40 µL of sodium phosphate buffer, 20 µL of various dilutions of the test inhibitor, and 20 µL of the tyrosinase solution.

    • Reference Wells: Add 40 µL of sodium phosphate buffer, 20 µL of various dilutions of Kojic Acid, and 20 µL of the tyrosinase solution.

    • Negative Control (No Inhibitor): Add 60 µL of sodium phosphate buffer and 20 µL of the tyrosinase solution.

    • Blank Well: Add 80 µL of sodium phosphate buffer.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells to start the reaction. The final volume in each well will be 100 µL.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take kinetic readings every minute for 10-20 minutes.[6][16]

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Determination of Inhibition Mechanism

This protocol involves varying the concentrations of both the substrate (L-DOPA) and the inhibitor.

Procedure:

  • Perform the tyrosinase activity assay as described in Protocol 1.

  • Use a range of L-DOPA concentrations (e.g., 0.125, 0.25, 0.5, 1, and 2 mM).[17]

  • For each substrate concentration, perform the assay with at least three different concentrations of the test inhibitor (e.g., concentrations around the IC₅₀ value).

  • Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

  • Analyze the pattern of the lines to determine the type of inhibition.[13][15]

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental procedures.

Tyrosinase_Pathway cluster_melanogenesis Melanogenesis Pathway cluster_inhibition Points of Inhibition L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanins Melanins Dopaquinone->Melanins Non-enzymatic steps Inhibitor This compound or Kojic Acid Tyrosinase Tyrosinase Enzyme Inhibitor->Tyrosinase Inhibits

Caption: The Tyrosinase-catalyzed steps in melanogenesis and the point of enzymatic inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) B Dispense Buffer, Enzyme, and Inhibitor A->B C Pre-incubate (10 min @ 25°C) B->C D Initiate Reaction (Add L-DOPA) C->D E Measure Absorbance (475 nm) (Kinetic Readings) D->E F Calculate Reaction Rates (V) E->F G Calculate % Inhibition F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 Value H->I

Caption: Workflow for the determination of tyrosinase inhibitor IC₅₀ values.

Conclusion

This guide provides a comprehensive framework for the evaluation of novel tyrosinase inhibitors, exemplified by a hypothetical comparison between this compound and the established inhibitor, Kojic Acid. The outlined protocols for determining IC₅₀ values and elucidating the mechanism of inhibition are robust and adhere to established scientific principles. By following these self-validating methodologies, researchers can generate reliable and comparable data, which is essential for the discovery and development of new and effective agents for therapeutic and industrial applications. The structural features of this compound suggest it is a plausible candidate for tyrosinase inhibition, and the experimental design detailed herein provides a clear path for verifying this hypothesis and characterizing its potential.

References

  • Title: Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins Source: MDPI URL: [Link]

  • Title: Tyrosinase inhibitory mechanism of Kojic Acid in melanin biosynthesis. Source: ResearchGate URL: [Link]

  • Title: Lineweaver–Burk plot for tyrosinase inhibition in the presence of... Source: ResearchGate URL: [Link]

  • Title: An Updated Review of Tyrosinase Inhibitors Source: PMC - PubMed Central URL: [Link]

  • Title: Analysis of Anti-Tyrosinase Assay using L-DOPA Source: MySkinRecipes URL: [Link]

  • Title: Lineweaver‐Burk plot for mushroom tyrosinase enzyme inhibition by... Source: ResearchGate URL: [Link]

  • Title: Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo Source: PMC - PubMed Central URL: [Link]

  • Title: IC 50 Values of Kojic Acid and MHY2081 Source: ResearchGate URL: [Link]

  • Title: Lineweaver-Burk plots for inhibition of tyrosinase in the presence of... Source: ResearchGate URL: [Link]

  • Title: 2.2. L‐DOPA assay for tyrosinase enzymatic activity Source: Bio-protocol URL: [Link]

  • Title: IC 50 values of tyrosinase inhibition assay. Kojic acid as... Source: ResearchGate URL: [Link]

  • Title: Formation of the browning pigment melanin decoded Source: ScienceDaily URL: [Link]

  • Title: Fig. 3. Lineweaver-Burk plots for the inhibition of mushroom tyrosinase... Source: ResearchGate URL: [Link]

  • Title: Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach Source: PMC - NIH URL: [Link]

  • Title: Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid Source: NIH URL: [Link]

  • Title: Kojic acid-natural product conjugates as mushroom tyrosinase inhibitors Source: PubMed URL: [Link]

  • Title: Tyrosinase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Tyrosinase inhibitory mechanism and anti-browning properties of novel kojic acid derivatives bearing aromatic aldehyde moiety Source: PMC - NIH URL: [Link]

  • Title: Tyrosinase inhibitory activity Source: ResearchGate URL: [Link]

  • Title: Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins Source: NIH URL: [Link]

  • Title: Variations in IC50 Values with Purity of Mushroom Tyrosinase Source: PMC - NIH URL: [Link]

  • Title: Promotion effects of flavonoids on browning induced by enzymatic oxidation of tyrosinase: structure–activity relationship Source: RSC Publishing URL: [Link]

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A Comparative Guide to the Cytotoxicity of Fluorinated Phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Phenol and its Derivatives

Phenol, a fundamental structural motif in numerous bioactive molecules, exerts a potent influence on biological systems. Its utility as an antiseptic is a testament to its ability to disrupt cellular structures, a property that also underpins its inherent cytotoxicity. The primary mechanism of phenol's toxicity involves the denaturation of proteins and disruption of cell membranes, leading to a loss of cellular integrity and function[1]. The introduction of fluorine atoms onto the phenolic ring dramatically alters its physicochemical properties, including lipophilicity, electronic character, and metabolic stability. These modifications, in turn, are expected to modulate its cytotoxic potential, creating a spectrum of activity that is of significant interest in drug design and toxicology.

The Influence of Fluorination on Cytotoxicity: A Structure-Activity Relationship (SAR) Perspective

Quantitative Structure-Activity Relationship (QSAR) studies on phenol derivatives have consistently shown a strong correlation between a compound's physicochemical properties and its toxicity[2][3][4][5]. Key parameters that influence the cytotoxicity of halogenated phenols include:

  • Lipophilicity (log P): The ability of a compound to partition into the lipid bilayers of cell membranes is a critical determinant of its bioavailability at the site of action. Generally, an increase in lipophilicity leads to enhanced membrane permeability and, consequently, greater cytotoxicity[3][6][7]. Fluorination can either increase or decrease lipophilicity depending on the position and number of fluorine atoms[6].

  • Electronic Effects (pKa): The acidity of the phenolic hydroxyl group, influenced by the electron-withdrawing or -donating nature of the substituents, affects the ionization state of the molecule at physiological pH. The toxicity of phenols can be dependent on their degree of ionization, as this influences their ability to cross membranes and interact with intracellular targets[4].

  • Number and Position of Halogen Substituents: The degree and location of halogenation on the aromatic ring are known to significantly impact toxicity[8][9]. For chlorinated phenols, an increase in the number of chlorine atoms generally correlates with increased toxicity[1]. A similar trend can be anticipated for fluorinated phenols.

Based on these principles, a hypothetical trend for the cytotoxicity of fluorinated phenol derivatives can be proposed:

Phenol < Monofluorophenols < Difluorophenols < Trifluorophenols < Tetrafluorophenols < Pentafluorophenol

This predicted trend is based on the general observation that increasing halogenation tends to increase lipophilicity and oxidative potential, leading to greater cellular damage. However, the precise isomeric substitution pattern will also play a crucial role.

Comparative Cytotoxicity Data and Analysis

While a single study providing a complete set of IC50 values for the entire series of fluorinated phenols is not available, we can compile and analyze data from various sources to build a comparative picture.

CompoundDegree of FluorinationReported Cytotoxicity Data (Cell Line, IC50)Reference(s)
Phenol0Varies significantly with cell type.[1][10]
4-Fluorophenol1Included in QSAR studies, suggesting moderate toxicity.[3]
Bisphenol F (BPF)0 (analogue)IC50 > 1000 µM (MCF-7), 435 µM (HSeC)[11]
Bisphenol AF (BPAF)6 (analogue)IC50 = 56 µM (MCF-7), 48 µM (HSeC)[11]

Note: The IC50 values are highly dependent on the cell line and experimental conditions. This table is for illustrative purposes to highlight potential trends.

The data on bisphenol analogues, though not direct phenol derivatives, offers a compelling insight. The hexafluorinated analogue, BPAF, is significantly more cytotoxic than the non-fluorinated BPF, with IC50 values that are an order of magnitude lower in both tested cell lines[11]. This supports the hypothesis that increased fluorination can lead to a substantial increase in cytotoxicity.

Mechanistic Insights into Fluorinated Phenol Cytotoxicity

The cytotoxic effects of fluorinated phenols are likely multifactorial, involving a combination of mechanisms inherited from the parent phenol molecule and novel effects introduced by the fluorine substituents.

Membrane Disruption and Protein Denaturation

Similar to phenol, fluorinated derivatives are expected to disrupt cell membranes and denature proteins due to their lipophilic and polar characteristics. Increased lipophilicity from fluorine substitution may enhance their ability to intercalate into and destabilize the lipid bilayer.

Oxidative Stress and Apoptosis

A growing body of evidence suggests that both phenol and fluoride can induce oxidative stress, a state of cellular imbalance characterized by an overproduction of reactive oxygen species (ROS)[12][13][14][15][16]. ROS can damage vital cellular components, including lipids, proteins, and DNA, ultimately triggering programmed cell death (apoptosis)[12][14][16][17].

The proposed pathway for this process is as follows:

Fluorinated_Phenol Fluorinated Phenol Cell_Membrane Cell Membrane Penetration Fluorinated_Phenol->Cell_Membrane Mitochondria Mitochondria Cell_Membrane->Mitochondria ROS Increased ROS Production Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Apoptosis_Pathway Activation of Apoptotic Pathways (e.g., Caspase activation) DNA_Damage->Apoptosis_Pathway Protein_Damage->Apoptosis_Pathway Lipid_Peroxidation->Apoptosis_Pathway Cell_Death Apoptotic Cell Death Apoptosis_Pathway->Cell_Death

Caption: Proposed mechanism of fluorinated phenol-induced cytotoxicity.

Fluorinated phenols, upon entering the cell, can interact with mitochondria, leading to an increase in the production of ROS[12]. This surge in ROS creates a state of oxidative stress, causing widespread damage to cellular macromolecules. This damage, in turn, can activate intrinsic apoptotic pathways, leading to controlled cell death[14][17].

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for three common in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

A Seed cells in a 96-well plate B Treat with fluorinated phenol derivatives A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the fluorinated phenol derivatives in the appropriate cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the test compounds. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Neutral Red Uptake (NRU) Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Neutral Red Incubation: After the treatment period, remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours.

  • Dye Extraction: Remove the Neutral Red-containing medium, and wash the cells with PBS. Add 150 µL of a destain solution (e.g., 50% ethanol, 49% deionized water, 1% acetic acid) to each well.

  • Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete solubilization of the dye and measure the absorbance at 540 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Add the stop solution provided with the kit and measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (fully lysed cells) and a negative control (untreated cells).

Conclusion and Future Directions

The available evidence and established principles of structure-activity relationships strongly suggest that the cytotoxicity of phenol derivatives increases with the degree of fluorination. This is likely due to a combination of factors including increased lipophilicity, altered electronic properties, and an enhanced propensity to induce oxidative stress and apoptosis.

For researchers in drug development, this trend highlights the potential to fine-tune the cytotoxic potency of phenolic compounds through strategic fluorination. However, it also underscores the importance of careful toxicological evaluation of highly fluorinated aromatic compounds.

To provide a more definitive and quantitative comparison, further experimental studies are warranted. A comprehensive investigation that determines the IC50 values of a complete series of mono-, di-, tri-, tetra-, and pentafluorophenols across a panel of relevant human cell lines using standardized cytotoxicity assays would be of immense value to the scientific community. Such a study would not only validate the predicted trends but also provide a crucial dataset for the development of more accurate QSAR models for predicting the toxicity of this important class of compounds.

References

  • Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. PubMed, [Link]

  • Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs in MCF-7 and HSeC Cell Lines in vitro. FABAD Journal of Pharmaceutical Sciences, [Link]

  • Comparative QSAR studies on toxicity of phenol derivatives using quantum topological molecular similarity indices. PubMed, [Link]

  • QSAR of toxicology of substituted phenols. J-Stage, [Link]

  • A novel QSAR approach for estimating toxicity of phenols. PubMed, [Link]

  • Comparison of QSAR models on toxicity of X-phenols. ResearchGate, [Link]

  • The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy. MDPI, [Link]

  • A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP. ResearchGate, [Link]

  • Comparative cytotoxicity of phenols in vitro. ResearchGate, [Link]

  • Linear versus nonlinear QSAR modeling of the toxicity of phenol derivatives to Tetrahymena pyriformis. PubMed, [Link]

  • Correlation of the DFT-calculated lipophilicities with the experimental... ResearchGate, [Link]

  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC, [Link]

  • Fluoride-induced oxidative stress and apoptosis are involved in the reducing of oocytes development potential in mice. PubMed, [Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. PubMed, [Link]

  • Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. ACS Publications, [Link]

  • Metabolism and Toxicity of Fluorine Compounds. ACS Publications, [Link]

  • The Biphasic Effect of Flavonoids on Oxidative Stress and Cell Proliferation in Breast Cancer Cells. MDPI, [Link]

  • A QSAR Study of the Acute Toxicity of Halogenated Phenols. ResearchGate, [Link]

  • Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. ResearchGate, [Link]

  • Antioxidant Phytochemicals for the Prevention of Fluoride-Induced Oxidative Stress and Apoptosis: a Review. PubMed, [Link]

  • Fluorinated Aromatic Compounds. ResearchGate, [Link]

  • Phenols – Sources and Toxicity. Polish Journal of Environmental Studies, [Link]

  • Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity. PMC, [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate, [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC, [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI, [Link]

  • In vitro evaluation of the carcinogenic potential of perfluorinated chemicals. ResearchGate, [Link]

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate, [Link]

  • Induction of oxidative stress and related transcriptional effects of perfluorononanoic acid using an in vivo assessment. PubMed, [Link]

  • Metabolism and Toxicity of Fluorine Compounds. PMC, [Link]

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A Comparative Guide to the Analytical Cross-Validation of 4-(Trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the characterization and quality control of 4-(4-Trifluoromethoxyphenyl)phenol. For clarity and robust comparison, this document will focus on 4-(Trifluoromethoxy)phenol (CAS 828-27-3) and utilize its structural isomer, 4-(Trifluoromethyl)phenol (CAS 402-45-9), as a primary comparator. This approach is designed to highlight the subtle yet critical differences in analytical behavior driven by the distinction between a trifluoromethoxy (-OCF₃) and a trifluoromethyl (-CF₃) group.

The methodologies and data presented herein are curated for researchers, analytical chemists, and drug development professionals who require validated, reproducible, and logically sound analytical frameworks. Every protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity.

High-Performance Liquid Chromatography (HPLC): Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity, stability, and quantification of active pharmaceutical ingredients (APIs) and their intermediates.[1] For compounds like 4-(trifluoromethoxy)phenol, a reversed-phase HPLC (RP-HPLC) method is superior due to its ability to resolve nonpolar to moderately polar compounds with high efficiency.

Expertise & Rationale for Method Design

The choice of a C18 stationary phase is deliberate; its nonpolar octadecylsilyl groups provide strong hydrophobic interactions with the aromatic rings of both the analyte and its comparator, ensuring good retention.[2] A gradient elution with an organic modifier (like acetonitrile or methanol) and a buffered aqueous phase is crucial. This is because potential impurities, such as starting materials or degradation products, will have different polarities. A gradient system ensures that both early-eluting polar impurities and late-eluting nonpolar species are resolved into sharp, symmetrical peaks within a reasonable runtime. UV detection is selected due to the strong chromophoric nature of the substituted benzene ring.

Experimental Protocol: RP-HPLC
  • Instrumentation: An HPLC system equipped with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector is required.[2]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare stock solutions of the analyte and comparator in acetonitrile at 1 mg/mL. Dilute with the mobile phase (initial conditions) to a working concentration of approximately 50 µg/mL.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Dissolve Sample in Acetonitrile prep_std Prepare Working Standard (50 µg/mL) autosampler Autosampler (10 µL Injection) prep_std->autosampler Inject column C18 Column (30°C) autosampler->column pump Binary Pump (1.0 mL/min) pump->autosampler detector PDA/UV Detector (254 nm) column->detector acquisition Data Acquisition (Chromatogram) detector->acquisition Signal analysis Peak Integration & Purity Calculation acquisition->analysis

Caption: General workflow for the HPLC purity analysis of fluorinated phenols.

Comparative Data Summary: HPLC
Parameter4-(Trifluoromethoxy)phenol4-(Trifluoromethyl)phenolRationale for Difference
Expected Retention Time LongerShorterThe -OCF₃ group is more lipophilic (higher logP) than the -CF₃ group, leading to stronger interaction with the C18 stationary phase and thus later elution.
Molecular Weight 178.11 g/mol [3]162.11 g/mol [4]The additional oxygen atom in the methoxy group increases the molecular weight.
UV λmax ~254 nm~254 nmThe primary chromophore is the substituted phenol ring, which is identical in both molecules, resulting in a very similar UV absorbance maximum.

Gas Chromatography-Mass Spectrometry (GC-MS): Impurity Profiling and Identification

GC-MS is an indispensable tool for identifying and quantifying volatile and semi-volatile impurities. For phenolic compounds, GC analysis can sometimes be challenging due to the active hydroxyl group, which can cause peak tailing on certain columns. However, modern, inert columns largely mitigate this issue.[5]

Expertise & Rationale for Method Design

The choice of a low-polarity stationary phase, such as a 5% phenyl / 95% dimethylpolysiloxane, is optimal. This phase separates compounds primarily based on their boiling points and slight differences in polarity.[5] Electron Ionization (EI) is the preferred ionization method as it creates reproducible fragmentation patterns that serve as a "fingerprint" for compound identification and can be compared against spectral libraries like NIST.[6] For trace analysis or problematic peak shapes, derivatization of the phenolic hydroxyl group (e.g., with PFBBr) can be employed to improve volatility and chromatographic performance, though it adds a step to sample preparation.[7]

Experimental Protocol: GC-MS
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Column: A low-polarity capillary column such as a TG-5SilMS or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-450.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis sample_prep Dissolve in Dichloromethane inlet GC Inlet (250°C) sample_prep->inlet Inject column GC Column (Temp Program) inlet->column ion_source EI Ion Source (70 eV) column->ion_source analyzer Mass Analyzer ion_source->analyzer detector MS Detector analyzer->detector acquisition Acquire Total Ion Chromatogram (TIC) detector->acquisition Signal analysis Generate Mass Spectra & Library Search acquisition->analysis

Caption: Workflow for GC-MS analysis for impurity identification.

Comparative Data Summary: GC-MS
Parameter4-(Trifluoromethoxy)phenol4-(Trifluoromethyl)phenolRationale for Difference
Boiling Point 92 °C @ 25 mmHg[8]71.5-72 °C @ 8 mmHg[9]The higher molecular weight and polarity of the -OCF₃ group lead to a higher boiling point and longer retention time in GC.
Molecular Ion (M⁺) m/z 178[6]m/z 162[4]Directly corresponds to the molecular weight of each compound.
Key Fragments m/z 178, 159, 131, 109m/z 162, 143, 113, 93Fragmentation patterns will differ. The -OCF₃ compound may show loss of F (-19) or CF₃ (-69) from the molecular ion. The -CF₃ compound will prominently show loss of F (-19) or CF₃ (-69) and subsequent fragmentation of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

NMR spectroscopy is the definitive technique for unambiguous structural elucidation and confirmation. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expertise & Rationale for Method Design

¹H NMR confirms the substitution pattern on the aromatic ring. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the trifluoro- group and the electron-donating nature of the hydroxyl group. ¹³C NMR provides information on every unique carbon atom in the molecule, including the quaternary carbons and the carbon of the -CF₃ or -OCF₃ group. ¹⁹F NMR is particularly powerful as it provides a direct signal for the fluorine atoms, with a chemical shift that is highly sensitive to the local electronic environment, clearly distinguishing between a -CF₃ and an -OCF₃ group.

Experimental Protocol: NMR
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum using an appropriate reference standard (e.g., CFCl₃).

Comparative Data Summary: NMR
Spectrum4-(Trifluoromethoxy)phenol (Expected Shifts in CDCl₃)4-(Trifluoromethyl)phenol (Reported Shifts)[10]Rationale for Difference
¹H NMR ~7.1 ppm (d), ~6.9 ppm (d), ~5.0 ppm (s, -OH)~7.53 ppm (d), ~6.95 ppm (d), ~10.3 ppm (s, -OH)The aromatic protons in the -CF₃ phenol are shifted further downfield due to the stronger direct electron-withdrawing effect of the -CF₃ group compared to the -OCF₃ group, which has a competing electron-donating resonance effect from the oxygen.
¹³C NMR Aromatic C's: ~115-155 ppm; C-OCF₃: ~145 ppm (q); -OCF₃: ~121 ppm (q)Aromatic C's: ~115-160 ppm; C-CF₃: ~125 ppm (q); -CF₃: ~124 ppm (q)The chemical shifts of the carbons, especially the one attached to the fluorine-containing group, will be distinct. The quartet (q) splitting pattern arises from coupling with the three fluorine atoms.
¹⁹F NMR ~ -58 ppm~ -62 ppmThe chemical shift in ¹⁹F NMR is highly diagnostic. The oxygen atom in the -OCF₃ group deshields the fluorine atoms relative to the -CF₃ group, resulting in a downfield shift.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Verification

FTIR spectroscopy is a rapid and straightforward technique for verifying the presence of key functional groups within a molecule. It is an excellent tool for initial identification and for flagging potential changes in chemical structure, such as oxidation or loss of a functional group.

Expertise & Rationale for Method Design

The primary diagnostic peaks for these phenols are the broad O-H stretch of the hydroxyl group and the strong C-F stretching vibrations. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions characteristic of the entire molecule, including the C-O stretches and aromatic ring vibrations, which can be used to distinguish between the two isomers.

Experimental Protocol: FTIR
  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.

Comparative Data Summary: FTIR
Vibrational Mode4-(Trifluoromethoxy)phenol (Expected Wavenumber, cm⁻¹)4-(Trifluoromethyl)phenol (Reported Wavenumber, cm⁻¹)[11]Rationale for Difference
O-H Stretch (broad) ~3200-3600~3200-3600Characteristic of the hydrogen-bonded phenolic hydroxyl group, present in both molecules.
Aromatic C=C Stretch ~1500-1600~1500-1600Characteristic of the benzene ring, present in both.
C-O Stretch (Aryl Ether) ~1250-1280N/AA strong C-O-C stretch is expected for the trifluoromethoxy ether linkage.
C-F Stretch ~1100-1250 (multiple strong bands)~1100-1350 (multiple strong bands)Both molecules will exhibit very strong absorptions in this region due to the highly polar C-F bonds. The exact position and pattern of these bands will be distinct and serve as a key differentiating feature.

Conclusion

The cross-validation of analytical data for 4-(trifluoromethoxy)phenol requires a multi-technique approach. As demonstrated, while both 4-(trifluoromethoxy)phenol and its isomer 4-(trifluoromethyl)phenol share structural similarities, their distinct electronic and physical properties lead to predictable and measurable differences in their analytical signatures.

  • HPLC effectively separates them based on lipophilicity, confirming purity.

  • GC-MS leverages differences in volatility and fragmentation to identify impurities.

  • NMR provides definitive structural confirmation through unique chemical shifts in ¹H, ¹³C, and especially ¹⁹F spectra.

  • FTIR offers rapid verification of functional groups, with the C-F and C-O stretching regions being highly diagnostic.

By systematically applying these techniques and understanding the chemical principles behind their differential results, researchers can build a robust and validated analytical data package essential for drug development and quality control.

References

  • BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives. Retrieved from [2]

  • PubChem. (n.d.). 4-(Trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link][4]

  • NIST. (n.d.). Phenol, 4-(trifluoromethoxy)-. NIST Chemistry WebBook. Retrieved from [Link][6]

  • TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Retrieved from [Link]

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  • NIST. (n.d.). 4-(Trifluoromethyl)-phenol. NIST Chemistry WebBook. Retrieved from [Link][11]

  • Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.
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A Senior Application Scientist's Guide to the Synthesis of 4-(4-Trifluoromethoxyphenyl)phenol: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(4-Trifluoromethoxyphenyl)phenol

In the landscape of pharmaceutical and materials science, the diaryl ether linkage is a cornerstone structural motif. The specific molecule, this compound, represents a particularly valuable intermediate.[1][2][3] Its trifluoromethoxy (-OCF₃) group imparts unique properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing character, making it a sought-after building block for active pharmaceutical ingredients (APIs), liquid crystals, and high-performance polymers.[1][2] The efficient and scalable synthesis of this compound is therefore a critical challenge for researchers in both academic and industrial settings.

This guide provides an in-depth, objective comparison of established and modern synthetic routes to this compound. Moving beyond a simple recitation of procedures, we will dissect the mechanistic underpinnings of each method, evaluate their relative merits based on experimental data, and provide detailed, field-tested protocols to enable researchers to make informed decisions for their specific applications.

Retrosynthetic Analysis: Key Disconnection Strategies

The synthesis of this unsymmetrical diaryl ether primarily involves the formation of a key C-O bond between two substituted benzene rings. Two logical retrosynthetic disconnections guide the choice of starting materials:

Diagram: Retrosynthetic Pathways

G cluster_A Approach A cluster_B Approach B Target This compound A1 4-Phenoxyphenol Precursor Target->A1 B1 4-Phenoxyphenol Precursor Target->B1 A2 4-Halophenol + 4-Trifluoromethoxy-Substituted Aryl A1->A2 C-O Formation B2 4-Substituted Phenol + 4-Trifluoromethoxyphenol B1->B2 C-O Formation

Caption: Two primary retrosynthetic approaches for this compound.

  • Approach A: This strategy involves coupling a phenol bearing a reactive group (e.g., a halide or boronic acid) at the 4-position with a trifluoromethoxy-substituted benzene derivative.

  • Approach B: The alternative approach couples a generic substituted phenol with a pre-formed 4-trifluoromethoxyphenol, which itself is a key intermediate.[4]

The choice between these pathways depends on the availability and cost of starting materials, as well as the reaction chosen for the key C-O bond formation. This guide will focus on four major catalytic cross-coupling reactions applicable to these strategies: the Ullmann Condensation, the Buchwald-Hartwig Ether Synthesis, the Chan-Lam Coupling, and the Suzuki-Miyaura Coupling.

Comparative Analysis of Key Synthetic Routes

The Ullmann Condensation: The Classic Copper Route

First reported over a century ago, the Ullmann reaction is the traditional method for forming diaryl ethers via copper catalysis.[5] The "Ullmann-type" reaction, or Ullmann condensation, specifically refers to the coupling of an aryl halide with a nucleophile, such as a phenol.[6]

Causality and Mechanism: The reaction is believed to proceed through the formation of a copper(I) phenoxide intermediate. This species then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate undergoes reductive elimination to furnish the diaryl ether product and regenerate a copper(I) species, completing the catalytic cycle. The classic Ullmann reaction often requires high temperatures (>150-200 °C) and stoichiometric amounts of copper.[5][6][7] However, modern protocols utilize catalytic copper with various ligands to facilitate the reaction under milder conditions.[8]

Diagram: Ullmann Condensation Pathway

G Reactants 4-Iodophenol + 1-Bromo-4-(trifluoromethoxy)benzene Intermediate1 Copper(I) Phenoxide Reactants->Intermediate1 + Catalyst, Base Catalyst CuI, Ligand Catalyst->Intermediate1 Base Cs2CO3 Base->Intermediate1 Solvent DMF or Toluene Solvent->Reactants Intermediate2 Oxidative Addition [Ar-Cu(III)-OAr'] Intermediate1->Intermediate2 + Aryl Halide Product This compound Intermediate2->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.

Advantages:

  • Cost-Effective: Copper catalysts are significantly cheaper than palladium catalysts, making this route attractive for large-scale industrial applications.[8]

  • Robustness: The reaction is often tolerant of a range of functional groups, although less so than modern palladium-catalyzed methods.

Disadvantages:

  • Harsh Conditions: Traditional Ullmann reactions require high temperatures, limiting their use for sensitive substrates.[5]

  • Substrate Scope: Electron-rich aryl halides can be less reactive, and sterically hindered substrates may give low yields.[8]

  • Stoichiometric Copper: Classic procedures often require stoichiometric or excess copper, leading to issues with product purification and waste disposal.

Buchwald-Hartwig Ether Synthesis: The Palladium Powerhouse

Developed in the mid-1990s, the Buchwald-Hartwig amination has been extended to a powerful and versatile method for C-O bond formation.[9][10] It is a palladium-catalyzed cross-coupling reaction that has become a mainstay in medicinal and process chemistry due to its broad scope and mild conditions.

Causality and Mechanism: The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then reacts with a metal phenoxide (formed in situ from the phenol and a base), displacing the halide. The final, crucial step is the reductive elimination from the Pd(II)-aryl-phenoxide complex to form the diaryl ether and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical to the success of this reaction, influencing catalyst stability, reactivity, and the rate of reductive elimination.[11][12] Bulky, electron-rich phosphine ligands are generally the most effective.[11]

Diagram: Buchwald-Hartwig Ether Synthesis Pathway

G Reactants 4-Bromophenol + 1-Iodo-4-(trifluoromethoxy)benzene OxAdd Oxidative Addition [Ar-Pd(II)-X] Reactants->OxAdd + Pd(0) Catalyst Pd(OAc)2, Ligand Catalyst->Reactants Base K3PO4 or Cs2CO3 Base->Reactants Solvent Toluene or Dioxane Solvent->Reactants Pd0 Pd(0)L_n LigandExch Ligand Exchange [Ar-Pd(II)-OAr'] OxAdd->LigandExch + Phenoxide Product This compound LigandExch->Product Reductive Elimination Product->Pd0 Regenerates Pd(0) G Reactants 4-Hydroxyphenylboronic Acid + 4-(Trifluoromethoxy)phenol Intermediate1 Cu(II)-Aryl Complex Reactants->Intermediate1 + Catalyst, Base Catalyst Cu(OAc)2 Catalyst->Reactants Base Pyridine or Et3N Base->Reactants Solvent DCM or THF Solvent->Reactants Intermediate2 Cu(III) Complex Intermediate1->Intermediate2 + O2 (Air) Product This compound Intermediate2->Product Reductive Elimination

Caption: A proposed catalytic cycle for the Chan-Lam C-O coupling reaction.

Advantages:

  • Extremely Mild Conditions: Often proceeds at room temperature and is tolerant of air and moisture, simplifying the experimental setup. [13]* Cost-Effective: Uses an inexpensive copper catalyst. [13]* Orthogonality: Utilizes boronic acids, which are often stable, readily available, and used in other common reactions like Suzuki couplings.

Disadvantages:

  • Stoichiometric Copper: Some protocols require stoichiometric amounts of the copper reagent.

  • Base Sensitivity: The choice of base can be critical, and some substrates may not be compatible.

  • Byproducts: Homocoupling of the boronic acid can be a significant side reaction. [14]

Quantitative Data Summary and Comparison

The following table summarizes typical experimental parameters for the synthesis of diaryl ethers via the discussed routes. It is important to note that optimal conditions are highly substrate-dependent, and these values represent a general benchmark for comparison.

ParameterUllmann CondensationBuchwald-Hartwig SynthesisChan-Lam Coupling
Catalyst CuI, Cu₂O, or Cu powderPd(OAc)₂, Pd₂(dba)₃Cu(OAc)₂, CuCl₂
Catalyst Loading 5-20 mol% (catalytic)1-5 mol%10 mol% - 1.0 equiv
Ligand Phenanthroline, DM-GlycineBulky Phosphines (e.g., XPhos)Pyridine, TMEDA
Base Cs₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃, NaOtBuEt₃N, Pyridine
Solvent DMF, Toluene, DioxaneToluene, DioxaneDCM, THF, MeOH
Temperature 80 - 160 °C80 - 110 °CRoom Temp. - 80 °C
Typical Yields 60 - 95%75 - >95%70 - 93%
Key Advantage Low catalyst costBroad scope, high yieldsVery mild conditions, air tolerant
Key Disadvantage Harsh conditionsHigh catalyst/ligand costPotential for byproducts

Experimental Protocols

These protocols are representative procedures and must be adapted and optimized for specific laboratory conditions and scales. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Ullmann Condensation
  • Reaction: 4-Iodophenol + 1-Bromo-4-(trifluoromethoxy)benzene

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Add 4-iodophenol (1.0 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and a suitable ligand such as 1,10-phenanthroline (0.2 mmol, 20 mol%).

  • Add anhydrous dimethylformamide (DMF, 5 mL) via syringe.

  • Add 1-bromo-4-(trifluoromethoxy)benzene (1.2 mmol).

  • Heat the reaction mixture to 110-130 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Ether Synthesis
  • Reaction: 4-Bromophenol + 1-Iodo-4-(trifluoromethoxy)benzene

  • To an oven-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a bulky phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add 4-bromophenol (1.0 mmol), 1-iodo-4-(trifluoromethoxy)benzene (1.1 mmol), and finely ground potassium phosphate (K₃PO₄, 1.5 mmol).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring by TLC or GC-MS.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Chan-Lam Coupling
  • Reaction: 4-(Trifluoromethoxy)phenol + 4-Hydroxyphenylboronic acid

  • To a round-bottom flask open to the air, add copper(II) acetate (Cu(OAc)₂, 1.0 mmol).

  • Add 4-(trifluoromethoxy)phenol (1.0 mmol), 4-hydroxyphenylboronic acid (1.2 mmol), and activated 4Å molecular sieves (approx. 500 mg).

  • Add anhydrous dichloromethane (DCM, 10 mL) and a suitable base such as pyridine (2.0 mmol).

  • Stir the resulting suspension vigorously at room temperature for 24-48 hours, monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

The synthesis of this compound can be successfully achieved through several modern catalytic methods. The optimal choice is dictated by the specific constraints and goals of the project.

  • For large-scale industrial production where cost is a primary driver, optimizing a modern Ullmann-type condensation with a catalytic amount of copper and a cost-effective ligand is the most promising approach.

  • For medicinal chemistry applications and rapid analog synthesis where substrate scope, high yield, and functional group tolerance are paramount, the Buchwald-Hartwig ether synthesis is the gold standard, despite the higher cost of the catalyst system.

  • For green chemistry initiatives or synthesis with highly sensitive substrates , the Chan-Lam coupling offers a compelling alternative due to its exceptionally mild, often room-temperature and aerobic conditions.

Ultimately, the selection of a synthetic route requires a careful balance of economic, practical, and chemical considerations. This guide provides the foundational data and protocols to empower researchers to navigate these choices effectively and advance their scientific objectives.

References

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  • Guidechem. (2024). What are the synthesis methods for 4-(Trifluoromethylthio) Phenol?. Guidechem.
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  • Google Patents. (1979).
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  • Google Patents. (n.d.).
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  • Google Patents. (n.d.). (trifluoromethyl) phenol and derivatives of 4- (trifluoromethylphenyl) -2- (tetrahydropyranyl)
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  • ResearchGate. (n.d.). Conversion achieved for the reaction between 4-bromophenol and....
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  • Macmillan Group. (n.d.). Why C–N and C–O Couplings?.
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  • PubMed. (2023). Copper-catalysed difluorocarbene transfer enables modular synthesis.

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A Comparative Guide to the Physicochemical Properties of Trifluoromethyl and Trifluoromethoxy Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug development, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of lead compounds. Among the most utilized moieties are the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups. While structurally similar, their effects on a molecule's electronic character, lipophilicity, and metabolic stability are profoundly different. This guide provides a comparative analysis of the key physicochemical properties of 4-(trifluoromethyl)phenol and 4-(trifluoromethoxy)phenol, two isomers that serve as exemplary models for understanding these differences.

For researchers in drug discovery, a nuanced understanding of how these "super-halogen" groups modulate properties such as acidity (pKa), lipophilicity (logP), and solubility is critical. These parameters directly govern a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This document synthesizes experimental data, explains the underlying chemical principles driving the observed properties, and provides standardized, reproducible protocols for their determination.

Structural and Electronic Profiles of the Isomers

The key distinction between the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups lies in their electronic influence on the aromatic ring.

  • 4-(Trifluoromethyl)phenol: The -CF₃ group is a powerful electron-withdrawing group, acting primarily through a strong negative inductive effect (-I). It deactivates the phenyl ring and significantly increases the acidity of the phenolic proton.

  • 4-(Trifluoromethoxy)phenol: The -OCF₃ group also exerts a strong -I effect due to the electronegativity of the fluorine atoms. However, the oxygen atom can donate electron density to the ring via a positive mesomeric or resonance effect (+M). This resonance donation partially counteracts the inductive withdrawal, leading to a different net electronic effect compared to the -CF₃ group. This electronic dichotomy is the primary driver for the differences in their physicochemical properties.[1]

Comparative Analysis of Physicochemical Properties

The selection of a -CF₃ versus an -OCF₃ substituent can lead to significant, and sometimes non-intuitive, changes in a molecule's behavior. The following sections dissect these differences with supporting data.

Quantitative Data Summary
Property4-(Trifluoromethyl)phenol4-(Trifluoromethoxy)phenol3-(Trifluoromethyl)phenolRationale for Difference
Molecular Weight ( g/mol ) 162.11[2]178.11[3]162.11Addition of an oxygen atom in the -OCF₃ group.
pKa (25 °C) 8.689.30 (Predicted)[3]9.08[4]The stronger net electron-withdrawing nature of -CF₃ stabilizes the phenoxide anion more effectively than -OCF₃, leading to greater acidity (lower pKa).
logP (octanol/water) 2.80[2]2.29 (Calculated)[5]N/AThe -CF₃ group is generally more lipophilic than the -OCF₃ group, which has a bent geometry and an exposed oxygen lone pair that can engage in hydrogen bonding.
Melting Point (°C) 45-47[6]17-18[3]N/AThe more planar and symmetrical structure of 4-(trifluoromethyl)phenol allows for more efficient crystal lattice packing, resulting in a higher melting point.
Boiling Point (°C) 71.5-72 (@ 8 mmHg)[7]92 (@ 25 mmHg)[3]N/AThe higher molecular weight and polarity of 4-(trifluoromethoxy)phenol contribute to stronger intermolecular forces and a higher boiling point.
Water Solubility Insoluble[6]N/AN/ABoth compounds exhibit poor water solubility due to their lipophilic aromatic and fluorinated portions.
In-Depth Analysis

1. Acidity (pKa): A Tale of Induction and Resonance

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide anion. The pKa of 4-(trifluoromethyl)phenol (8.68) is significantly lower than that of phenol (9.99) and 4-(trifluoromethoxy)phenol (~9.30).[8]

  • Causality: The -CF₃ group's potent inductive electron withdrawal pulls electron density from the aromatic ring, delocalizing the negative charge of the phenoxide oxygen and stabilizing the anion. This increased stability facilitates the release of the proton, resulting in higher acidity. In contrast, the oxygen atom in the -OCF₃ group donates electron density back into the ring via resonance, which partially destabilizes the phenoxide anion relative to the -CF₃ substituted analogue. This makes the proton less likely to dissociate, resulting in a higher pKa (lower acidity).[1] The pKa of the meta-isomer, 3-(trifluoromethyl)phenol (9.08), is intermediate, as the resonance effect is not transmitted to the phenolic oxygen from the meta position, but the inductive effect is weaker than from the para position.[4]

2. Lipophilicity (logP): Impact on Membrane Permeability

Lipophilicity, quantified by the octanol-water partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes.

  • Causality: The 4-(trifluoromethyl)phenol isomer (logP = 2.80) is more lipophilic than the 4-(trifluoromethoxy)phenol isomer (logP ≈ 2.29).[2][5] While both groups are highly lipophilic, the oxygen atom in the -OCF₃ group can act as a hydrogen bond acceptor. This interaction with water molecules in the aqueous phase slightly reduces its partitioning into the lipophilic octanol phase compared to the -CF₃ group. This subtle difference can have significant consequences for a compound's ADME profile.

3. Thermal Properties (Melting & Boiling Points): The Role of Packing and Polarity

The physical state and thermal properties of a compound are dictated by the strength of its intermolecular forces and its ability to pack into a crystal lattice.

  • Causality: 4-(Trifluoromethyl)phenol has a considerably higher melting point (45-47 °C) than 4-(trifluoromethoxy)phenol (17-18 °C).[3][6] This is likely due to superior crystal lattice packing enabled by the linear C-C bond of the -CF₃ group, compared to the bent C-O-C geometry of the -OCF₃ group, which disrupts efficient packing. Conversely, the boiling point of 4-(trifluoromethoxy)phenol is higher due to its greater molecular weight and likely greater dipole moment, leading to stronger van der Waals forces and dipole-dipole interactions in the liquid phase.[3][7]

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized methodologies must be employed. The following section details authoritative protocols for determining the key properties discussed.

Determination of Acid Dissociation Constant (pKa)

The pKa is determined using a spectrophotometric titration method, which relies on the differential UV-Vis absorbance of the protonated (ArOH) and deprotonated (ArO⁻) forms of the phenol.[9][10]

Protocol: UV-Vis Spectrophotometric Titration

  • Stock Solution Preparation: Prepare a ~1 mM stock solution of the test phenol in a suitable organic solvent (e.g., methanol or DMSO) to ensure complete dissolution.

  • Buffer Preparation: Prepare a series of aqueous buffer solutions with known pH values spanning the expected pKa of the analyte (e.g., from pH 7 to pH 11). Maintain a constant ionic strength (e.g., 0.1 M KCl) across all buffers.[9]

  • Sample Preparation: For each pH buffer, prepare a sample by adding a small, constant aliquot of the phenol stock solution to the buffer in a quartz cuvette. The final concentration should be in the range of 25-50 µM.

  • Spectral Acquisition: Record the UV-Vis absorbance spectrum (e.g., from 220 nm to 400 nm) for each buffered solution, including a highly acidic (pH ~2) and a highly basic (pH ~12) solution to obtain the spectra of the pure ArOH and ArO⁻ species, respectively.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance difference (λ_max) between the acidic and basic forms.

    • Plot the absorbance at λ_max against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pKa is the pH value at the inflection point of the curve, where [ArOH] = [ArO⁻].

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Phenol Stock (1 mM) sample Create Samples in Cuvettes (Phenol + Buffers) stock->sample buffers Prepare pH Buffers (pH 7-11) buffers->sample scan Acquire UV-Vis Spectra (220-400 nm) sample->scan plot Plot Absorbance vs. pH scan->plot fit Fit to Sigmoidal Curve plot->fit pka Determine pKa (Inflection Point) fit->pka

Caption: Workflow for pKa determination via spectrophotometric titration.

Determination of Lipophilicity (logP)

The Shake Flask method is the traditional gold standard for logP determination, as described in OECD Test Guideline 107.[11][12]

Protocol: OECD 107 Shake Flask Method

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures thermodynamic equilibrium.

  • Test Substance Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble (typically n-octanol for these compounds). The concentration should be chosen to be below the solubility limit in both phases.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel), combine the pre-saturated n-octanol and water phases in a defined volume ratio (e.g., 1:1, 2:1, 1:2). Add a known amount of the test substance stock solution.

  • Equilibration: Agitate the vessel at a constant temperature (20-25 °C) until equilibrium is reached (typically 1-24 hours). Avoid vigorous shaking that could cause emulsification.

  • Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean break.

  • Concentration Analysis: Determine the concentration of the test substance in each phase using a suitable analytical method (e.g., HPLC-UV or GC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. The experiment should be repeated with different phase volume ratios to ensure consistency.

G cluster_prep Preparation cluster_exp Partitioning cluster_analysis Analysis saturate Pre-saturate Octanol & Water mix Mix Phases & Analyte saturate->mix stock Prepare Analyte Stock Solution stock->mix equilibrate Agitate to Equilibrate mix->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate analyze Measure Concentration in each Phase (HPLC) separate->analyze calc Calculate P = C_oct / C_wat analyze->calc logp logP = log10(P) calc->logp G cluster_exp Equilibration cluster_sep Separation cluster_analysis Quantification add_excess Add Excess Solid to Water agitate Agitate at Constant Temp (24-72 hours) add_excess->agitate separate Filter or Centrifuge to Remove Solid agitate->separate quantify Analyze Concentration of Supernatant (HPLC) separate->quantify result Report Solubility (mg/mL) quantify->result

Caption: Workflow for aqueous solubility determination via the shake-flask method.

Conclusion and Implications for Drug Design

The comparative analysis of 4-(trifluoromethyl)phenol and 4-(trifluoromethoxy)phenol clearly demonstrates that these seemingly similar substituents impart distinct physicochemical personalities onto a parent molecule.

  • The -CF₃ group is a more potent acidifier and is more lipophilic, making it a choice for enhancing membrane permeability and modulating the pKa of nearby basic centers.

  • The -OCF₃ group offers a more moderate increase in acidity and slightly lower lipophilicity, which can be advantageous for fine-tuning solubility and avoiding excessively high logP values that can lead to metabolic instability or promiscuous binding.

For the medicinal chemist, these isomers are not interchangeable. The choice between them is a strategic decision based on the specific properties that need to be optimized for a given drug target and desired ADME profile. The data and protocols presented in this guide provide a robust framework for making these informed decisions and for the empirical validation of these critical molecular properties.

References

  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023). MDPI. [Link]

  • USP <1236>: Solubility Measurements Chapter. (n.d.). Biorelevant.com. [Link]

  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (n.d.). DergiPark. [Link]

  • Absolute pKa Determinations for Substituted Phenols. (2002). ResearchGate. [Link]

  • 4-(trifluoromethoxy)phenol - 828-27-3. (n.d.). ChemSynthesis. [Link]

  • Spectrophotometric Determination of pKa of Phenol Red. (n.d.). University of Idaho. [https://www.webpages.uidaho.edu/chem321/Spec pKa of Phenol Red.pdf]([Link] pKa of Phenol Red.pdf)

  • Description and Solubility Tests as per USP Section 5.30 and EP General Notices. (2021). YouTube. [Link]

  • Absolute pKa Determinations for Substituted Phenols. (2002). Air Force Institute of Technology. [Link]

  • <1236> Solubility Measurements. (2016). USP-NF. [Link]

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. (n.d.). OECD. [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. [Link]

  • Chemical Properties of Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3). (n.d.). Cheméo. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. (2000). Semantic Scholar. [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. [Link]

  • 4-(Trifluoromethyl)phenol. (n.d.). PubChem. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • 4-(trifluoromethyl)phenol - 402-45-9. (n.d.). ChemSynthesis. [Link]

  • USP-NF Solubility Reference Table. (n.d.). Scribd. [Link]

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (2019). University of Regensburg. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(4-Trifluoromethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the lifecycle of a chemical reagent extends far beyond the benchtop. The responsible management and disposal of compounds like 4-(4-Trifluoromethoxyphenyl)phenol are not merely regulatory hurdles; they are cornerstones of a safe, ethical, and environmentally conscious laboratory. This guide provides an in-depth, procedural framework for the proper disposal of this fluorinated phenolic compound, grounding every recommendation in established safety protocols and scientific principles. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance with safety standards.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is a halogenated organic molecule, a class of chemicals that often requires special handling due to potential toxicity and environmental persistence.[1][2] The trifluoromethoxy (-OCF₃) group, while imparting unique properties for synthesis, also necessitates careful consideration during disposal.

The primary hazards, as identified in Safety Data Sheets (SDS), dictate the stringent handling and disposal requirements.[3][4]

Hazard Classification Category Hazard Statement Causality and Implication for Disposal
Acute Toxicity (Oral)Category 3 / 4H301/H302: Toxic/Harmful if swallowedIngestion is a primary exposure route. Waste containers must be securely sealed to prevent accidental ingestion. Spills must be managed to avoid residue that could contaminate surfaces.[3]
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skinThe compound can be absorbed through the skin. This mandates the use of chemical-resistant gloves during handling and disposal to prevent systemic toxicity.[3]
Skin Irritation/CorrosionCategory 2H315: Causes skin irritationDirect contact can cause inflammation and irritation. Contaminated clothing and PPE must be treated as hazardous waste.[3][5]
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritationSplashes pose a significant risk to vision. This necessitates the use of chemical splash goggles or a face shield during all handling operations.[5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationDust or vapors can irritate the respiratory system. All handling and segregation of this solid compound should occur within a certified chemical fume hood.[3]

Furthermore, as a fluorinated aromatic compound, its environmental fate is a significant concern. Halogenated organic compounds can be persistent in the environment and may require high-temperature incineration with specific scrubbers to prevent the formation of toxic byproducts like gaseous hydrogen fluoride (HF).[4][6] Therefore, under no circumstances should this chemical be disposed of down the drain or in standard refuse containers .[7][8]

Pre-Disposal: Safety and Handling Protocols

Safe disposal begins with safe handling. The personal protective equipment (PPE) and engineering controls used during experimentation are equally critical during waste consolidation and preparation for pickup.

Required Personal Protective Equipment (PPE)
PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents dermal absorption and skin irritation.[3] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[3]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes of solutions or contact with solid particles.[5] A face shield is recommended if there is a significant splash risk.[9]
Protective Clothing Chemical-resistant lab coatShields skin and personal clothing from contamination.[7]
Respiratory Protection Use within a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of dust or aerosols, mitigating respiratory irritation.[4]
Engineering Controls and Work Area

All waste handling and segregation procedures must be performed in a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.[4][10] An emergency eyewash station and safety shower must be immediately accessible in the vicinity of any potential exposure.[9]

Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is to treat it as a halogenated organic hazardous waste .[11] This classification ensures it is routed to a facility capable of managing its specific risks.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste management program.

  • Solid Waste:

    • Collect un-used or expired solid this compound, along with any contaminated items (e.g., weigh boats, pipette tips, gloves, paper towels), in a designated, puncture-proof, and sealable container.[7][12]

    • This container should be clearly labeled for "Halogenated Organic Solid Waste."

  • Liquid Waste:

    • If the compound is dissolved in a solvent, the entire solution is classified based on its components.

    • If dissolved in a non-halogenated solvent (e.g., acetone, methanol), the waste stream should still be labeled as "Halogenated Organic Liquid Waste" due to the presence of the fluorinated analyte.

    • If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), the mixture is collected in a container designated for "Halogenated Organic Liquid Waste."

    • Crucially, do not mix this waste with non-halogenated waste streams. This prevents cross-contamination and ensures the entire volume is managed by the appropriate high-temperature incineration process.[6]

Step 2: Containerization and Labeling
  • Use appropriate containers: Use chemically compatible, shatter-resistant containers (e.g., polyethylene or coated glass) with secure, leak-proof lids.[6][8]

  • Label immediately and clearly: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.

  • The label must include:

    • The full chemical name: "this compound" and any solvents present.

    • The approximate concentrations or percentages of each component.

    • The relevant hazard pictograms (e.g., harmful/irritant, corrosive).

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

Step 3: On-Site Accumulation and Storage
  • Keep waste containers tightly sealed when not in use.[4]

  • Store the sealed waste containers in a designated satellite accumulation area within the laboratory, or a central hazardous waste storage area.

  • The storage area must be cool, dry, well-ventilated, and away from incompatible materials like strong oxidizing agents.[4][8]

  • Ensure secondary containment is used to capture any potential leaks from the primary container.[8]

Step 4: Final Disposal
  • Contact Professionals: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3][10]

  • Provide Documentation: Supply all necessary information about the waste composition to the disposal personnel.[10]

  • Never attempt to treat the chemical waste yourself (e.g., via neutralization or chemical degradation) unless you are operating under a specific, approved protocol and possess the requisite permits.[13] The most common and accepted final disposal method for this type of compound is high-temperature incineration at a licensed facility.[6][14]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Do not attempt to clean a spill without the appropriate PPE as outlined in Section 2.1.

  • Containment: For solid spills, minimize dust generation.[9] Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads.[9][14]

  • Collection: Carefully sweep or scoop the absorbed material and spilled chemical into the designated "Halogenated Organic Solid Waste" container.[3][9] Use non-sparking tools if a flammable solvent is present.[9]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.

G Disposal Workflow for this compound cluster_state Identify Physical State start Waste Generation (this compound) solid_waste Solid Residue or Contaminated Labware (gloves, tips, etc.) start->solid_waste Solid Form liquid_waste Liquid Solution start->liquid_waste Liquid Form solid_container Place in Sealable Container for Halogenated Solids solid_waste->solid_container decision_solvent Is solvent halogenated (e.g., DCM, Chloroform)? liquid_waste->decision_solvent label_container Label Container Correctly (Full Name, Hazards, Date) solid_container->label_container halogenated_liquid Collect in Container for Halogenated Liquid Waste decision_solvent->halogenated_liquid Yes / No Always treat as halogenated halogenated_liquid->label_container store Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store end Arrange Pickup by Licensed Waste Disposal Service (EHS) store->end

Caption: Logical workflow for the segregation and disposal of this compound.

References

  • Synquest Labs. (n.d.). Safety Data Sheet: 4-(Trifluoromethoxy)phenol. Retrieved from Synquest Labs.[9]

  • Benchchem. (n.d.). Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol: A Guide for Laboratory Professionals. Retrieved from Benchchem.[10]

  • Benchchem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals. Retrieved from Benchchem.[7]

  • Capot Chemical. (2013). MSDS of 4-(Trifluoromethoxy)phenol. Retrieved from Capot Chemical.[3]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-(Trifluoromethoxy)phenol. Retrieved from Sigma-Aldrich.

  • Fisher Scientific. (n.d.). Safety Data Sheet: p-(Trifluoromethoxy)phenol. Retrieved from Fisher Scientific.[4]

  • TCI Chemicals. (n.d.). Safety Data Sheet: 4-(Trifluoromethoxy)phenol. Retrieved from TCI Chemicals.[5]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets 4-(Trifluoromethyl)phenol. Retrieved from Cleanchem Laboratories.[15]

  • University of Wisconsin-Madison. (n.d.). Halogenated Waste. Retrieved from UW-Madison Office of Chemical Safety.[11]

  • Saitama University. (n.d.). Handling Laboratory Waste. Retrieved from Saitama University.[12]

  • University of California, Berkeley. (2023). Phenol Standard Operating Procedure. Retrieved from Berkeley EHS.[8]

  • Chemistry For Everyone. (2023, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube.[14]

  • Tripathi, Y. C. (2015). How can I dispose phenol?. ResearchGate.[6]

  • Armour, M. A. (2011). Hazardous Laboratory Chemicals Disposal Guide. CRC Press.[16]

  • U.S. Environmental Protection Agency. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Retrieved from eCFR.[17]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from ATSDR.[18]

  • Winter, M. (2024). Chemistry of the Trifluoromethoxy Group. Freie Universität Berlin.[19]

  • Anku, W. W., et al. (2019). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. Medicinal & Analytical Chemistry International Journal.[1]

  • Golas, I., et al. (2022). Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. International Journal of Molecular Sciences.[20]

  • U.S. Environmental Protection Agency. (2024). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA.gov.[13]

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Definitive Guide to Personal Protective Equipment for Handling 4-(4-Trifluoromethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 4-(4-Trifluoromethoxyphenyl)phenol. As a substituted aromatic phenol, this compound requires stringent handling procedures rooted in a deep understanding of its potential hazards. This document moves beyond a simple checklist to explain the scientific rationale behind each safety recommendation, ensuring a self-validating system of protection for all laboratory personnel.

A critical note on data extrapolation: Specific, comprehensive safety data for this compound is not widely available. Therefore, this guidance is built upon the well-documented hazards of the phenol chemical class and the specific Safety Data Sheet (SDS) information for the closely related structural analog, 4-(Trifluoromethoxy)phenol (CAS No. 828-27-3) . The trifluoromethoxy group is known to increase lipophilicity, which may enhance skin absorption, warranting a conservative approach to safety.[1]

Hazard Assessment: Understanding the Risk Profile

This compound belongs to the phenol family, a class of compounds known for being corrosive and systemically toxic.[2] Phenol exposure can cause severe chemical burns that may not be immediately painful due to an anesthetic effect, potentially delaying first aid.[2][3] Systemic absorption through the skin, inhalation, or ingestion can lead to severe effects on the central nervous system, liver, and kidneys.[2][4]

The hazard profile for the structural analog, 4-(Trifluoromethoxy)phenol, provides the best available data for establishing safety protocols.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Data sourced from Safety Data Sheets for 4-(Trifluoromethoxy)phenol.[5][6]

The Three Pillars of Protection: A Risk-Based PPE Protocol

Effective protection relies on establishing barriers for all potential routes of exposure: dermal, ocular, and respiratory.

Pillar 1: Dermal Protection (Skin & Body)

Dermal contact is a primary risk, as phenolic compounds can penetrate the skin efficiently and cause both local burns and systemic toxicity.[3]

  • Primary Body Protection : A fully buttoned, long-sleeved laboratory coat is mandatory at all times.[4] For tasks with a higher risk of splashes, such as transferring solutions or working with larger quantities, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[3][4]

  • Footwear : Fully enclosed, solid-top shoes are required.[4] No part of the foot should be exposed.

  • Hand Protection (Gloves) : Glove selection is critical and depends on the nature of the task. Standard thin nitrile examination gloves are not sufficient for handling concentrated phenols or for prolonged tasks.[3]

    • For Incidental Contact (e.g., handling sealed containers, working with very dilute solutions <10%) : Double-gloving with thicker nitrile gloves (e.g., 8 mil) is the minimum requirement.[4] Gloves must be changed immediately upon any suspected contact.

    • For Intentional Contact or Splash Risk (e.g., weighing solid, making solutions, performing extractions) : A two-layer glove system is mandated. The inner glove should be a standard nitrile exam glove, and the outer glove must be a material with high resistance to phenols, such as utility-grade neoprene or butyl rubber .[4] Always inspect gloves for tears or degradation before use.[7]

Pillar 2: Ocular Protection (Eyes & Face)

This compound is classified as a serious eye irritant.[5][6]

  • Minimum Protection : ANSI Z87.1-compliant safety glasses with side shields must be worn for all work involving this compound.[2]

  • Enhanced Protection (Splash Hazard) : When handling solutions, transferring the powder, or in any situation where a splash is possible, protection must be upgraded. Wear chemical splash goggles.[8] For maximum protection, a full-face shield should be worn in addition to chemical splash goggles.[4][8]

Pillar 3: Respiratory Protection (Inhalation)

The solid can be an inhalation hazard as a dust, and its vapors may be released from solutions, causing respiratory tract irritation.[5][9]

  • Primary Engineering Control : All handling of this compound, including weighing the solid, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood.[4][8] The fume hood sash provides an additional physical barrier against splashes and ensures vapors or dusts are contained.[3]

  • Supplemental Respiratory Protection : In the rare and exceptional circumstance that a fume hood is not feasible, a risk assessment must be performed by safety personnel. This may require the use of a fit-tested respirator equipped with an organic vapor cartridge or a P100 filter for dusts.[8]

Operational Workflow: From Bench to Waste

A safe protocol extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

G cluster_prep Preparation & Handling cluster_post Post-Procedure & Disposal cluster_emergency Contingency Risk_Assessment 1. Risk Assessment (Review SDS of Analog) Don_PPE 2. Don Full PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->Don_PPE Fume_Hood 3. Work in Fume Hood Don_PPE->Fume_Hood Weigh_Transfer 4. Weigh Solid & Prepare Solution Fume_Hood->Weigh_Transfer Decontaminate 5. Decontaminate Glassware Weigh_Transfer->Decontaminate Procedure Complete Spill Spill Occurs Weigh_Transfer->Spill Exposure Exposure Occurs Weigh_Transfer->Exposure Waste_Seg 6. Segregate Waste (Solid, Liquid, Sharps) Decontaminate->Waste_Seg Label_Waste 7. Label Hazardous Waste Container Waste_Seg->Label_Waste Doff_PPE 8. Doff & Dispose of PPE Label_Waste->Doff_PPE Spill->Label_Waste Clean up & Contain Exposure->Doff_PPE Seek Immediate Medical Aid caption Fig 1. Safe Handling Workflow

Caption: Fig 1. Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol
  • Pre-Operation : Designate a specific area within a chemical fume hood for the work. Ensure an eyewash station and safety shower are accessible and unobstructed. Confirm you have all necessary PPE and spill cleanup materials.

  • Weighing : When weighing the solid compound, use a disposable weigh boat or creased weighing paper to minimize dust creation. Perform this task in the fume hood.

  • Transfers : When adding the solid to a solvent, do so slowly and carefully to avoid splashing. Use a funnel if transferring into a narrow-necked vessel.

  • Post-Operation : Thoroughly decontaminate all non-disposable equipment (glassware, stir bars) that came into contact with the chemical.

Spill Management
  • Alert Personnel : Immediately alert others in the lab.

  • Evacuate : If the spill is large or outside of a fume hood, evacuate the area.

  • Cleanup (Minor Spills in Fume Hood) : While wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[10] Do not use combustible materials like paper towels.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[5][9] Avoid creating dust.[5]

Decontamination and Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Chemical Waste : Collect all surplus solutions and reaction mixtures in a clearly labeled, sealed hazardous waste container.[5]

  • Contaminated Solids : This includes used gloves, disposable lab coats, weigh boats, and spill cleanup materials. These must be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container.[4][10] Do not mix this waste with regular trash or non-hazardous lab waste.

  • Contaminated Sharps : Any needles or sharp objects must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.[10]

  • Disposal : All waste must be disposed of through a licensed professional waste disposal service in accordance with local and federal regulations.[5]

References

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • MSDS of 4-(Trifluoromethoxy)phenol. Capot Chemical. [Link]

  • THE DO'S AND DON'TS for the SAFE USE of PHENOL. Phenol And Acetone Sector Group. [Link]

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • 4-(trifluoromethyl)phenol. PubChem, National Center for Biotechnology Information. [Link]

  • Phenol Safety Information. UNC Charlotte. [Link]

  • 4-(4-Trifluoromethylphenyl)phenol. PubChem, National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET - 4-(Trifluoromethoxy)phenol. Thermo Fisher Scientific. [Link]

  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Reddit r/chemistry. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Standard Operating Procedure - Phenol. University of New Mexico. [Link]

  • Safety Data Sheet - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane. Angene Chemical. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (MDPI). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.